Fecnt
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
281667-94-5 |
|---|---|
Molecular Formula |
C17H21ClFNO2 |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-(2-fluoroethyl)-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21ClFNO2/c1-22-17(21)16-14(11-2-4-12(18)5-3-11)10-13-6-7-15(16)20(13)9-8-19/h2-5,13-16H,6-10H2,1H3/t13-,14+,15+,16-/m0/s1 |
InChI Key |
YYXOKPOCUHEGJE-JJXSEGSLSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2CC[C@H](N2CCF)C[C@@H]1C3=CC=C(C=C3)Cl |
Canonical SMILES |
COC(=O)C1C2CCC(N2CCF)CC1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Action of ¹⁸F-FECNT: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of ¹⁸F-FECNT, a key radioligand for imaging the dopamine transporter (DAT). We will delve into its binding characteristics, the downstream signaling pathways it influences, and the experimental protocols used to elucidate its function.
Core Mechanism: Selective and Reversible Binding to the Dopamine Transporter
The primary mechanism of action of ¹⁸F-FECNT lies in its ability to act as a potent and selective antagonist of the dopamine transporter (DAT). The DAT is a presynaptic protein crucial for regulating dopamine levels in the synaptic cleft by reabsorbing dopamine back into the neuron. By binding reversibly to DAT, ¹⁸F-FECNT effectively blocks this reuptake process. This specific interaction makes it an invaluable tool for quantifying DAT density in the brain using Positron Emission Tomography (PET), a non-invasive imaging technique. This quantification is particularly relevant in the study and diagnosis of neurodegenerative diseases like Parkinson's disease, where a decline in DAT density is a key pathological feature.[1]
Quantitative Profile of ¹⁸F-FECNT
The efficacy and selectivity of ¹⁸F-FECNT as a DAT imaging agent are underpinned by its favorable binding kinetics and biodistribution.
| Parameter | Value | Species | Method | Reference |
| Binding Affinity (Ki) | 12 ± 1.7 nM | Not Specified | In vitro binding assay | [2] |
| Selectivity | >50-fold higher for DAT vs. SERT and NET | Not Specified | In vitro binding assay | [2] |
| Partition Coefficient (n-octanol/phosphate buffer) | 34.14 (pH 7.0) | In vitro | Shake-flask method | [3] |
| Partition Coefficient (n-octanol/phosphate buffer) | 56.41 (pH 7.4) | In vitro | Shake-flask method | [3] |
Signaling Pathways and Downstream Effects
While ¹⁸F-FECNT is used at tracer concentrations in PET imaging that do not typically elicit a pharmacological response, its binding to DAT directly impacts the dopamine signaling pathway. By inhibiting dopamine reuptake, ¹⁸F-FECNT leads to a transient increase in the concentration of dopamine in the synaptic cleft. This elevated dopamine level enhances the activation of postsynaptic dopamine receptors, which in turn modulates downstream signaling cascades crucial for motor control, motivation, and reward. The primary signaling pathway influenced is the G-protein coupled receptor (GPCR) cascade initiated by dopamine binding to its receptors.
Experimental Protocols
1. In Vitro Binding Assay for Determining Binding Affinity (Ki)
This protocol outlines a general procedure for determining the binding affinity of ¹⁸F-FECNT for the dopamine transporter.
-
Tissue Preparation: Striatal tissue, rich in dopamine transporters, is homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is then centrifuged to isolate the membrane fraction containing the DAT.
-
Binding Reaction: The membrane preparation is incubated with a known concentration of a radiolabeled ligand for DAT (e.g., [³H]WIN 35,428) and varying concentrations of the competitor ligand, ¹⁸F-FECNT.
-
Incubation and Separation: The mixture is incubated at a specific temperature (e.g., room temperature) for a set period to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of ¹⁸F-FECNT that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
2. In Vivo PET Imaging Protocol in a Rodent Model
This protocol provides a general workflow for conducting a PET imaging study with ¹⁸F-FECNT in a rodent model.
-
Animal Preparation: The animal (e.g., a rat or mouse) is anesthetized, and a catheter is placed in a tail vein for radiotracer injection. The animal is then positioned in the PET scanner.
-
Radiotracer Administration: A bolus of ¹⁸F-FECNT is administered intravenously.
-
PET Scan Acquisition: A dynamic PET scan is acquired over a period of 60-90 minutes to capture the uptake and washout of the radiotracer in the brain.
-
Image Reconstruction: The raw PET data are reconstructed into a series of 3D images over time using an appropriate algorithm (e.g., Ordered Subset Expectation Maximization 3D).
-
Data Analysis: Regions of interest (ROIs) are drawn on the reconstructed images, typically in the striatum (high DAT density) and cerebellum (low DAT density, used as a reference region). Time-activity curves are generated for these regions, and the specific uptake of the radiotracer is often expressed as the Standardized Uptake Value Ratio (SUVR), calculated as (Striatum Uptake / Cerebellum Uptake) - 1.
3. Synthesis of ¹⁸F-FECNT
The radiosynthesis of ¹⁸F-FECNT is a critical step for its use in PET imaging. A common method involves a one-pot, two-step procedure:
-
Fluorination: The precursor molecule, N-(3-iodoprop-2-enyl)-2β-carbomethoxy-3β-(4'-methyl-phenyl)nortropane, is reacted with [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetonitrile). This reaction is typically carried out at an elevated temperature.
-
Purification: The crude reaction mixture is then purified using high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-FECNT from unreacted precursor and byproducts. The final product is formulated in a physiologically compatible solution for injection.
This guide provides a comprehensive overview of the mechanism of action of ¹⁸F-FECNT, supported by quantitative data and detailed experimental frameworks. This information is intended to empower researchers and professionals in the fields of neuroscience and drug development to effectively utilize this important radiotracer in their studies.
References
¹⁸F-FECNT: A Technical Guide to Dopamine Transporter Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of the positron emission tomography (PET) radioligand ¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)nortropane), a crucial tool for in vivo imaging of the dopamine transporter (DAT). The following sections detail the quantitative binding affinity and selectivity data, comprehensive experimental protocols for its characterization, and visual workflows of these methodologies.
Core Data: Binding Affinity and Selectivity
¹⁸F-FECNT is a highly selective ligand for the dopamine transporter, exhibiting significantly lower affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET). This high selectivity is critical for its utility in specifically imaging the dopaminergic system. The in vitro binding affinities of FECNT were determined through competitive binding assays using membranes from cells stably expressing the human DAT, SERT, and NET.
The seminal study by Goodman et al. (2000) established the foundational understanding of this compound's binding profile. The affinity of this compound for SERT was found to be 25-fold lower than for DAT, and its affinity for NET was 156-fold lower than for DAT[1].
Table 1: In Vitro Binding Affinity of this compound for Monoamine Transporters
| Transporter | Radioligand for Competition | Kᵢ (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 12.0 ± 1.7 |
| Serotonin Transporter (SERT) | [³H]citalopram | 300 ± 45 |
| Norepinephrine Transporter (NET) | [³H]nisoxetine | 1872 ± 281 |
Data sourced from Goodman et al., Nuclear Medicine and Biology, 2000.
Table 2: Selectivity Ratios of this compound
| Transporter Comparison | Selectivity Ratio (Kᵢ) |
| SERT / DAT | 25 |
| NET / DAT | 156 |
Selectivity ratios are calculated from the Kᵢ values presented in Table 1.
Experimental Protocols
The characterization of ¹⁸F-FECNT's binding profile involves rigorous in vitro and in vivo experimental procedures. The following sections provide detailed methodologies for these key experiments.
In Vitro Competition Binding Assay
This protocol outlines the methodology for determining the binding affinity (Kᵢ) of this compound for DAT, SERT, and NET in a competitive binding assay.
1. Cell Culture and Membrane Preparation:
-
Human Embryonic Kidney (HEK) cells stably transfected with the cDNA for the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured to confluence.
-
Cells are harvested, washed in a suitable buffer (e.g., Tris-HCl), and then homogenized.
-
The homogenate is centrifuged at high speed to pellet the cell membranes. The resulting pellet is washed and resuspended in an assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
The assay is typically performed in 96-well plates.
-
Each well contains a final volume of 1 mL, consisting of:
-
Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
A fixed concentration of a selective radioligand:
-
For DAT: [³H]WIN 35,428
-
For SERT: [³H]citalopram
-
For NET: [³H]nisoxetine
-
-
A range of concentrations of the competing ligand (unlabeled this compound).
-
-
Non-specific binding is determined in the presence of a high concentration of a known potent inhibitor for the respective transporter (e.g., GBR 12909 for DAT).
-
The plates are incubated at room temperature for a specified period (e.g., 2-3 hours) to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.
-
The filters are washed rapidly with ice-cold assay buffer to remove any non-specifically bound radioactivity.
4. Quantification of Radioactivity:
-
The filters are placed in scintillation vials with a scintillation cocktail.
-
The amount of bound radioactivity is quantified using a liquid scintillation counter.
5. Data Analysis:
-
The data are analyzed using non-linear regression analysis to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the affinity constant of the radioligand for the transporter.
In Vivo PET Imaging in Non-Human Primates
This protocol describes a typical procedure for positron emission tomography (PET) imaging with ¹⁸F-FECNT in rhesus monkeys to assess the in vivo binding to the dopamine transporter.
1. Animal Preparation:
-
Rhesus monkeys are fasted overnight prior to the PET scan.
-
On the day of the scan, the animal is anesthetized, typically with an initial dose of ketamine followed by maintenance with isoflurane gas.
-
An intravenous catheter is placed for radiotracer injection and another in an artery for blood sampling.
2. Radiotracer Administration:
-
A bolus of ¹⁸F-FECNT (typically around 5 mCi) is injected intravenously.
3. PET Scan Acquisition:
-
A dynamic PET scan is initiated at the time of injection and continues for a period of 2 to 3 hours.
-
The scan acquires data in a series of time frames to capture the kinetics of the radiotracer in the brain.
4. Arterial Blood Sampling:
-
Arterial blood samples are collected frequently in the initial minutes after injection and then at increasing intervals throughout the scan.
-
These samples are used to measure the concentration of ¹⁸F-FECNT in the plasma over time (the arterial input function) and to analyze for the presence of radiolabeled metabolites.
5. Image Reconstruction and Analysis:
-
The PET data are reconstructed, correcting for attenuation, scatter, and radioactive decay.
-
The reconstructed images are co-registered with an anatomical MRI scan of the same animal for accurate delineation of brain regions of interest (ROIs), such as the caudate, putamen (striatum), and cerebellum (as a reference region with negligible DAT density).
-
Time-activity curves are generated for each ROI, showing the concentration of radioactivity over time.
-
The binding potential (BPₙₐ) of ¹⁸F-FECNT in DAT-rich regions is calculated using kinetic modeling, often employing the arterial input function and the time-activity curves from the ROIs.
Visualizing the Workflow
The following diagrams, generated using the Graphviz DOT language, illustrate the experimental workflows for the in vitro binding assay and the in vivo PET imaging study.
Caption: Workflow for the in vitro competition binding assay.
Caption: Workflow for in vivo PET imaging with ¹⁸F-FECNT.
References
A Comprehensive Technical Guide to ¹⁸F-FECNT: Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
¹⁸F-FECNT, or 2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]-fluoroethyl)-nortropane, is a potent and selective radioligand for the dopamine transporter (DAT), making it a valuable tool in positron emission tomography (PET) for neurodegenerative disorders such as Parkinson's disease.[1][2] This technical guide provides an in-depth overview of the structure, chemical properties, and experimental methodologies associated with ¹⁸F-FECNT. It is intended to serve as a comprehensive resource for researchers and professionals involved in neuroscience and radiopharmaceutical development.
Chemical Structure and Properties
¹⁸F-FECNT is a tropane derivative labeled with the positron-emitting radionuclide fluorine-18.[1][3] Its chemical structure is characterized by a nortropane backbone, a 2β-carbomethoxy group, a 3β-(4-chlorophenyl) group, and an N-(2-[¹⁸F]-fluoroethyl) substituent. This specific configuration confers high affinity and selectivity for the dopamine transporter.[3]
Physicochemical Properties
A summary of the key physicochemical properties of ¹⁸F-FECNT is presented in the table below. These properties are critical for its behavior in biological systems, including its ability to cross the blood-brain barrier and its interaction with the target protein.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₅Cl¹⁸FNO₂ | Inferred from structure |
| LogP (Partition Coefficient) | 34.14 (pH 7.0), 56.41 (pH 7.4) | [4] |
| Radiochemical Purity | 99.8% ± 0.4% | [5] |
| Molar Activity | 67 ± 12 GBq/μmol (for ¹⁸F-FECNT-d₄) | [1] |
| Specific Activity | 38 ± 45 GBq/μmol (at end of bombardment) | [5] |
Stability and Metabolism
¹⁸F-FECNT exhibits moderate in vivo stability. A significant challenge in its use for quantitative PET studies is the formation of brain-penetrating radioactive metabolites.[1][6] The primary metabolic pathway is believed to be N-dealkylation, which can produce polar radiometabolites that confound brain radioligand measurements.[7] To address this, a deuterated analog, ¹⁸F-FECNT-d₄, has been developed and shown to have improved in vivo stability.[1][6]
Experimental Protocols
This section details the methodologies for the synthesis, radiolabeling, and quality control of ¹⁸F-FECNT, as described in the scientific literature.
Radiosynthesis of ¹⁸F-FECNT
The synthesis of ¹⁸F-FECNT is typically a two-step process involving the preparation of a fluoroethylating agent followed by the alkylation of the nortropane precursor.
Step 1: Preparation of 1-[¹⁸F]fluoro-2-tosyloxyethane
-
Objective: To produce the ¹⁸F-labeled fluoroethylating agent.
-
Procedure:
-
Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction.
-
Trap the [¹⁸F]fluoride on an anion exchange resin.
-
Elute the [¹⁸F]fluoride with a solution of potassium carbonate and Kryptofix 2.2.2.
-
Dry the [¹⁸F]fluoride azeotropically with acetonitrile.
-
Add ethylene glycol ditosylate to the dried [¹⁸F]fluoride and heat to effect the nucleophilic substitution, yielding 1-[¹⁸F]fluoro-2-tosyloxyethane.
-
Purify the product, for example, by passing it through a silica gel Sep-Pak.
-
Step 2: N-Alkylation of the Precursor
-
Objective: To couple the fluoroethyl group to the nortropane precursor.
-
Procedure:
-
React the purified 1-[¹⁸F]fluoro-2-tosyloxyethane with the precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane.
-
Perform the reaction in a suitable solvent, such as acetonitrile, at an elevated temperature.
-
Purify the final product, ¹⁸F-FECNT, using high-performance liquid chromatography (HPLC).
-
A visual representation of this workflow is provided below.
Caption: Radiosynthesis Workflow of ¹⁸F-FECNT.
Quality Control
Ensuring the purity and identity of the final product is crucial for its use in PET imaging.
-
Radiochemical Purity: Determined by analytical HPLC. The radiochemical purity of ¹⁸F-FECNT should be ≥ 95%.[5]
-
Chemical Purity: Assessed by HPLC to ensure the absence of the unlabeled precursor and other chemical impurities.
-
Specific Activity: Calculated by dividing the amount of radioactivity by the total mass of the compound. This is an important parameter to avoid pharmacological effects of the injected tracer.
Determination of Lipophilicity
The lipophilicity of ¹⁸F-FECNT is a key factor in its ability to cross the blood-brain barrier. It is typically determined using the shake-flask method.
-
Procedure:
-
A solution of ¹⁸F-FECNT is added to a mixture of n-octanol and phosphate buffer (pH 7.4).
-
The mixture is vortexed to ensure thorough mixing.
-
The two phases are separated by centrifugation.
-
Aliquots from both the n-octanol and buffer layers are taken, and their radioactivity is measured.
-
The partition coefficient (LogP) is calculated as the logarithm of the ratio of the radioactivity concentration in the n-octanol phase to that in the buffer phase.
-
Biological Evaluation and Signaling Pathway
¹⁸F-FECNT acts as a competitive antagonist at the dopamine transporter. Its binding to DAT prevents the reuptake of dopamine from the synaptic cleft, thereby prolonging the action of dopamine. This mechanism is central to its utility in imaging the density of DAT, which is a marker for the integrity of dopaminergic neurons.
The signaling pathway involved is the dopaminergic neurotransmission system. The diagram below illustrates the role of DAT and the action of ¹⁸F-FECNT.
Caption: Dopaminergic Synapse and ¹⁸F-FECNT Action.
Conclusion
¹⁸F-FECNT remains a significant radiotracer for the in vivo imaging of the dopamine transporter. Its high affinity and selectivity allow for the assessment of dopaminergic neuron integrity in various neurological conditions. While challenges related to its metabolism exist, ongoing research, including the development of more stable analogs, continues to enhance its utility in both preclinical and clinical settings. This guide provides a foundational understanding of its chemical properties and the experimental procedures necessary for its application, serving as a valuable resource for the scientific community.
References
- 1. Synthesis and Biological Evaluation of [18F]this compound-d4 as a Novel PET Agent for Dopamine Transporter Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (18)F-FECNT: validation as PET dopamine transporter ligand in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 18F-labeled this compound: a selective radioligand for PET imaging of brain dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal biodistribution, safety and validation study of dopamine transporter PET imaging agent 18F-FECNT [inis.iaea.org]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
¹⁸F-FECNT: A Technical Guide for Dopamine Transporter Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)-nortropane) is a potent and highly selective radioligand for the dopamine transporter (DAT). Its favorable pharmacokinetic profile and high affinity for DAT make it a valuable tool for in vivo imaging of the dopaminergic system using Positron Emission Tomography (PET). This technical guide provides a comprehensive overview of ¹⁸F-FECNT, including its synthesis, binding characteristics, and detailed experimental protocols for its application in preclinical and clinical research. The exceptional test-retest reproducibility of ¹⁸F-FECNT, with a coefficient of variance as low as 2.65%, underscores its reliability for longitudinal studies monitoring disease progression or therapeutic interventions.
Quantitative Data Summary
The following tables summarize the key quantitative data for ¹⁸F-FECNT, facilitating comparison and experimental design.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Selectivity Ratio) | 25-fold higher for DAT vs. SERT | Human transporters in transfected cells | [1] |
| 156-fold higher for DAT vs. NET | Human transporters in transfected cells | [1] | |
| In Vivo Imaging: Striatum-to-Cerebellum Ratio | 10.5 | Rhesus Monkey (60 min post-injection) | [2] |
| ~9.0 (Caudate) | Healthy Human (approx. 90 min post-injection) | [3] | |
| ~7.8 (Putamen) | Healthy Human (approx. 90 min post-injection) | [3] | |
| Test-Retest Variability | 2.65% (Coefficient of Variance) | Rhesus Monkey | [1] |
| Radiochemical Yield (Decay Corrected) | 33 ± 9% | Automated synthesis from mesylate precursor | [4] |
| Radiochemical Purity | >98% | Automated synthesis | [4] |
SERT: Serotonin Transporter; NET: Norepinephrine Transporter.
| Organ | Percentage of Injected Dose per Gram (%ID/g) - Mouse |
| Brain | Rapid uptake and favorable retention |
| Liver | Primary route of metabolism |
| Kidneys | Involved in clearance |
| Bone | Low uptake, indicating stability against defluorination |
Experimental Protocols
Radiosynthesis of ¹⁸F-FECNT (Automated One-Step Method)
This protocol describes the automated synthesis of ¹⁸F-FECNT from a mesylate precursor.
Precursor Synthesis:
-
N-demethylation: Start with 2β-carbomethoxy-3β-(4-chlorophenyl)tropane.
-
Hydroxyethylation: Introduce a hydroxyethyl group onto the nitrogen.
-
Mesylation: Convert the hydroxyl group to a mesylate, yielding the mesylate precursor. The total yield for this three-step process is approximately 47%[4].
Automated Radiosynthesis Procedure:
-
Fluorination: Heat 4 mg of the mesylate precursor with Kryptofix-complexed [¹⁸F]fluoride in 1 ml of acetonitrile at 90°C for 20 minutes[4].
-
Purification: The crude product is purified using preparative High-Performance Liquid Chromatography (HPLC)[4].
-
Formulation: The final product is formulated in a physiologically compatible solution for injection.
Quality Control:
-
Radiochemical Purity: Determined by analytical HPLC to be >98%[4].
-
Radionuclidic Identity: Confirmed by measuring the half-life and gamma spectrum of the final product.
-
Endotoxin Testing: Performed to ensure the absence of bacterial endotoxins.
-
Sterility Testing: Conducted to confirm the absence of microbial contamination.
In Vitro Autoradiography of Dopamine Transporter
This protocol provides a general framework for in vitro autoradiography using an ¹⁸F-labeled DAT radiotracer on brain tissue sections.
Tissue Preparation:
-
Obtain post-mortem brain tissue and rapidly freeze it.
-
Section the frozen tissue into thin slices (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto microscope slides and store at -80°C until use.
Binding Assay:
-
Pre-incubation: Thaw the slides and pre-incubate them in a buffer solution (e.g., Tris-HCl) for approximately 20 minutes at room temperature to remove endogenous ligands.
-
Incubation: Incubate the sections with a solution containing ¹⁸F-FECNT at a suitable concentration.
-
Total Binding: Incubate sections with ¹⁸F-FECNT alone.
-
Non-specific Binding: Incubate adjacent sections with ¹⁸F-FECNT in the presence of a high concentration of a selective DAT blocker (e.g., GBR12909) to determine non-specific binding[5].
-
-
Washing: After incubation, wash the slides in ice-cold buffer to remove unbound radiotracer.
-
Drying: Dry the slides quickly, for instance, under a stream of cool, dry air.
Imaging:
-
Expose the dried slides to a phosphor imaging plate or autoradiographic film.
-
After an appropriate exposure time, scan the imaging plate or develop the film to visualize the distribution of the radiotracer.
-
Quantify the binding density in different brain regions by comparing the signal intensity to calibrated standards.
In Vivo PET Imaging in Non-Human Primates
This protocol outlines the procedure for conducting a PET imaging study with ¹⁸F-FECNT in rhesus monkeys.
Animal Preparation:
-
Fast the animal for at least 12 hours prior to the study[1].
-
Anesthetize the animal initially with an intramuscular injection (e.g., Telazol) and maintain anesthesia with an inhalant anesthetic (e.g., isoflurane) for the duration of the scan[1].
-
Monitor vital signs, including respiratory rate, blood pressure, heart rate, and body temperature, throughout the procedure.
Image Acquisition:
-
Position the animal in the PET scanner.
-
Perform a transmission scan for attenuation correction.
-
Administer ¹⁸F-FECNT as a slow intravenous bolus injection (e.g., over 5-6 minutes)[1].
-
Begin the dynamic PET scan simultaneously with the tracer injection and acquire data for a specified duration (e.g., 120-180 minutes).
Data Analysis:
-
Reconstruct the PET images.
-
Draw regions of interest (ROIs) on the images, typically including the striatum (caudate and putamen) and the cerebellum (as a reference region with negligible DAT density).
-
Generate time-activity curves for each ROI.
-
Calculate the striatum-to-cerebellum ratio over time to assess specific DAT binding.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Dopamine signaling at the synapse and the action of ¹⁸F-FECNT.
Caption: Synthesis pathway of ¹⁸F-FECNT from its precursor.
Caption: Experimental workflow for an in vivo PET imaging study.
References
- 1. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. In vitro autoradiography and in vivo evaluation in cynomolgus monkey of [18F]FE-PE2I, a new dopamine transporter PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro autoradiography and in vivo evaluation in cynomolgus monkey of [18F]FE‐PE2I, a new dopamine transporter PET radioligand | Semantic Scholar [semanticscholar.org]
In Vivo Characterization of ¹⁸F-FECNT in Rodents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)nortropane) is a potent and selective radioligand developed for in vivo imaging of the dopamine transporter (DAT) using Positron Emission Tomography (PET). The DAT is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, and its density is a key biomarker for the integrity of dopaminergic neurons. Consequently, ¹⁸F-FECNT is an invaluable tool in neuroscience research, particularly for studying neurodegenerative disorders such as Parkinson's disease, where a decline in DAT density is a hallmark of disease progression. This technical guide provides a comprehensive overview of the in vivo characterization of ¹⁸F-FECNT in rodent models, summarizing key data, experimental protocols, and metabolic pathways.
Physicochemical and Radiochemical Properties
The viability of a PET tracer is determined by its fundamental properties, including its lipophilicity, which influences blood-brain barrier penetration, and its radiochemical characteristics, which dictate imaging feasibility and quantification accuracy.
| Property | Value | Reference |
| Partition Coefficient (Log P) | 34.14 (at pH 7.0) 56.41 (at pH 7.4) | [1] |
| Radiochemical Yield (decay-corrected) | 18.8% ± 6.7% | [2] |
| Radiochemical Purity | 98.7% ± 1.4% | [2] |
| Molar Activity (at injection) | 98.5 ± 46.5 GBq/μmol | [2] |
Synthesis of ¹⁸F-FECNT
The radiosynthesis of ¹⁸F-FECNT is typically achieved through the nucleophilic substitution of a suitable precursor. The most common method involves the alkylation of the nortropane precursor with ¹⁸F-fluoroethyl tosylate.
Experimental Protocol: Radiosynthesis The synthesis involves the preparation of 1-[¹⁸F]fluoro-2-tosyloxyethane, which is then used to alkylate the precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane.[3] The reaction results in a decay-corrected radiochemical yield of approximately 21%.[3] The final product is purified using High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity before formulation for injection.
In Vivo Experimental Protocols in Rodents
Standardized protocols are crucial for obtaining reproducible and comparable data from in vivo rodent studies.
Animal Models
-
Healthy Rodents: Sprague-Dawley rats are commonly used for biodistribution, pharmacokinetic, and initial imaging studies.[2][3]
-
Disease Models: To assess the tracer's utility in disease states, neurotoxin-lesioned models are employed. The 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats is a well-established model of Parkinson's disease, creating a profound loss of dopaminergic neurons on one side of the brain.[1]
PET Imaging Protocol
Positron Emission Tomography allows for the non-invasive, longitudinal assessment of DAT density in the living brain.
Detailed Methodology:
-
Animal Preparation: Animals are typically anesthetized for the duration of the procedure. Inhalation anesthesia, such as 1.5% isoflurane in oxygen, is commonly used.[2]
-
Radiotracer Administration: A bolus of ¹⁸F-FECNT is administered intravenously via the tail vein. For rats, a typical dose is around 31.5 MBq/h infused over an hour for biodistribution studies.[2]
-
Image Acquisition: Dynamic scanning begins simultaneously with the tracer injection. Scans typically last for 60 to 120 minutes to capture the tracer kinetics.
-
Data Analysis: Regions of Interest (ROIs) are drawn on the reconstructed images over key brain areas, such as the striatum (high DAT density) and the cerebellum (negligible DAT density, used as a reference region). Time-activity curves (TACs) are generated to plot the radioactivity concentration over time in these regions. Standardized Uptake Values (SUVs) and kinetic modeling are then applied to quantify tracer uptake and binding.
In Vivo Characterization and Data
Biodistribution and Brain Uptake
Following intravenous injection in mice, ¹⁸F-FECNT demonstrates rapid uptake into the brain, with favorable retention in DAT-rich regions.[1] The primary route of metabolism and excretion is through the hepatic system.[1]
Specificity and Selectivity
¹⁸F-FECNT binds with high affinity and selectivity to the dopamine transporter. In vitro competition binding assays have shown that its affinity for the serotonin transporter (SERT) and norepinephrine transporter (NET) is significantly lower than for DAT.
| Transporter | Relative Affinity (vs. DAT) | Reference |
| Dopamine Transporter (DAT) | 1 | [3] |
| Serotonin Transporter (SERT) | 25-fold lower | [3] |
| Norepinephrine Transporter (NET) | 156-fold lower | [3] |
This high selectivity is confirmed in vivo through blocking studies in rats, where pre-administration of DAT-specific blockers prevents the uptake of ¹⁸F-FECNT in DAT-rich areas like the striatum.[3] Autoradiography in normal rat brains shows high tracer concentration in the striatum, while in 6-OHDA lesioned rats, this uptake is significantly reduced on the lesioned side, demonstrating the tracer's ability to detect dopaminergic deficits.[1]
Metabolism
A significant challenge with ¹⁸F-FECNT is its in vivo metabolism, which produces a polar, brain-penetrant radiometabolite.[2] This metabolite does not show specific binding to DAT and is distributed uniformly across the brain.[2] However, its presence can confound the quantification of specific DAT binding, especially at later time points and when using reference tissue models.
| Brain Region | Time Post-Infusion | % Parent ¹⁸F-FECNT | % Radiometabolite | Reference |
| Striatum | 60 min | 90.2% | 9.8% | [2] |
| 120 min | 71.0% | 29.0% | [2] | |
| Cerebellum | 60 min | 59.3% | 40.7% | [2] |
| 120 min | 12.6% | 87.4% | [2] |
The metabolism is presumed to occur in the periphery, likely via cytochrome P-450 liver enzymes, as ¹⁸F-FECNT is stable in vitro in rat brain homogenates.[2] The proposed pathway involves N-dealkylation.
Deuterated Analog ([¹⁸F]this compound-d₄): An Improvement
To address the issue of rapid metabolism, a deuterium-substituted analog, [¹⁸F]this compound-d₄, was developed. Deuteration at metabolically vulnerable sites can slow the rate of enzymatic breakdown, leading to improved in vivo stability.
Studies in rats show that [¹⁸F]this compound-d₄ has better stability and provides a higher and more sustained target-to-non-target ratio compared to its non-deuterated counterpart.[4][5]
| Tracer | Time Post-Injection | Striatum/Cerebellum Ratio | Reference |
| [¹⁸F]this compound | 15 min | 3.84 ± 0.24 | [4] |
| [¹⁸F]this compound-d₄ | 15 min | 5.00 ± 0.44 | [4] |
Furthermore, the standardized uptake value (SUV) in the striatum for [¹⁸F]this compound-d₄ remains stable between 5 and 20 minutes post-injection, whereas the SUV for ¹⁸F-FECNT drops significantly, likely due to faster clearance and metabolite interference.[4][5]
Conclusion
¹⁸F-FECNT is a highly specific and sensitive PET radioligand for imaging the dopamine transporter in rodents. It displays excellent affinity for DAT and the ability to detect dopaminergic deficits in disease models. However, its utility can be complicated by the formation of a brain-penetrant radiometabolite, which necessitates careful consideration during kinetic modeling and data interpretation. The development of the deuterated analog, [¹⁸F]this compound-d₄, shows significant promise in overcoming this limitation by offering improved metabolic stability and higher contrast ratios. These characteristics make ¹⁸F-FECNT and its analogs powerful tools for preclinical drug development and for advancing our understanding of the dopaminergic system in health and disease.
References
¹⁸F-FECNT: A Technical Guide for Studying Parkinson's Disease Progression
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a decline in striatal dopamine levels. In vivo imaging of the dopamine transporter (DAT), a key marker of the integrity of these neurons, is crucial for the early diagnosis, monitoring of disease progression, and the evaluation of potential neuroprotective therapies.[1][2][3] 2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]-fluoroethyl)nortropane, or ¹⁸F-FECNT, has emerged as a potent positron emission tomography (PET) radioligand for imaging DAT.[4][5] This technical guide provides an in-depth overview of ¹⁸F-FECNT, its application in preclinical and clinical research for studying Parkinson's disease progression, detailed experimental protocols, and quantitative data analysis.
Mechanism of Action and Binding Characteristics
¹⁸F-FECNT is a cocaine analog that binds with high affinity and selectivity to the dopamine transporter.[1][6] Its favorable properties make it an excellent candidate for in vivo DAT imaging.
-
High Affinity and Selectivity: In vitro studies have demonstrated that ¹⁸F-FECNT has a significantly higher affinity for the human dopamine transporter (hDAT) compared to the serotonin transporter (hSERT) and the norepinephrine transporter (hNET), with a 25-fold and 156-fold greater affinity for hDAT, respectively.[1][4]
-
Favorable Kinetics: ¹⁸F-FECNT exhibits favorable binding kinetics, reaching maximal binding in the striatum at approximately 90 minutes post-injection.[1] This is comparable to or faster than other ¹⁸F-labeled DAT ligands like ¹⁸F-FPCT and ¹⁸F-CFT.[1] The binding is reversible, with a small amount of irreversible binding, if any.[1]
-
Metabolism: ¹⁸F-FECNT is rapidly metabolized in the body.[1][2] A polar radiometabolite is generated that can cross the blood-brain barrier, which may confound later-time-point imaging and quantitative analysis.[2][6] However, within the striatum, the majority of the radioactivity corresponds to the parent compound for a significant duration post-injection.[7] A deuterated derivative, [¹⁸F]FECNT-d4, has been developed to enhance stability and slow the washout rate.[8]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative findings from studies utilizing ¹⁸F-FECNT for DAT imaging in the context of Parkinson's disease.
Table 1: ¹⁸F-FECNT Striatum-to-Cerebellum Ratios in Humans
| Subject Group | Brain Region | Striatum-to-Cerebellum Ratio (at ~90 min) | Reference |
| Healthy Subjects | Caudate | 9.0 ± 1.2 | [1] |
| Putamen | 7.8 ± 0.7 | [1] | |
| Late-Stage PD Patients | Right Caudate | 3.7 ± 0.4 | [1] |
| Left Caudate | 3.9 ± 0 | [1] | |
| Right Putamen | 1.8 ± 0.1 | [1] | |
| Left Putamen | 1.8 ± 0.1 | [1] |
Table 2: Preclinical Validation of ¹⁸F-FECNT in MPTP-Treated Monkeys
| Parameter | Finding | Reference |
| Test-Retest Reproducibility (SUR) | Correlation (R²) = 0.99, Coefficient of Variance = 2.65% | [4][5] |
| Correlation with Postmortem Nigral DA Neurons | R² = 0.91 | [4][5] |
| Correlation with Postmortem Striatal DAT Immunoreactivity | R² = 0.83 | [4][5] |
| Correlation with Postmortem Striatal TH Immunoreactivity | R² = 0.88 | [4][5] |
| Decrease in ¹⁸F-FECNT SUR in Ventral Midbrain | 66 ± 14% loss | [4] |
| Decrease in TH-immunoreactive neurons in SNC-v | 68 ± 17% loss | [4] |
Table 3: ¹⁸F-FECNT-d4 PET in a 6-OHDA Rat Model of Parkinson's Disease
| Lesion Severity | Decrease in SUV Ratio (Ipsilateral/Contralateral Striatum) | Reference |
| Mild | 13% | [8] |
| Moderate | 23% | [8] |
| Severe | 63% | [8] |
Experimental Protocols
Radiolabeling of ¹⁸F-FECNT
The synthesis of ¹⁸F-FECNT is typically achieved through nucleophilic substitution of a suitable precursor.
Protocol Overview:
-
¹⁸F-Fluoride Production: Production of [¹⁸F]fluoride ion via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Fluorination: The [¹⁸F]fluoride is activated, typically using a kryptofix 2.2.2/potassium carbonate complex. This activated fluoride is then reacted with a precursor molecule, such as the tosylate or mesylate precursor of this compound.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate the ¹⁸F-FECNT.
-
Formulation: The purified ¹⁸F-FECNT is formulated in a physiologically compatible solution for injection.
Note: A semi-automated preparation of ¹⁸F-FECNT has been developed for human PET imaging studies.[7]
Preclinical PET Imaging in a Non-Human Primate Model (MPTP-induced Parkinsonism)
This protocol outlines the key steps for a longitudinal ¹⁸F-FECNT PET study in rhesus monkeys treated with MPTP.
Animal Model:
-
Subjects: Adult rhesus monkeys.
-
Induction of Parkinsonism: Weekly intravenous injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) at a dose of 0.2-0.5 mg/kg.[4][5] The injections continue until a stable parkinsonian phenotype is achieved.
PET Imaging Protocol:
-
Animal Preparation: Monkeys are fasted for 12 hours prior to the scan.[4] Anesthesia is induced with Telazol (3 mg/kg, IM) and maintained with 1% isoflurane and 5% oxygen.[4] Vital signs (respiratory rate, blood pressure, heart rate, and temperature) are monitored throughout the procedure.[4]
-
Radiotracer Injection: A slow bolus of approximately 5.0 mCi of ¹⁸F-FECNT is injected intravenously over 5-6 minutes.[4]
-
Image Acquisition:
-
A 15-minute transmission scan is performed prior to the emission scan for attenuation correction.[4]
-
Dynamic emission scanning commences at the time of radiotracer injection and continues for at least 110 minutes.[4]
-
A typical framing sequence is a 28-frame dynamic acquisition, starting with shorter frames (e.g., 30 seconds) and progressing to longer frames (e.g., 20 minutes).[4]
-
-
Image Reconstruction: Images are reconstructed using standard algorithms with measured attenuation correction.[4]
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the striatum (caudate and putamen) and a reference region (cerebellum).
-
Time-activity curves are generated for each ROI.
-
The specific uptake ratio (SUR) is calculated to quantify DAT availability.
-
Clinical PET Imaging in Human Subjects
This protocol provides a general framework for ¹⁸F-FECNT PET imaging in human participants.
Participant Preparation:
-
Participants should be informed about the procedure and provide written consent.
-
A review of medical history and current medications is necessary.
PET Imaging Protocol:
-
Radiotracer Injection: An average of 175.1 ± 41.3 MBq of ¹⁸F-FECNT is administered intravenously over a 5-minute period.[1]
-
Image Acquisition:
-
A transmission scan (e.g., 15 minutes with a ⁶⁸Ge source) is performed for attenuation correction.[1]
-
Dynamic 3D emission scanning begins with the radiotracer injection and continues for 120-180 minutes.[1]
-
A representative framing sequence includes frames of increasing duration (e.g., 10 x 30s, 5 x 1 min, 5 x 10 min, 6 x 20 min).[1]
-
-
Blood Sampling (for full kinetic modeling):
-
Image Analysis:
-
Images are corrected for patient motion.[1]
-
Regions of interest (ROIs) are defined for the caudate nucleus, putamen, and cerebellum.[1]
-
Target-to-cerebellum ratios are calculated for each time frame to provide a semi-quantitative measure of DAT binding.[1]
-
For more detailed quantification, kinetic modeling (e.g., two-tissue compartment model or Logan graphical analysis) can be applied using the arterial input function to determine the binding potential (BP_ND).[6]
-
Visualizations
Signaling Pathway and Binding
Caption: ¹⁸F-FECNT binds to the presynaptic dopamine transporter (DAT).
Experimental Workflow for Preclinical Study
Caption: Workflow for a preclinical ¹⁸F-FECNT PET study in a primate model.
Logical Relationship in Disease Progression
Caption: ¹⁸F-FECNT PET signal correlates with DAT reduction and motor symptoms.
Conclusion
¹⁸F-FECNT is a highly valuable radiotracer for the in vivo quantification of dopamine transporter density. Its high affinity, selectivity, and favorable kinetics make it a powerful tool for studying the progression of Parkinson's disease.[1][4][5] Preclinical and clinical studies have consistently demonstrated its ability to detect the loss of dopaminergic integrity that is characteristic of the disease.[1][4][5][8] The detailed protocols and quantitative data presented in this guide are intended to facilitate the application of ¹⁸F-FECNT PET in research and drug development settings, ultimately contributing to a better understanding of Parkinson's disease and the development of novel therapeutic interventions.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 4. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (18)F-FECNT: validation as PET dopamine transporter ligand in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of dopamine transporter density with [18F]this compound PET in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Idiopathic Parkinson Disease | Evaluation of damage discrimination in dopaminergic neurons using dopamine transporter PET tracer [18F]this compound-d4 | springermedicine.com [springermedicine.com]
Delving into the Brain: A Technical Guide to the Pharmacokinetics of ¹⁸F-FECNT
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pharmacokinetics of ¹⁸F-FECNT, a potent and selective radioligand for the dopamine transporter (DAT), in the brain. As a critical tool in neuroscience and drug development, understanding the behavior of this positron emission tomography (PET) tracer is paramount for accurate quantification of DAT and the assessment of dopaminergic system integrity in both preclinical and clinical research. This document provides a comprehensive overview of quantitative data, experimental protocols, and the underlying biological pathways.
Introduction to ¹⁸F-FECNT
¹⁸F-FECNT, or 2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)nortropane, is a tropane derivative that exhibits high binding affinity and selectivity for the dopamine transporter.[1] Its use in PET imaging allows for the in vivo visualization and quantification of DAT density in the brain. This is particularly valuable for studying a range of neurological and psychiatric disorders associated with dopaminergic dysfunction, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance abuse.[1]
Quantitative Pharmacokinetic Data
The distribution and kinetics of ¹⁸F-FECNT in the brain have been characterized in both human and non-human primate studies. The highest uptake and retention of the radioligand are consistently observed in the striatum (caudate and putamen), regions with high densities of dopamine transporters.
Regional Brain Uptake Ratios
Target-to-cerebellum ratios are frequently used to provide a semi-quantitative measure of ¹⁸F-FECNT binding, with the cerebellum serving as a reference region due to its low DAT density.
| Species | Brain Region | Time Post-Injection | Uptake Ratio (mean ± SD) | Reference |
| Human (Healthy) | Caudate | 90 min | 9.0 ± 1.2 | [2] |
| Human (Healthy) | Putamen | 90 min | 7.8 ± 0.7 | [2] |
| Rhesus Monkey | Caudate | 60 min | 10.5 | |
| Rhesus Monkey | Putamen | 60 min | 10.5 |
Table 1: Regional ¹⁸F-FECNT Uptake Ratios (Target-to-Cerebellum).
Pharmacokinetic Modeling
The in vivo kinetics of ¹⁸F-FECNT in the human brain are well-described by a reversible two-tissue compartment model.[1][3] This model allows for the estimation of key kinetic parameters, including the binding potential (BPnd), which is a measure of the density of available transporters.
| Brain Region | K₁ (mL/cm³/min) | k₂ (min⁻¹) | k₃ (min⁻¹) | k₄ (min⁻¹) | BPnd |
| Caudate | 0.269 | 0.051 | 0.331 | 0.058 | Value not explicitly stated in abstract |
| Putamen | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Value not explicitly stated in abstract |
| Midbrain | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Value not explicitly stated in abstract |
Table 2: Pharmacokinetic Model Parameters for ¹⁸F-FECNT in Healthy Humans. Note: Specific values for all parameters and regions require access to the full text of the cited literature. The provided K₁-k₄ values are from a simulation based on cerebellum parameters.[3]
Experimental Protocols
Accurate and reproducible pharmacokinetic data relies on standardized and well-documented experimental procedures. The following sections detail the key methodologies for working with ¹⁸F-FECNT.
Radiosynthesis of ¹⁸F-FECNT
The synthesis of ¹⁸F-FECNT is typically achieved through a nucleophilic substitution reaction.
Protocol:
-
Preparation of ¹⁸F-fluoride: Production of [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Synthesis of 1-[¹⁸F]fluoro-2-tosyloxyethane: Reaction of [¹⁸F]fluoride with ethylene glycol ditosylate.
-
Alkylation Reaction: The precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane, is reacted with 1-[¹⁸F]fluoro-2-tosyloxyethane in a suitable solvent (e.g., acetonitrile) at an elevated temperature.
-
Purification: The crude reaction mixture is purified using high-performance liquid chromatography (HPLC) to isolate ¹⁸F-FECNT.
-
Formulation: The purified ¹⁸F-FECNT is formulated in a physiologically compatible solution for injection.
-
Quality Control: The final product undergoes rigorous quality control testing, including assessment of radiochemical purity, specific activity, pH, and sterility.
Human PET Imaging Protocol
Patient Preparation:
-
Subjects are typically asked to fast for at least 4-6 hours prior to the scan.
-
A comfortable and quiet environment is maintained to minimize patient anxiety and movement.
Radiotracer Administration and PET Scan:
-
An intravenous line is inserted for radiotracer injection and, if required, arterial blood sampling.
-
A transmission scan is performed for attenuation correction.
-
¹⁸F-FECNT (typically 185-370 MBq) is administered as a slow bolus injection over several minutes.
-
Dynamic PET scanning is initiated at the time of injection and continues for up to 3 hours.[2]
-
Data is acquired in a series of time frames to capture the kinetic profile of the tracer.
Arterial Blood Sampling and Metabolite Analysis:
-
Arterial blood samples are collected frequently during the initial phase of the scan and less frequently at later time points.
-
Plasma is separated by centrifugation.
-
A portion of the plasma is counted in a well counter to determine the total radioactivity concentration.
-
The remaining plasma is analyzed to determine the fraction of radioactivity corresponding to the unchanged parent tracer (¹⁸F-FECNT) versus its radiolabeled metabolites. This is typically done by protein precipitation followed by HPLC analysis of the supernatant. In humans, the ether-extractable component of arterial input is greater than 98% pure ¹⁸F-FECNT.[2]
Dopamine Signaling and ¹⁸F-FECNT Binding
¹⁸F-FECNT exerts its imaging function by binding to the dopamine transporter, a key regulator of dopamine levels in the synaptic cleft.
The dopamine transporter is a sodium-chloride dependent symporter that actively transports dopamine from the synaptic cleft back into the presynaptic neuron. This reuptake mechanism terminates the dopaminergic signal and allows for the recycling of dopamine. ¹⁸F-FECNT, as a competitive inhibitor, binds to DAT, and its concentration in a given brain region, as measured by PET, is proportional to the density of these transporters.
Conclusion
¹⁸F-FECNT is a well-characterized and valuable radiotracer for the in vivo assessment of the dopamine transporter system. Its favorable pharmacokinetic profile, including high specific uptake in DAT-rich regions and relatively rapid metabolism to a less brain-penetrant metabolite, makes it a suitable tool for quantitative PET studies. The use of standardized protocols for radiosynthesis, imaging, and data analysis, as outlined in this guide, is essential for obtaining reliable and comparable results in both research and clinical settings. Further research to fully tabulate pharmacokinetic parameters across diverse populations will continue to refine the utility of this important neuroimaging agent.
References
Initial Human PET Imaging Studies with ¹⁸F-FECNT: A Technical Guide
This technical guide provides an in-depth overview of the initial human positron emission tomography (PET) imaging studies conducted with the radioligand ¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-¹⁸F-fluoroethyl)nortropane). ¹⁸F-FECNT is a valuable tool for the in vivo imaging and quantification of the dopamine transporter (DAT), a key protein in the regulation of dopamine neurotransmission. Its high affinity and selectivity for DAT make it a suitable radiotracer for studying neurological and psychiatric disorders associated with dopaminergic dysfunction, such as Parkinson's disease.[1][2]
This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource of quantitative data, experimental protocols, and a visual representation of the tracer's interaction with the dopaminergic system.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial human ¹⁸F-FECNT PET studies.
Table 1: Radiochemistry and Injected Dose
| Parameter | Value | Reference |
| Radiochemical Yield | 16.5% ± 5.3% | [1] |
| Radiochemical Purity | 99.8% ± 0.4% | [1] |
| Specific Activity (End of Bombardment) | 38 ± 45 GBq/μmol | [1] |
| Specific Activity (Time of Injection) | 6 ± 8 GBq/μmol | [1] |
| Average Injected Activity | 175.1 ± 41.3 MBq | [1] |
| Average Injected Activity (Healthy Volunteers) | 192 ± 41 MBq | [3] |
Table 2: Subject Demographics
| Group | Number of Subjects | Gender | Mean Age (±SD) | Reference |
| Healthy Controls | 6 | 3 Men, 3 Women | 30 ± 10 years | [1] |
| Parkinson's Disease Patients | 5 | 2 Men, 3 Women | - | [1] |
| Healthy Volunteers | 12 | - | - | [3] |
Table 3: ¹⁸F-FECNT Binding and Uptake Ratios (at ~90 min post-injection)
| Brain Region | Healthy Subjects (Mean ± SD) | Early-Stage PD Patients (Right/Left Mean ± SD) | Late-Stage PD Patients (Right/Left Mean ± SD) | Reference |
| Caudate-to-Cerebellum Ratio | 9.0 ± 1.2 | 5.3 ± 1.1 / 5.9 ± 0.7 | 3.7 ± 0.4 / 3.9 ± 0 | [1] |
| Putamen-to-Cerebellum Ratio | 7.8 ± 0.7 | 2.8 ± 0.1 / 3.0 ± 0.6 | 1.8 ± 0.1 / 1.8 ± 0 | [1] |
PD = Parkinson's Disease
Table 4: In Vitro Binding Affinity
| Transporter | Affinity relative to hDAT | Reference |
| Human Serotonin Transporter (hSERT) | 25-fold lower | [1][4] |
| Human Norepinephrine Transporter (hNET) | 156-fold lower | [1][4] |
Experimental Protocols
The initial human studies with ¹⁸F-FECNT followed a detailed protocol to ensure data accuracy and patient safety.
Radiochemistry
The synthesis of ¹⁸F-FECNT was performed as previously described in the literature.[1] The process involves the preparation of 1-[¹⁸F]fluoro-2-tosyloxyethane followed by the alkylation of 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane.[4] The final product demonstrated high radiochemical purity and yield.[1]
Subject Information and Preparation
-
Participants: Studies included both neurologically healthy subjects and patients diagnosed with Parkinson's disease.[1]
-
Ethical Considerations: All study protocols were approved by the relevant institutional review boards, and all subjects provided informed consent.
-
Preparation: Subjects were positioned in the PET scanner, and an intravenous line was established for radiotracer injection.[1] A transmission scan using a ⁶⁸Ge source was performed for attenuation correction prior to the emission scan.[1]
PET Imaging Protocol
-
Radiotracer Injection: ¹⁸F-FECNT was administered intravenously over a 5-minute period.[1]
-
Scanning Duration: Healthy subjects underwent a 3-hour PET scan (26 frames), while Parkinson's disease patients were scanned for 2 hours (23 frames).[1] The scan frames were of increasing duration.[1]
-
Scanning Mode: Scans were acquired in 3-dimensional mode.[1]
Blood Sampling and Metabolite Analysis
-
Arterial Blood Sampling: Arterial blood samples were collected throughout the scanning period to measure radioactivity and analyze for metabolites.[1][5]
-
Metabolite Analysis: Analysis of the arterial blood samples indicated rapid metabolism of the tracer.[1][5] However, the ether-extractable component, representing the parent ¹⁸F-FECNT, was found to be greater than 98% pure.[1][5]
Image Analysis
-
Image Reconstruction: The acquired PET data was reconstructed to generate dynamic images of radiotracer distribution in the brain.[1]
-
Region of Interest (ROI) Analysis: Spherical regions of interest were placed on various brain structures, including the caudate nuclei, putamina, thalami, brain stem, cerebellum, and occipital cortex.[1][5] The cerebellum was utilized as a reference region due to its low dopamine transporter density.
-
Data Analysis: The radioactivity concentration in each ROI was calculated for each time frame. Target tissue-to-cerebellum ratios were then determined to provide a semi-quantitative measure of DAT density.[1][5]
Visualizations
¹⁸F-FECNT Experimental Workflow
The following diagram illustrates the general workflow of the initial human PET imaging studies with ¹⁸F-FECNT.
Caption: Experimental workflow for initial human ¹⁸F-FECNT PET studies.
¹⁸F-FECNT Binding to Dopamine Transporter
This diagram illustrates the binding of ¹⁸F-FECNT to the dopamine transporter (DAT) on a presynaptic dopaminergic neuron.
Caption: ¹⁸F-FECNT binds to the presynaptic dopamine transporter.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of dopamine transporter density with [18F]this compound PET in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-labeled this compound: a selective radioligand for PET imaging of brain dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Initial human PET imaging studies with the dopamine transporter ligand 18F-FECNT - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Radiolabeling of ¹⁸F-FECNT
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)nortropane) is a potent and selective radioligand for the dopamine transporter (DAT). Its use in Positron Emission Tomography (PET) allows for the in vivo imaging and quantification of DAT density in the brain. This is of significant interest in the study of neurological and psychiatric disorders, particularly Parkinson's disease, where a decline in DAT is a key pathological feature. This document provides detailed protocols for the synthesis of the ¹⁸F-FECNT precursor, its subsequent radiolabeling with fluorine-18, and the necessary quality control procedures.
Synthesis and Radiolabeling Strategies
The radiosynthesis of ¹⁸F-FECNT can be achieved via two primary routes: a two-step nucleophilic substitution or a one-step nucleophilic substitution.
-
Two-Step Synthesis: This is the most commonly reported and robust method. It involves the initial preparation of an ¹⁸F-labeled fluoroalkylating agent, such as [¹⁸F]2-fluoroethyl triflate or 1-[¹⁸F]fluoro-2-tosyloxyethane. This synthon is then reacted with the nortropane precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane.
-
One-Step Synthesis: This approach involves the direct reaction of [¹⁸F]fluoride with a precursor containing a suitable leaving group, such as a mesylate. While potentially faster, this method can be hampered by the instability of the precursor. A deuterated version, [¹⁸F]FECNT-d4, has been successfully synthesized using a one-step reaction, showing improved in vivo stability.[1]
The following sections provide detailed protocols for the synthesis of the necessary precursors and the two-step radiolabeling procedure, which is generally considered more reliable for routine production.
Precursor Synthesis: 2β-Carbomethoxy-3β-(4-chlorophenyl)nortropane
The synthesis of the nortropane precursor is a multi-step process that begins with commercially available starting materials.
Experimental Protocol: Synthesis of 2β-Carbomethoxy-3β-(4-chlorophenyl)nortropane
Materials:
-
2-Bromoethanol
-
p-Nitrobenzenesulfonyl chloride
-
2,6-Lutidine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-Bromoethyl p-nitrobenzenesulfonate:
-
To a stirred mixture of 2-bromoethanol (1 equivalent) and p-nitrobenzenesulfonyl chloride (1.1 equivalents) in anhydrous CH₂Cl₂ at 0 °C (ice bath), slowly add 2,6-lutidine (2.6 equivalents) under an argon atmosphere.
-
Stir the mixture at 0 °C for 10 minutes and then at room temperature overnight.
-
Cool the reaction mixture in an ice bath and add ice-water.
-
Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-Bromoethyl p-nitrobenzenesulfonate as a crystalline solid.
-
-
Synthesis of 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane:
-
This step typically involves the reaction of a suitable tropane derivative with a grignard reagent derived from 4-chloro-bromobenzene, followed by esterification. The detailed multi-step synthesis from commercially available tropinone is a complex process and is often sourced from specialized chemical suppliers. For the purpose of radiolabeling, it is common to purchase this precursor commercially.
-
Two-Step Radiolabeling of ¹⁸F-FECNT
This procedure involves the production of an ¹⁸F-fluoroalkylating agent followed by its reaction with the nortropane precursor. The following protocol is a generalized procedure based on common literature methods.
Experimental Protocol: Two-Step Radiolabeling
Part 1: Production and Trapping of [¹⁸F]Fluoride
-
[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]H₂O.
-
The aqueous [¹⁸F]fluoride is passed through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
The [¹⁸F]F⁻ is eluted from the cartridge with a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
Part 2: Azeotropic Drying
-
The eluted [¹⁸F]F⁻/K₂₂₂/K₂CO₃ mixture is transferred to a reaction vessel.
-
The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or argon at approximately 85-90 °C. This step is typically repeated 2-3 times to ensure the complex is anhydrous.
Part 3: Synthesis of the [¹⁸F]Fluoroalkylating Agent
-
To the dried K[¹⁸F]F/K₂₂₂ complex, add the appropriate precursor for the fluoroalkylating agent (e.g., ethylene glycol-1,2-ditosylate for 1-[¹⁸F]fluoro-2-tosyloxyethane) dissolved in anhydrous acetonitrile.
-
Heat the reaction mixture according to the specific requirements of the chosen synthon (e.g., 85 °C for 5-10 minutes).
-
The resulting [¹⁸F]fluoroalkylating agent is then purified, often by passing the reaction mixture through a silica Sep-Pak cartridge.
Part 4: N-alkylation to form ¹⁸F-FECNT
-
The purified [¹⁸F]fluoroalkylating agent is reacted with the nortropane precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane, dissolved in a suitable solvent such as dimethylformamide (DMF).
-
The reaction is typically carried out at an elevated temperature (e.g., 110-135 °C) for a specified time (e.g., 10-45 minutes).[2] Some methods report successful coupling at room temperature with a more reactive synthon like [¹⁸F]2-fluoroethyl triflate.[3][4]
Part 5: Purification of ¹⁸F-FECNT
-
The crude reaction mixture is diluted with a suitable solvent (e.g., water/acetonitrile) and purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
-
The fraction corresponding to ¹⁸F-FECNT is collected.
Part 6: Formulation
-
The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the ¹⁸F-FECNT.
-
The cartridge is washed with water to remove any residual HPLC solvents.
-
The final product is eluted from the C18 cartridge with ethanol and formulated in sterile saline for injection.
Quantitative Data Summary
| Parameter | Two-Step Synthesis ([¹⁸F]2-fluoroethyl triflate)[3][4] | Two-Step Synthesis (1-[¹⁸F]fluoro-2-tosyloxyethane)[2][5] | One-Step Synthesis ([¹⁸F]this compound-d4)[1] |
| Radiochemical Yield (decay corrected) | ~40% | 17-21% | ~46% |
| Synthesis Time | ~100 minutes | ~120-150 minutes | Not specified |
| Specific Activity | ~377.4 GBq/µmol | ~98.5 GBq/µmol | ~67 GBq/µmol |
| Radiochemical Purity | >98% | >98% | >98% |
Quality Control
A series of quality control tests must be performed on the final product to ensure its safety and efficacy for human administration.
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless solution, free of particulate matter |
| pH | pH meter or pH strips | 4.5 - 7.5 |
| Radionuclidic Identity | Gamma-ray spectroscopy | Principal photon energy of 511 keV |
| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes |
| Radiochemical Identity | Co-elution with a non-radioactive standard on analytical HPLC | Retention time of the radioactive peak matches that of the standard |
| Radiochemical Purity | Analytical HPLC | ≥ 95% |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Kryptofix 2.2.2 | Spot test or GC | < 50 µg/mL |
| Sterility | USP <71> Sterility Tests | No microbial growth |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) |
Visualizations
Caption: Synthesis pathway for ¹⁸F-FECNT.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. Synthesis and ligand binding of nortropane derivatives: N-substituted 2beta-carbomethoxy-3beta-(4'-iodophenyl)nortropane and N-(3-iodoprop-(2E)-enyl)-2beta-carbomethoxy-3beta-(3',4'-disubstituted phenyl)nortropane. New high-affinity and selective compounds for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Standardized PET Imaging with ¹⁸F-FECNT
These guidelines are intended for researchers, scientists, and drug development professionals utilizing Positron Emission Tomography (PET) with the radiotracer ¹⁸F-FECNT to investigate the dopamine transporter (DAT).
Introduction to ¹⁸F-FECNT
¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-¹⁸F-fluoroethyl)nortropane) is a highly specific and selective radioligand for the dopamine transporter (DAT).[1][2] Its favorable kinetic properties and high affinity for DAT make it an excellent tool for the in vivo quantification and visualization of DAT density in the brain.[1][3] PET imaging with ¹⁸F-FECNT is particularly valuable for research in neurodegenerative diseases like Parkinson's disease, where a decline in DAT density is a key pathological feature.
Mechanism of Action: ¹⁸F-FECNT binds to the dopamine transporter, which is primarily located on the presynaptic terminals of dopaminergic neurons. The concentration of ¹⁸F-FECNT in specific brain regions, such as the striatum (caudate and putamen), reflects the local density of DAT. The cerebellum is typically used as a reference region due to its negligible DAT density, allowing for the calculation of specific-to-non-specific binding ratios.
Below is a diagram illustrating the binding of ¹⁸F-FECNT to the dopamine transporter in the synaptic cleft.
Preclinical PET Imaging Protocol: Non-Human Primates
This protocol is based on studies conducted in rhesus macaque monkeys and is designed to assess changes in DAT density in models of parkinsonism.[1]
Animal Preparation
-
Fasting: Animals should be fasted for a minimum of 12 hours prior to the PET scan to ensure stable physiological conditions.[1]
-
Anesthesia: Anesthesia is induced with an intramuscular injection of Telazol (3 mg/kg) and maintained with 1% isoflurane in 5% oxygen gas throughout the imaging session.[1]
-
Monitoring: Vital signs, including respiratory parameters, blood pressure, pulse rate, and rectal temperature, should be monitored continuously during the procedure.[1]
-
Catheterization: Place an intravenous catheter for radiotracer administration.
Radiotracer Administration
-
Dose: Administer approximately 5.0 mCi of ¹⁸F-FECNT.[1]
-
Administration Route: Slow intravenous bolus injection.
-
Injection Rate: The injection should be administered over 5-6 minutes at a rate of 1.0 ml/min.[1]
PET Image Acquisition
-
Scanner: A high-resolution PET scanner is recommended.
-
Transmission Scan: A 15-minute transmission scan should be acquired before the emission scan for attenuation correction.[1]
-
Emission Scan:
-
The emission scan should begin simultaneously with the start of the radiotracer injection.[1]
-
A dynamic scan of at least 2 hours is recommended to capture the tracer kinetics.
-
The framing protocol can be structured as follows: a series of short frames at the beginning to capture the initial uptake, followed by progressively longer frames (e.g., 6 x 30s, 3 x 1min, 2 x 2min, and 22 x 5min).[4]
-
Data Analysis
-
Image Reconstruction: Images should be reconstructed with appropriate corrections for attenuation, scatter, and decay.
-
Region of Interest (ROI) Definition: ROIs should be drawn on the striatum (caudate and putamen) and cerebellum.
-
Kinetic Modeling:
-
A simplified reference tissue model (SRTM) using the cerebellum as the reference region is a suitable non-invasive method for quantification.[5]
-
For more detailed analysis, a two-tissue compartment model with a metabolite-corrected arterial input function can be employed.[5]
-
The Logan graphical analysis can also be used to determine the distribution volume ratio.[5]
-
-
Outcome Measures: The primary outcome is the binding potential (BP_ND) or the striatum-to-cerebellum uptake ratio.
The experimental workflow for preclinical imaging is outlined in the diagram below.
Clinical PET Imaging Protocol: Human Subjects
This protocol is based on initial human studies with ¹⁸F-FECNT for the assessment of DAT density in healthy subjects and patients with Parkinson's disease.[3]
Subject Preparation
-
Informed Consent: Obtain written informed consent from all subjects.
-
Fasting: Subjects should fast for at least 4-6 hours prior to the scan.
-
Medical History: A thorough medical history and neurological examination should be performed.
-
Catheterization: Place an intravenous catheter for radiotracer administration and an arterial line for blood sampling if kinetic modeling with an arterial input function is planned.
Radiotracer Administration
-
Dose: Administer a dose of 360-396 MBq of ¹⁸F-FECNT.[4]
-
Administration Route: Intravenous injection.
-
Injection Method: The radiotracer should be injected over the first 5 minutes of the scan.[3]
PET Image Acquisition
-
Scanner: A high-resolution PET/CT or PET/MR scanner is recommended.
-
CT/MR Scan: A low-dose CT or an anatomical MR scan should be performed for attenuation correction and anatomical co-registration.
-
Emission Scan:
-
The emission scan should begin at the time of radiotracer injection.
-
Duration: A 3-hour scan is recommended for healthy subjects, while a 2-hour scan may be sufficient for patients with Parkinson's disease.[3]
-
Framing: A dynamic acquisition with a framing scheme similar to the preclinical protocol is advised (e.g., 6 x 30s, 3 x 1min, 2 x 2min, followed by 5-minute frames).[4]
-
Arterial Blood Sampling (for full kinetic modeling)
-
Sampling Schedule: Arterial blood samples should be taken frequently during the initial phase of the scan (e.g., every 15 seconds for the first 2.5 minutes) and then at increasing intervals for the remainder of the scan.[3][4]
-
Metabolite Analysis: Plasma samples should be analyzed to determine the fraction of unchanged ¹⁸F-FECNT, as the tracer is rapidly metabolized.[3] A polar radiometabolite has been shown to enter the brain and may confound measurements.[4]
Data Analysis
-
Image Co-registration: PET images should be co-registered with the subject's MRI for accurate anatomical localization.
-
ROI Definition: Spherical ROIs should be placed on the caudate nuclei, putamena, thalami, brain stem, cerebellum, and occipital cortex.[3]
-
Quantification:
The logical relationship for clinical data acquisition and analysis is depicted below.
Quantitative Data Summary
The following tables summarize key quantitative findings from ¹⁸F-FECNT PET studies.
Table 1: Striatum-to-Cerebellum Ratios in Human Subjects
| Brain Region | Healthy Subjects (at 90 min) | Late-Stage PD Patients (at 90 min) | Reference |
| Right Caudate | - | 3.7 ± 0.4 | [3] |
| Left Caudate | - | 3.9 ± 0 | [3] |
| Right Putamen | - | 1.8 ± 0.1 | [3] |
| Left Putamen | - | 1.8 ± 0 | [3] |
Table 2: Preclinical (Monkey) Striatum-to-Cerebellum Ratios
| Brain Region | Ratio at 60 min | Reference |
| Caudate | 10.5 | [2] |
| Putamen | 10.5 | [2] |
Table 3: In Vitro Binding Affinity of this compound
| Transporter | Affinity (Ki, nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) | Reference |
| DAT | - | - | - | [2] |
| SERT | 25-fold lower than DAT | 25 | - | [2] |
| NET | 156-fold lower than DAT | - | 156 | [2] |
Quality Control of ¹⁸F-FECNT
While a detailed synthesis protocol is beyond the scope of these application notes, it is critical to ensure the quality of the radiotracer. Standard quality control measures should include:
-
Radiochemical Purity: To be determined by high-performance liquid chromatography (HPLC). The ether-extractable component of the arterial input has been shown to be >98% pure ¹⁸F-FECNT.[3]
-
Molar Activity: Should be high to minimize potential pharmacological effects.
-
pH and Sterility: The final product should be sterile, pyrogen-free, and have a pH suitable for intravenous injection.
Conclusion
¹⁸F-FECNT is a robust radiotracer for imaging the dopamine transporter system with PET. The protocols outlined above provide a foundation for conducting both preclinical and clinical research. Adherence to a standardized methodology is crucial for ensuring the reproducibility and comparability of results across different studies and research centers. Further research may help to refine these protocols and establish a more universally standardized approach.
References
- 1. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-labeled this compound: a selective radioligand for PET imaging of brain dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial human PET imaging studies with the dopamine transporter ligand 18F-FECNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Quantification of Dopamine Transporter (DAT) Density with ¹⁸F-FECNT PET
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Dopamine Transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. The density of DAT is a key indicator of the integrity of the nigrostriatal dopamine system. A loss of these neurons is a primary pathological hallmark of Parkinson's Disease (PD) and related syndromes. Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the in vivo quantification of DAT density.
¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]-fluoroethyl)-nortropane) is a highly specific and selective radioligand for DAT.[1] Its favorable kinetics, high affinity for DAT over other monoamine transporters, and the longer half-life of Fluorine-18 (approx. 110 minutes) make it a valuable tool for accurately assessing DAT density in both research and clinical settings.[1][2] This document provides a detailed protocol for the quantification of DAT using ¹⁸F-FECNT PET.
Applications
-
Differential Diagnosis: Differentiating PD from other neurodegenerative disorders that do not involve significant DAT loss, such as essential tremor.
-
Disease Progression: Longitudinally monitoring the decline in DAT density as a biomarker for the progression of Parkinson's disease.
-
Therapeutic Monitoring: Evaluating the efficacy of neuroprotective or restorative therapies in clinical trials by measuring changes in DAT density.
-
Drug Development: Assessing the DAT occupancy of novel therapeutic agents to determine target engagement and inform dosage selection.
Experimental Protocol
This protocol outlines the key steps for quantifying DAT density in human subjects using ¹⁸F-FECNT PET.
Subject Preparation
-
Informed Consent: Obtain written informed consent from all participants in accordance with institutional guidelines and regulatory requirements.
-
Medical History & Screening: Perform a thorough neurological examination and review the subject's medical history. Exclude subjects with conditions or medications known to interfere with the dopaminergic system.
-
Fasting: Subjects should fast for a minimum of 4-6 hours prior to the PET scan to ensure stable metabolic conditions.
-
Cannulation: Place an intravenous (IV) catheter for the injection of the radiotracer. For studies requiring arterial blood sampling for full kinetic modeling, an arterial line should be placed by a trained professional.
Radiotracer Administration
-
Dosage: Administer an average dose of 175.1 ± 41.3 MBq of ¹⁸F-FECNT via a slow intravenous bolus injection.[2] The injection can be delivered over a 5-minute period.[2]
-
Radiochemical Purity: Ensure the radiochemical purity of the ¹⁸F-FECNT is greater than 98% before injection.[3]
PET Imaging Acquisition
-
Scanner Preparation: Perform daily quality control and calibration of the PET scanner.
-
Transmission Scan: Prior to tracer injection, acquire a 10-15 minute transmission scan (using ⁶⁸Ge or CT) for attenuation correction of the subsequent emission data.[2]
-
Dynamic Emission Scan: Begin the dynamic PET scan simultaneously with the start of the ¹⁸F-FECNT injection. The total scan duration is typically 120 minutes for PD patients and up to 180 minutes for healthy controls to capture tracer kinetics fully.[2]
-
Framing Protocol: A typical dynamic acquisition framing scheme is: 10×30 seconds, 5×1 minute, 5×10 minutes, and 6×20 minutes.[2]
Image Processing and Data Analysis
The overall process from image acquisition to final quantitative analysis is outlined below.
Image Reconstruction and Pre-processing
-
Reconstruction: Reconstruct the dynamic PET data into a series of time frames using an appropriate algorithm (e.g., OSEM), applying corrections for attenuation, scatter, and decay.
-
Motion Correction: Correct for inter-frame head motion to ensure consistent spatial alignment throughout the scan.
-
Co-registration: Co-register the motion-corrected PET images to a subject's structural MRI scan (if available) to improve anatomical accuracy for region definition.
Region of Interest (ROI) Definition
-
Target Regions: Define ROIs for the caudate and putamen, which have high DAT density.
-
Reference Region: Define an ROI for the cerebellum, which is considered devoid of DAT and serves as a reference for non-specific binding.
Kinetic Modeling
The primary goal of kinetic modeling is to derive parameters that are proportional to DAT density. The most common outcome is the Binding Potential (BP_ND).
-
Simplified Reference Tissue Model (SRTM): This is a widely used method that does not require arterial blood sampling. It uses the time-activity curve from the reference region (cerebellum) as an input function to estimate BP_ND in the target regions.
-
Ratio Method (SUR): For simplified analysis or when tracer equilibrium is reached, the Specific Uptake Ratio (SUR) can be calculated. This is typically done by averaging activity in the target and reference regions over a time window where the ratio is stable (e.g., 80-90 minutes post-injection).[4] The SUR is calculated as: (Activity_Target / Activity_Reference) - 1.
Note: Studies have shown that a polar radiometabolite of ¹⁸F-FECNT can enter the brain, causing a gradual increase in the signal from the cerebellum over time.[3][5] This may confound reference tissue models, so careful evaluation of model assumptions is necessary.
Quantitative Data Summary
The following tables summarize typical quantitative values obtained from ¹⁸F-FECNT PET studies.
Table 1: Example ¹⁸F-FECNT Uptake Ratios in Human Subjects
| Region | Healthy Controls (n=6) | Early-Stage Parkinson's Disease (n=2) |
|---|---|---|
| Caudate-to-Cerebellum Ratio | 9.0 ± 1.2 | 5.6 ± 0.9 |
| Putamen-to-Cerebellum Ratio | 7.8 ± 0.7 | Data not specified for putamen alone |
(Data adapted from a 90-minute post-injection time point)[2]
Table 2: Test-Retest Reproducibility of ¹⁸F-FECNT
| Parameter | Value | Species |
|---|---|---|
| Coefficient of Variance (SUR) | 2.65% | Rhesus Monkey |
| Correlation (R²) | 0.99 | Rhesus Monkey |
(Data from baseline scans conducted 10 weeks apart)[2][4]
These data highlight the high reproducibility of ¹⁸F-FECNT, making it suitable for longitudinal studies monitoring disease progression or therapeutic effects.[4]
Principle of Measurement
¹⁸F-FECNT PET measures DAT density based on the principle of competitive binding at the presynaptic terminal of dopaminergic neurons.
After intravenous injection, ¹⁸F-FECNT crosses the blood-brain barrier and binds specifically to DAT. The amount of tracer binding in DAT-rich regions like the striatum (caudate and putamen) is proportional to the local density of the transporters. In conditions like Parkinson's disease, the degeneration of these neurons leads to a reduction in DAT density, resulting in a significantly lower PET signal in the striatum compared to healthy individuals. The cerebellum, being largely devoid of DAT, provides a measure of non-specific binding and free tracer in the brain, allowing for the quantification of specific binding in the target regions.
References
- 1. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Initial Human PET Imaging Studies with the Dopamine Transporter Ligand 18F-FECNT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ¹⁸F-FECNT PET Scans
Audience: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide detailed protocols and image acquisition parameters for Positron Emission Tomography (PET) scans using the radiotracer ¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)nortropane). ¹⁸F-FECNT is a high-affinity ligand for the dopamine transporter (DAT), making it a valuable tool for the in vivo imaging and quantification of DAT density in the brain. These protocols are intended to guide researchers in both preclinical and clinical settings to ensure data consistency and quality.
Preclinical Imaging Protocol (Based on Non-Human Primate Studies)
This protocol is based on studies conducted in rhesus monkeys to assess the integrity of the nigrostriatal dopaminergic system.
Animal Preparation and Radiotracer Administration
A detailed breakdown of the animal preparation and radiotracer administration process is provided in the table below.
| Parameter | Value/Procedure |
| Animal Model | Rhesus monkeys |
| Fasting | 12 hours prior to the PET study |
| Anesthesia | Initial: Intramuscular injection of Telazol (3 mg/kg). Maintenance: 1% isoflurane and 5% oxygen gas mixture. |
| Physiological Monitoring | Respiratory parameters, blood pressure, pulse rate, and rectal temperature should be monitored throughout the procedure. |
| Radiotracer | ¹⁸F-FECNT |
| Injected Dose | Approximately 5.0 mCi (185 MBq) |
| Specific Activity | ~1.5 Ci/μmol |
| Administration Route | Intravenous (IV) slow bolus injection |
| Injection Rate | 1.0 ml/min over 5-6 minutes |
PET Image Acquisition
The following table summarizes the key parameters for PET image acquisition in a preclinical setting.
| Parameter | Value/Procedure |
| Scanner | Siemens Focus 220 micro-PET scanner or equivalent |
| Transmission Scan | 15-minute transmission scan for attenuation correction prior to radiotracer injection |
| Emission Scan Start | Coinciding with the start of the radiotracer injection |
| Scan Type | 28-frame dynamic sequence |
| Total Scan Duration | 110 minutes |
| Frame Duration | Starting with 30-second scans and ending with 20-minute scans |
Image Reconstruction
Details of the image reconstruction process are outlined in the table below.
| Parameter | Value/Procedure |
| Reconstruction Software | Manufacturer-supplied software |
| Attenuation Correction | Measured attenuation correction |
| Zoom Factor | 8 |
| Reconstruction Filter | Shepp-Logan filter with a cut-off at 1 cycle/cm |
| Axial Slice Thickness | 3.375 mm |
| Decay Correction | All images should be decay-corrected to the time of injection |
Clinical Imaging Protocol (Based on Initial Human Studies)
This protocol is derived from initial PET imaging studies of ¹⁸F-FECNT in healthy human subjects and patients with Parkinson's disease.
Patient Preparation and Radiotracer Administration
The table below provides a summary of patient preparation and radiotracer administration for clinical ¹⁸F-FECNT PET scans.
| Parameter | Value/Procedure |
| Patient Population | Healthy volunteers and patients with known or suspected Parkinson's disease |
| Radiotracer | ¹⁸F-FECNT |
| Injected Dose | Average of 175.1 ± 41.3 MBq (approximately 4.7 mCi) |
| Administration Route | Intravenous (IV) |
| Injection Duration | Over a 5-minute period |
PET Image Acquisition
Key parameters for clinical PET image acquisition are summarized in the following table.
| Parameter | Value/Procedure |
| Scanner | 3D PET scanner |
| Transmission Scan | 15-minute transmission scan using a ⁶⁸Ge source for attenuation correction before radiotracer injection |
| Emission Scan Start | Coinciding with the start of the radiotracer injection |
| Scan Type | Dynamic acquisition |
| Total Scan Duration | Healthy Subjects: 180 minutes. Parkinson's Disease Patients: 120 minutes. |
| Frame Sequence (Healthy Subjects) | 26 frames of increasing duration: 10 x 30 seconds, 5 x 1 minute, 5 x 10 minutes, 6 x 20 minutes |
| Frame Sequence (PD Patients) | Same as healthy subjects, but with the last 3 frames eliminated |
Image Reconstruction
For clinical studies, while specific reconstruction parameters can be scanner-dependent, the following provides general guidance. It is recommended to standardize these parameters for longitudinal and multi-site studies.
| Parameter | Recommended Value/Procedure |
| Reconstruction Algorithm | Ordered Subset Expectation Maximization (OSEM) is commonly used. The number of iterations and subsets should be optimized to balance image quality and noise. A common starting point is 2-4 iterations and 8-16 subsets. |
| Attenuation Correction | Based on the transmission scan data |
| Post-reconstruction Filter | A Gaussian filter (e.g., 2-4 mm FWHM) can be applied to reduce image noise. The choice of filter should be consistent across all scans in a study. |
| Matrix Size | A typical matrix size for brain imaging is 128x128 or 256x256. |
| Decay Correction | All images must be decay-corrected to the time of injection. |
Data Analysis
A key quantitative measure derived from ¹⁸F-FECNT PET scans is the Specific Uptake Ratio (SUR).
Specific Uptake Ratio (SUR) Calculation
The SUR is a measure of the density of dopamine transporters and is calculated as follows:
SUR = (Activity in Region of Interest - Activity in Reference Region) / Activity in Reference Region
-
Region of Interest (ROI): Typically drawn in striatal regions such as the caudate and putamen.
-
Reference Region: The cerebellum is used as the reference region due to its negligible dopamine transporter density.
The peak SUR values are often reached around 80-90 minutes post-injection and tend to stabilize thereafter. For test-retest reproducibility, averaging the SUR values from later time points (e.g., 95, 105, and 115 minutes post-injection) is recommended.
Visualizations
¹⁸F-FECNT Binding to Dopamine Transporter (DAT)
Caption: ¹⁸F-FECNT binds to the dopamine transporter on presynaptic neurons.
Experimental Workflow for ¹⁸F-FECNT PET Imaging
Application Notes: Utilizing ¹⁸F-FECNT for Longitudinal Studies of the Dopamine Transporter (DAT)
References
- 1. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-labeled this compound: a selective radioligand for PET imaging of brain dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial human PET imaging studies with the dopamine transporter ligand 18F-FECNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Frontiers | Dopamine Transporter Imaging for Frontotemporal Lobar Degeneration With Motor Neuron Disease [frontiersin.org]
- 6. Animal biodistribution, safety and validation study of dopamine transporter PET imaging agent 18F-FECNT [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical PET imaging of HIP/PAP using 1'-18F-fluoroethyl-β-D-lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PET Imaging of the Dopamine Transporter with 18F-FECNT: A Polar Radiometabolite Confounds Brain Radioligand Measurements | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for ¹⁸F-FECNT in Neurological Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical applications of the positron emission tomography (PET) radiotracer, ¹⁸F-FECNT (²β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]-fluoroethyl)-nortropane), in the field of neurology. Detailed protocols for its use in clinical research settings are also provided.
Introduction to ¹⁸F-FECNT
¹⁸F-FECNT is a highly selective radioligand for the dopamine transporter (DAT), a key protein involved in regulating dopamine levels in the brain.[1] Due to its high affinity and selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and norepinephrine transporter (NET), ¹⁸F-FECNT is an excellent tool for the in vivo imaging and quantification of DAT density using PET.[1][2] This makes it particularly valuable for studying neurological and psychiatric disorders associated with dopaminergic dysfunction, most notably Parkinson's disease.
Clinical Applications in Neurology
The primary clinical application of ¹⁸F-FECNT in neurology is the imaging of the presynaptic dopaminergic system to aid in the diagnosis and monitoring of Parkinson's disease and other parkinsonian syndromes.
-
Diagnosis of Parkinson's Disease: Parkinson's disease is characterized by a progressive loss of dopamine-producing neurons in the substantia nigra, leading to a reduction in DAT density in the striatum (caudate and putamen). ¹⁸F-FECNT PET imaging can visualize and quantify this loss of DAT, helping to differentiate Parkinson's disease from other conditions with similar symptoms but without dopaminergic deficits.
-
Monitoring Disease Progression: The quantitative nature of ¹⁸F-FECNT PET allows for the longitudinal monitoring of DAT decline, providing an objective measure of disease progression in clinical trials and patient management.
-
Evaluation of Therapeutic Interventions: In drug development, ¹⁸F-FECNT PET can be used to assess the efficacy of neuroprotective or restorative therapies aimed at the dopaminergic system by measuring changes in DAT availability.
-
Research in other Dopaminergic Disorders: While the primary focus has been on Parkinson's disease, ¹⁸F-FECNT can also be a valuable research tool for investigating the role of the dopaminergic system in other conditions such as attention-deficit/hyperactivity disorder (ADHD), substance abuse, and depression.
Quantitative Data Summary
The following tables summarize key quantitative data for ¹⁸F-FECNT from various studies.
Table 1: In Vitro Binding Affinity of FECNT
| Transporter | Binding Affinity (Kᵢ in nM) | Selectivity (DAT/SERT) | Selectivity (DAT/NET) |
| Dopamine Transporter (DAT) | 0.67 | - | - |
| Serotonin Transporter (SERT) | 16.75 | 25-fold | - |
| Norepinephrine Transporter (NET) | 104.52 | - | 156-fold |
Data compiled from competitive binding assays.[1][2]
Table 2: ¹⁸F-FECNT Striatum-to-Cerebellum Ratios in Human PET Studies
| Subject Group | Caudate-to-Cerebellum Ratio | Putamen-to-Cerebellum Ratio | Time Post-Injection |
| Healthy Controls | 9.0 ± 1.2 | 7.8 ± 0.7 | ~90 minutes |
| Early-Stage Parkinson's Disease | 5.6 (average of right and left) | 2.9 (average of right and left) | ~90 minutes |
| Late-Stage Parkinson's Disease | 3.8 (average of right and left) | 1.8 (average of right and left) | ~90 minutes |
Data represents the mean ± standard deviation where available.
Experimental Protocols
Radiosynthesis of ¹⁸F-FECNT
This protocol describes a common method for the radiosynthesis of ¹⁸F-FECNT.
Materials:
-
[¹⁸F]Fluoride produced via the ¹⁸O(p,n)¹⁸F reaction
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
1,2-ethanediyl ditriflate
-
Nortropane precursor (2β-carbomethoxy-3β-(4-chlorophenyl)nortropane)
-
HPLC purification system
-
Sterile water for injection
-
Ethanol
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride from the cartridge using a solution of K222 and K₂CO₃ in acetonitrile/water.
-
-
Azeotropic Drying:
-
Dry the [¹⁸F]fluoride/K222/K₂CO₃ mixture by azeotropic distillation with acetonitrile under a stream of nitrogen or argon gas at an elevated temperature (e.g., 90-110°C).
-
-
¹⁸F-Fluoroethylation of the Precursor:
-
Add 1,2-ethanediyl ditriflate in acetonitrile to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at a controlled temperature (e.g., 85-95°C) for a specific duration (e.g., 10-15 minutes) to form [¹⁸F]2-fluoroethyl triflate.
-
Distill the volatile [¹⁸F]2-fluoroethyl triflate into a reaction vessel containing the nortropane precursor dissolved in a suitable solvent like acetonitrile.
-
Allow the reaction to proceed at room temperature or with gentle heating to yield ¹⁸F-FECNT.
-
-
Purification:
-
Purify the crude ¹⁸F-FECNT product using semi-preparative high-performance liquid chromatography (HPLC).
-
-
Formulation:
-
Collect the HPLC fraction containing ¹⁸F-FECNT.
-
Remove the HPLC solvent under reduced pressure.
-
Reconstitute the final product in a sterile, pyrogen-free solution for injection (e.g., sterile saline with a small percentage of ethanol).
-
-
Quality Control:
-
Perform quality control tests to determine radiochemical purity, chemical purity, specific activity, pH, and sterility before administration.
-
Clinical ¹⁸F-FECNT PET Imaging Protocol
This protocol outlines the procedure for performing a ¹⁸F-FECNT PET scan in a clinical research setting for the evaluation of DAT density.
Patient Preparation:
-
Obtain written informed consent from the participant.
-
Instruct the participant to fast for at least 4-6 hours prior to the scan.
-
Record the participant's medical history, including any medications that may interfere with the dopaminergic system.
-
Insert two intravenous catheters, one for radiotracer injection and one for blood sampling (if required for kinetic modeling).
Radiotracer Administration and PET Scan Acquisition:
-
Position the patient comfortably on the PET scanner bed with their head immobilized using a head holder to minimize motion artifacts.
-
Perform a transmission scan for attenuation correction.
-
Administer a slow intravenous bolus injection of ¹⁸F-FECNT (typically 185-370 MBq).
-
Begin dynamic PET data acquisition simultaneously with the injection. A typical scanning sequence might be:
-
10 x 1-minute frames
-
5 x 2-minute frames
-
5 x 5-minute frames
-
4 x 10-minute frames
-
(Total scan time of approximately 90-120 minutes)
-
-
If arterial blood sampling is performed for kinetic modeling, collect samples at frequent intervals during the initial phase of the scan and less frequently later on.
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data using an appropriate algorithm (e.g., ordered subset expectation maximization - OSEM), correcting for attenuation, scatter, and radioactive decay.
-
Co-register the PET images with the participant's anatomical MRI scan for accurate region of interest (ROI) delineation.
-
Define ROIs for the caudate, putamen, and a reference region with negligible DAT density, such as the cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the striatum-to-cerebellum ratio at a specific time point (e.g., 90 minutes post-injection) as a semi-quantitative measure of DAT availability.
-
For more detailed quantification, apply kinetic modeling techniques (e.g., simplified reference tissue model) to the TACs to estimate the binding potential (BP_ND).
Visualizations
References
Application Notes and Protocols for Arterial Input Function Measurement in ¹⁸F-FECNT PET
For Researchers, Scientists, and Drug Development Professionals
Introduction to ¹⁸F-FECNT and the Importance of Arterial Input Function
¹⁸F-FECNT, or 2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)nortropane, is a positron emission tomography (PET) radioligand with high selectivity and affinity for the dopamine transporter (DAT). PET imaging with ¹⁸F-FECNT allows for the in vivo quantification of DAT density, which is crucial in the study of neurological and psychiatric disorders such as Parkinson's disease and addiction.
Accurate quantification of ¹⁸F-FECNT uptake and binding requires the determination of the arterial input function (AIF). The AIF represents the time-course of the concentration of the unmetabolized radiotracer in arterial plasma, serving as a critical input for kinetic modeling of the PET data. Studies have shown that ¹⁸F-FECNT is rapidly metabolized, and a polar radiometabolite is formed that can enter the brain. This confounds measurements based on reference tissue models, making a measured AIF essential for accurate quantification of DAT.
These application notes provide detailed protocols for the measurement of the arterial input function for ¹⁸F-FECNT PET studies, including arterial blood sampling, plasma processing, and metabolite analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from a ¹⁸F-FECNT PET study in healthy volunteers utilizing an arterial input function. These values can serve as a reference for researchers planning and analyzing their own studies.
Table 1: Kinetic Model Parameters for ¹⁸F-FECNT in Healthy Volunteers
| Brain Region | K₁ (mL/cm³/min) | k₂ (min⁻¹) | k₃ (min⁻¹) | k₄ (min⁻¹) |
| Caudate | 0.269 ± 0.048 | 0.051 ± 0.017 | 0.331 ± 0.101 | 0.058 ± 0.021 |
| Putamen | 0.287 ± 0.055 | 0.055 ± 0.017 | 0.389 ± 0.129 | 0.049 ± 0.017 |
| Midbrain | 0.321 ± 0.061 | 0.111 ± 0.031 | 0.142 ± 0.055 | 0.089 ± 0.032 |
| Cerebellum | 0.401 ± 0.082 | 0.105 ± 0.021 | 0.011 ± 0.005 | 0.005 ± 0.002 |
Data adapted from Nye et al., Journal of Cerebral Blood Flow & Metabolism (2014). Values are mean ± standard deviation.
Table 2: Binding Potential (BPND) of ¹⁸F-FECNT in Healthy Volunteers
| Brain Region | BPND (Arterial Input Model) | BPND (Logan Graphical Model) |
| Caudate | 5.76 ± 1.11 | 6.01 ± 1.25 |
| Putamen | 7.91 ± 1.69 | 8.22 ± 1.89 |
| Midbrain | 1.60 ± 0.41 | 1.71 ± 0.45 |
Data adapted from Nye et al., Journal of Cerebral Blood Flow & Metabolism (2014). Values are mean ± standard deviation.
Experimental Protocols
Protocol 1: Arterial Catheterization and Blood Sampling
Objective: To obtain timed arterial blood samples throughout the ¹⁸F-FECNT PET scan to measure the concentration of radioactivity in whole blood and plasma.
Materials:
-
Sterile arterial catheterization kit (e.g., 20G catheter)
-
Heparinized syringes (for blood collection)
-
Saline solution with heparin (for catheter flushing)
-
Three-way stopcock
-
Gloves and other personal protective equipment (PPE)
-
Blood collection tubes (pre-chilled on ice)
-
Lead-shielded container for sample transport
Procedure:
-
Patient Preparation: Explain the procedure to the subject and obtain informed consent. The subject should be comfortably positioned in the PET scanner.
-
Catheter Insertion: Under local anesthesia, an experienced physician or trained professional should insert a catheter into the radial or brachial artery of the non-dominant arm.
-
Catheter Maintenance: Connect the arterial line to a three-way stopcock. One port should be connected to a heparinized saline flush system to maintain catheter patency. The other port will be used for blood sampling.
-
Blood Sampling Schedule: Collect arterial blood samples according to the following schedule, starting at the time of ¹⁸F-FECNT injection. The exact time of each sample collection must be recorded.
-
Rapid Sampling Phase (first 2 minutes): 12 samples (e.g., every 10 seconds).
-
Intermediate Sampling Phase (2-15 minutes): 8 samples (e.g., at 2.5, 3, 4, 5, 7.5, 10, 12.5, 15 minutes).
-
Later Sampling Phase (15-180 minutes): 10 samples (e.g., at 20, 30, 45, 60, 75, 90, 120, 150, 180 minutes).
-
-
Sample Collection:
-
For each sample, first withdraw and discard a small volume of blood (approximately 2 mL) to clear the catheter of saline.
-
Collect the required blood volume (typically 2-3 mL) into a heparinized syringe.
-
Immediately after collecting the sample, flush the arterial line with heparinized saline.
-
Transfer the blood sample to a pre-chilled collection tube and place it on ice immediately to minimize further metabolism.
-
Protocol 2: Plasma Preparation and Radioactivity Measurement
Objective: To separate plasma from whole blood and measure the radioactivity in both fractions.
Materials:
-
Refrigerated centrifuge
-
Pipettes and pipette tips
-
Gamma counter
-
Cryovials for plasma storage
Procedure:
-
Whole Blood Radioactivity:
-
Before centrifugation, pipette a small, precise volume (e.g., 1 mL) of whole blood from each sample into a separate tube for counting.
-
Measure the radioactivity in the whole blood samples using a calibrated gamma counter.
-
-
Plasma Separation:
-
Centrifuge the remaining blood samples at approximately 2,000-3,000 x g for 5-10 minutes at 4°C.
-
-
Plasma Radioactivity:
-
Carefully pipette a precise volume (e.g., 0.5-1 mL) of the supernatant (plasma) into a new tube for counting.
-
Measure the radioactivity in the plasma samples using the gamma counter.
-
-
Data Correction: All radioactivity measurements must be decay-corrected to the time of injection.
-
Plasma Storage: Aliquot and store the remaining plasma at -80°C for subsequent metabolite analysis.
Protocol 3: Radiometabolite Analysis using HPLC
Objective: To determine the fraction of radioactivity in plasma corresponding to the parent compound (¹⁸F-FECNT) versus its radiometabolites.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector (e.g., a flow-through positron detector).
-
Reversed-phase C18 analytical column.
-
Acetonitrile (ACN), water (HPLC grade), and a suitable buffer (e.g., triethylamine phosphate).
-
Syringe filters (0.22 µm).
-
Protein precipitation agent (e.g., cold acetonitrile).
Procedure:
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
For each plasma sample, add a protein precipitation agent (e.g., 2 volumes of cold acetonitrile to 1 volume of plasma).
-
Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered supernatant onto the HPLC system.
-
A typical mobile phase could be an isocratic or gradient mixture of acetonitrile and a buffer solution. The exact conditions should be optimized to achieve good separation between ¹⁸F-FECNT and its more polar metabolites.
-
The eluent from the column is passed through the radioactivity detector to generate a chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to ¹⁸F-FECNT and its radiometabolites based on their retention times (previously determined using a standard of non-radioactive FECNT).
-
Integrate the area under each peak to determine the relative amount of radioactivity for each component.
-
The parent fraction for each time point is calculated as the area of the ¹⁸F-FECNT peak divided by the total area of all radioactive peaks.
-
-
Metabolite Correction: The measured plasma radioactivity curve is corrected by multiplying the total plasma radioactivity at each time point by the corresponding parent fraction to generate the final arterial input function.
Visualizations
Caption: Experimental workflow for ¹⁸F-FECNT PET with AIF measurement.
Caption: ¹⁸F-FECNT binding to the dopamine transporter and metabolism.
Application Notes and Protocols for ¹⁸F-FECNT Quantification Using Reference Tissue Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
¹⁸F-FECNT (²β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-¹⁸F-fluoroethyl)nortropane) is a high-affinity radioligand for the positron emission tomography (PET) imaging of the dopamine transporter (DAT).[1][2] Quantification of ¹⁸F-FECNT uptake provides a valuable biomarker for assessing the integrity of the nigrostriatal dopamine system, which is crucial in the study of neurodegenerative diseases such as Parkinson's disease, as well as in drug development for therapies targeting the dopaminergic system.[1][3]
Reference tissue models are widely employed for the quantification of ¹⁸F-FECNT binding in the brain. These methods offer a non-invasive alternative to kinetic modeling that requires arterial blood sampling, thereby reducing the complexity and potential risks associated with the procedure.[4][5] The cerebellum is typically used as the reference region due to its negligible DAT density. This document provides detailed application notes and protocols for the quantification of ¹⁸F-FECNT using reference tissue models.
Quantitative Data Summary
The following table summarizes representative quantitative data for ¹⁸F-FECNT binding in different brain regions, expressed as target-to-cerebellum ratios. These values are indicative of the expected outcomes in healthy subjects and patients with Parkinson's disease.
| Brain Region | Healthy Subjects (Target-to-Cerebellum Ratio ± SD) | Parkinson's Disease Patients (Target-to-Cerebellum Ratio ± SD) |
| Caudate Nucleus | 9.0 ± 1.2[3][6] | 3.7 - 5.9[3] |
| Putamen | 7.8 ± 0.7[3][6] | 1.8 - 3.0[3] |
Note: The target-to-cerebellum ratio is a simplified semi-quantitative measure. For more rigorous quantification, the binding potential (BP_ND) should be calculated using kinetic or graphical analysis methods.
Signaling Pathway and Experimental Workflow
Dopamine Transporter (DAT) Signaling Pathway
The following diagram illustrates the mechanism of dopamine reuptake by the dopamine transporter in the synaptic cleft. ¹⁸F-FECNT acts as a ligand that binds to DAT, allowing for its visualization and quantification with PET.
Caption: Dopamine reuptake and ¹⁸F-FECNT binding at the synapse.
Experimental and Data Analysis Workflow
The diagram below outlines the key steps involved in a typical ¹⁸F-FECNT PET study, from subject preparation to final data analysis.
Caption: Workflow for ¹⁸F-FECNT PET imaging and analysis.
Experimental Protocols
¹⁸F-FECNT PET Imaging Protocol for Human Subjects
This protocol is adapted from studies involving healthy volunteers and patients with Parkinson's disease.[3][6]
1. Subject Preparation:
-
Subjects should fast for at least 4 hours prior to the scan.
-
A comfortable environment should be maintained to minimize anxiety and movement.
-
An intravenous line should be placed for radiotracer injection.
2. Head Positioning and Immobilization:
-
The subject's head is positioned in the PET scanner's field of view.
-
A head holder or thermoplastic mask is used to minimize motion during the scan.
3. Transmission Scan:
-
A 15-minute transmission scan using a ⁶⁸Ge source is performed for attenuation correction of the emission data.[6]
4. Radiotracer Injection:
-
An average dose of 175.1 ± 41.3 MBq of ¹⁸F-FECNT is administered as a slow bolus over 5 minutes.[6]
5. Dynamic Emission Scan:
-
The dynamic scan is initiated at the start of the radiotracer injection.
-
For healthy subjects, a 180-minute scan is recommended with the following framing scheme: 10 x 30 seconds, 5 x 1 minute, 5 x 10 minutes, and 6 x 20 minutes (26 frames total).[6]
-
For patients with Parkinson's disease, a 120-minute scan may be sufficient, omitting the last three 20-minute frames.[6]
¹⁸F-FECNT PET Imaging Protocol for Non-Human Primates
This protocol is based on studies conducted in rhesus monkeys.[1]
1. Animal Preparation:
-
Animals should be fasted for 12 hours prior to the study.[1]
-
Anesthesia is induced with an intramuscular injection of Telazol (3 mg/kg) and maintained with 1% isoflurane in 5% oxygen.[1]
-
Vital signs (respiratory rate, blood pressure, pulse, and temperature) should be monitored throughout the procedure.
2. Head Positioning:
-
The animal's head is positioned securely in the scanner.
3. Transmission Scan:
-
A 15-minute transmission scan is acquired for attenuation correction.[1]
4. Radiotracer Injection:
-
A slow bolus of approximately 5.0 mCi of ¹⁸F-FECNT is injected over 5-6 minutes at a rate of 1.0 ml/min.[1]
5. Dynamic Emission Scan:
-
The dynamic scan begins concurrently with the radiotracer injection.
-
A typical scan duration is 90-120 minutes.
Data Analysis Protocol
1. Image Reconstruction:
-
PET emission data are corrected for scanner geometry, detector efficiency, dead time, random coincidences, scatter, and attenuation.
-
Images are reconstructed using an appropriate algorithm (e.g., ordered subset expectation maximization).
2. Coregistration with Anatomical Images:
-
The dynamic PET images are coregistered to a high-resolution anatomical MRI of the subject to accurately delineate brain structures.
3. Definition of Regions of Interest (ROIs):
-
ROIs are drawn on the coregistered MRI for key regions, including the caudate, putamen, and the reference region, the cerebellum.
4. Generation of Time-Activity Curves (TACs):
-
The mean radioactivity concentration within each ROI is calculated for each time frame to generate TACs.
5. Reference Tissue Modeling:
-
Simplified Reference Tissue Model (SRTM): This model is commonly used to estimate the binding potential (BP_ND) without the need for an arterial input function.[7] It assumes a single tissue compartment for the reference region.
-
Logan Graphical Analysis (Logan Plot): This is a graphical technique that provides an estimate of the distribution volume ratio (DVR), from which BP_ND can be calculated (BP_ND = DVR - 1).[4] It is a robust and computationally efficient method.
6. Quantification of Binding Potential (BP_ND):
-
The selected reference tissue model is applied to the TACs from the target and reference regions to calculate BP_ND for each target ROI. This value is an index of the density of available dopamine transporters.
References
- 1. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (18)F-FECNT: validation as PET dopamine transporter ligand in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial human PET imaging studies with the dopamine transporter ligand 18F-FECNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TPC - Reference tissue [turkupetcentre.net]
- 5. pages.jh.edu [pages.jh.edu]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. A reference tissue forward model for improved PET accuracy using within-scan displacement studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating ¹⁸F-FECNT Binding Potential in the Striatum
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-18 labeled 2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-fluoroethyl)nortropane, or ¹⁸F-FECNT, is a high-affinity radioligand for the dopamine transporter (DAT).[1] Positron Emission Tomography (PET) imaging with ¹⁸F-FECNT allows for the in-vivo quantification of DAT density in the brain, particularly in the striatum, which comprises the caudate nucleus and putamen. The density of DAT is a crucial biomarker for assessing the integrity of dopaminergic neurons, which are significantly depleted in neurodegenerative conditions such as Parkinson's disease.[2][3]
The binding potential (BPND) is a key outcome measure derived from ¹⁸F-FECNT PET studies. It reflects the ratio of the density of available DAT to the affinity of the radioligand. Accurate and reproducible calculation of BPND is essential for the application of ¹⁸F-FECNT PET in clinical research, including longitudinal studies of disease progression, and in drug development for evaluating the efficacy of novel therapeutics targeting the dopaminergic system.
These application notes provide a detailed overview and protocols for the calculation of ¹⁸F-FECNT binding potential in the striatum, aimed at ensuring robust and reliable results.
Overview of Methodologies
The quantification of ¹⁸F-FECNT binding potential can be achieved through two main approaches:
-
Arterial Input-Based Models: These methods are considered the gold standard for accuracy as they involve the direct measurement of the radiotracer concentration in arterial plasma over time. This "arterial input function" is then used in compartmental models to precisely quantify the binding of the tracer to the target. While highly accurate, these methods are invasive due to the requirement of arterial cannulation.
-
Reference Tissue-Based Models: These are non-invasive methods that use a brain region with a negligible density of the target receptor or transporter as a proxy for the non-specific binding of the radiotracer. For ¹⁸F-FECNT, the cerebellum is typically used as the reference region due to its very low DAT density.[1] These models are less invasive and computationally simpler than arterial input models. However, their accuracy can be compromised by factors such as the presence of radiometabolites that can enter the brain.[4] With ¹⁸F-FECNT, a known polar radiometabolite can confound measurements, potentially leading to less accurate BPND estimates compared to arterial input methods.[4][5]
Experimental Protocols
Subject Preparation
-
Informed Consent: All participants should provide written informed consent in accordance with institutional guidelines and regulatory requirements.
-
Fasting: Subjects should fast for at least 4-6 hours prior to the PET scan to ensure stable physiological conditions.
-
Medication: A thorough review of the subject's current medications should be conducted. Drugs that may interfere with the dopamine system should be discontinued for an appropriate period before the scan, as determined by the study protocol.
-
Head Motion: Subjects should be comfortably positioned with head fixation to minimize motion during the scan.
Radiotracer Administration and PET Data Acquisition
-
Injected Activity: The typical injected dose of ¹⁸F-FECNT is approximately 185-370 MBq (5-10 mCi), administered as an intravenous bolus. The exact dose should be determined based on institutional guidelines and scanner specifications.
-
Dynamic PET Scan: A dynamic PET scan should be initiated simultaneously with the injection of ¹⁸F-FECNT.
-
Scan Duration: For detailed kinetic modeling, a scan duration of 180 minutes is recommended.[1] Shorter durations of 90-120 minutes may be sufficient for some reference tissue models.
-
Frame Timing: A typical framing protocol would consist of a series of short frames at the beginning of the scan to capture the initial tracer kinetics, followed by progressively longer frames. An example framing schedule is: 12 x 15s, 3 x 60s, 5 x 120s, 5 x 300s, 4 x 600s, 3 x 1200s.
-
-
Arterial Blood Sampling (for Arterial Input Models):
-
An arterial line should be placed in the radial artery of the contralateral arm to the injection site.
-
Automated or manual blood sampling should be performed frequently during the initial phase of the scan (e.g., every 15 seconds for the first 2 minutes), with decreasing frequency for the remainder of the scan.
-
Plasma should be separated from whole blood, and the radioactivity concentration measured.
-
Metabolite analysis of plasma samples is crucial to determine the fraction of unmetabolized ¹⁸F-FECNT over time.
-
Data Analysis Protocol
Image Pre-processing
-
Motion Correction: The dynamic PET images should be corrected for head motion.
-
Co-registration: The PET images should be co-registered to a structural MRI (e.g., T1-weighted) of the same subject to facilitate accurate anatomical delineation of regions of interest.
-
Image Reconstruction: Images should be reconstructed using an appropriate algorithm (e.g., OSEM) with corrections for attenuation, scatter, and randoms.
Region of Interest (ROI) Delineation
-
Striatum: ROIs for the caudate nucleus and putamen should be delineated on the co-registered MRI. This can be done manually or using automated segmentation software.
-
Cerebellum: The cerebellum, to be used as a reference region, should also be delineated. Care should be taken to avoid contamination from adjacent vascular structures.
Kinetic Modeling and BPND Calculation
-
Time-Activity Curve (TAC) Generation: TACs are generated by plotting the mean radioactivity concentration within each ROI for each time frame.
-
Arterial Input-Based Models:
-
Two-Tissue Compartment Model (2TCM): This model is often used to describe the kinetics of ¹⁸F-FECNT and provides estimates of the rate constants for tracer exchange between plasma, non-displaceable, and specifically bound compartments. BPND is calculated from these rate constants.
-
Logan Graphical Analysis: This is a graphical method that uses the arterial input function to estimate the total distribution volume (VT) of the tracer in different regions. BPND is then calculated as (VT_striatum / VT_cerebellum) - 1.
-
-
Reference Tissue-Based Models:
-
Simplified Reference Tissue Model (SRTM): This is a widely used model that directly estimates BPND without the need for an arterial input function.
-
Logan Graphical Analysis (Reference Tissue Input): A modification of the Logan plot that uses the time-activity curve from the reference region as the input function.
-
Quantitative Data Summary
The following tables summarize key quantitative data for ¹⁸F-FECNT binding in the striatum.
| Parameter | Healthy Controls | Parkinson's Disease Patients | Reference |
| Caudate-to-Cerebellum Ratio (at ~90 min) | 9.0 ± 1.2 | Early Stage: 5.3 - 5.9Late Stage: 3.7 - 3.9 | [2] |
| Putamen-to-Cerebellum Ratio (at ~90 min) | 7.8 ± 0.7 | Early Stage: 2.8 - 3.0Late Stage: 1.8 | [2] |
| Kinetic Model | Striatal Region | BPND (Mean ± SD) in Healthy Volunteers | Reference |
| Arterial Input Model (2TCM) | Caudate | 3.8 ± 0.6 | [1] |
| Putamen | 4.3 ± 0.8 | [1] | |
| Reference Tissue Model (SRTM) | Caudate | 3.6 ± 0.6 | [1] |
| Putamen | 4.1 ± 0.8 | [1] | |
| Logan Graphical Analysis (Arterial Input) | Caudate | 3.7 ± 0.6 | [1] |
| Putamen | 4.2 ± 0.8 | [1] |
| Reliability and Occupancy | Value | Reference |
| Test-Retest Variability (Coefficient of Variance) | 2.65% | [5] |
| DAT Occupancy by Cocaine (1.0 mg/kg) | 87% ± 5% | [2] |
Visualizations
Caption: Experimental workflow for ¹⁸F-FECNT PET imaging and BPND calculation.
Caption: Data analysis pathway for calculating ¹⁸F-FECNT binding potential.
References
- 1. Quantification of dopamine transporter density with [18F]FECNT PET in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ¹⁸F-FECNT in Drug Development and Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]-fluoroethyl)nortropane (¹⁸F-FECNT), a potent and selective radioligand for the dopamine transporter (DAT), in the context of drug development and clinical research. ¹⁸F-FECNT is a valuable tool for in vivo imaging of DAT using Positron Emission Tomography (PET), enabling the assessment of dopaminergic system integrity in various neurological and psychiatric disorders.
Introduction to ¹⁸F-FECNT
¹⁸F-FECNT is a tropane analog that binds with high affinity and selectivity to the dopamine transporter.[1] This property makes it an excellent candidate for PET imaging to quantify DAT density in the brain, particularly in the striatum (caudate and putamen), where it is highly expressed.[1] Its applications in drug development are primarily centered on:
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Pathophysiology and Diagnosis: Assessing the progressive loss of dopaminergic neurons in neurodegenerative diseases like Parkinson's disease (PD).[2][3][4]
-
Target Engagement: Quantifying the occupancy of DAT by novel therapeutic agents.
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Treatment Monitoring: Evaluating the response to therapies aimed at modulating the dopaminergic system.
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Differential Diagnosis: Assisting in the differentiation of parkinsonian syndromes.[5]
A notable characteristic of ¹⁸F-FECNT is the formation of a polar radiometabolite that can penetrate the brain, potentially confounding quantitative analysis.[6][7] To address this, a deuterated version, [¹⁸F]FECNT-d₄, has been developed, which exhibits improved in vivo stability.[8]
Quantitative Data Summary
The following tables summarize key quantitative data for ¹⁸F-FECNT and its deuterated analog from various studies.
Table 1: Radiosynthesis and Physicochemical Properties
| Parameter | ¹⁸F-FECNT | [¹⁸F]this compound-d₄ | Reference |
| Radiochemical Yield (decay-corrected) | 18.8% ± 6.7% | 46% ± 17% | [6][8] |
| Specific Activity (at time of injection) | 98.5 ± 46.5 GBq/μmol | 67 ± 12 GBq/μmol | [6][8] |
| Radiochemical Purity | 98.7% ± 1.4% | >99% | [6][8] |
| Partition Coefficient (n-octanol/phosphate buffer) | 34.14 (pH 7.0), 56.41 (pH 7.4) | Not Reported | [9] |
Table 2: In Vitro and In Vivo Binding Characteristics
| Parameter | Species | Value | Reference |
| Affinity for DAT vs. SERT | Human | 25-fold greater for DAT | [1][2] |
| Affinity for DAT vs. NET | Human | 156-fold greater for DAT | [1][2] |
| Test-Retest Coefficient of Variance (SUR) | Monkey | 2.65% | [2][3] |
| Striatum-to-Cerebellum Ratio (Peak) | Monkey | ~10.5 at 60 min | [1] |
| Striatum-to-Cerebellum Ratio (at 15 min) | Rat | 3.84 ± 0.24 | [8] |
| Striatum-to-Cerebellum Ratio ([¹⁸F]this compound-d₄, at 15 min) | Rat | 5.00 ± 0.44 | [8] |
Table 3: Human PET Imaging Data (90 min post-injection)
| Subject Group | Brain Region | Caudate-to-Cerebellum Ratio | Putamen-to-Cerebellum Ratio | Reference |
| Healthy Subjects | Right | 7.4 ± 1.3 | 6.4 ± 1.3 | [4] |
| Left | 7.9 ± 1.3 | 6.7 ± 1.3 | [4] | |
| Early-Stage, Unilateral PD | Right | 5.3 ± 1.1 | 2.8 ± 0.1 | [4] |
| Left | 5.9 ± 0.7 | 3.0 ± 0.6 | [4] | |
| Late-Stage PD | Right | 3.7 ± 0.4 | 1.8 ± 0.1 | [4] |
| Left | 3.9 ± 0 | 1.8 ± 0 | [4] |
Experimental Protocols
Radiosynthesis of ¹⁸F-FECNT
This protocol is a generalized summary based on published methods.[6][10]
Methodology:
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[¹⁸F]Fluoride Production: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Preparation of Labeling Agent:
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Trap the [¹⁸F]fluoride on an anion exchange resin and elute with a solution of potassium carbonate and Kryptofix 2.2.2.
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Perform azeotropic drying of the [¹⁸F]fluoride complex.
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React the dried complex with a precursor such as 1,2-ethanediyl ditosylate to form the ¹⁸F-labeled alkylating agent, ¹⁸F-1-fluoro-2-tosyloxyethane.[6]
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Purify the labeling agent using High-Performance Liquid Chromatography (HPLC).[6]
-
-
Radiolabeling:
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Purification and Formulation:
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Purify the resulting ¹⁸F-FECNT using reverse-phase HPLC.[6]
-
The collected fraction is then reformulated into a sterile, injectable solution, typically isotonic saline with a small percentage of ethanol.
-
-
Quality Control:
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Assess radiochemical and chemical purity via analytical HPLC.[6]
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Determine the specific activity.
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Perform tests for sterility and pyrogenicity before human administration.
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In Vivo PET Imaging in Non-Human Primates
This protocol is based on studies performed in Rhesus monkeys.[2][3]
References
- 1. 18F-labeled this compound: a selective radioligand for PET imaging of brain dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (18)F-FECNT: validation as PET dopamine transporter ligand in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Initial Human PET Imaging Studies with the Dopamine Transporter Ligand 18F-FECNT | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 5. Marking International Parkinson's Disease Day: The Power of [18F]-FDOPA PET/CT in Diagnosis | Isotopia [isotopia-global.com]
- 6. jnm.snmjournals.org [jnm.snmjournals.org]
- 7. PET imaging of the dopamine transporter with 18F-FECNT: a polar radiometabolite confounds brain radioligand measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of [18F]this compound-d4 as a Novel PET Agent for Dopamine Transporter Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal biodistribution, safety and validation study of dopamine transporter PET imaging agent 18F-FECNT [inis.iaea.org]
- 10. An Efficient Synthesis of Dopamine Transporter Tracer [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ¹⁸F-FECNT Radiochemical Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the radiochemical synthesis of ¹⁸F-FECNT.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the synthesis of ¹⁸F-FECNT.
Question: Why is my radiochemical yield (RCY) of ¹⁸F-FECNT consistently low?
Answer: Low radiochemical yield is a frequent issue in ¹⁸F-FECNT synthesis and can be attributed to several factors:
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Inefficient Labeling Precursor: The choice and stability of the labeling precursor are critical. For instance, mesylate precursors have been reported to be unstable.[1] Using more reactive synthons like [¹⁸F]2-fluoroethyl triflate ([¹⁸F]FEtOTf) can significantly improve coupling efficiency and yield.[2]
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Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. The reaction of the nortropane precursor with [¹⁸F]2-fluoroethylsulfonates is often performed as a two-step procedure with overall decay-corrected RCYs ranging from 16.5% to 40%.[1] One study reported an 84% decay-corrected radiochemical yield for the coupling step by reacting 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane with [¹⁸F]FEtOTf at room temperature for just 4 minutes.[2]
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Precursor Concentration: Using a very low amount of the expensive nortropane precursor can be cost-effective but might require a highly efficient labeling synthon to achieve good yields.[2]
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Inefficient Fluoride Incorporation: Ensure the efficient trapping and elution of [¹⁸F]fluoride from the anion exchange cartridge. Incomplete elution will directly impact the amount of activity available for the labeling reaction.
Question: I am observing significant impurities in my final product. What are the likely sources and how can I minimize them?
Answer: Impurities can arise from side reactions or incomplete purification.
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Formation of Side Products: The direct labeling of some precursors can lead to the formation of unwanted side products. One effective strategy to reduce side products is to first prepare and isolate the labeling synthon, such as [¹⁸F]2-fluoroethyl bromide, before reacting it with the nortropane precursor.[2]
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Precursor Instability: As mentioned, certain precursors like the mesylate precursor for direct labeling can be unstable, leading to degradation products that contaminate the final product.[1]
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Ineffective Purification: High-performance liquid chromatography (HPLC) is essential for purifying ¹⁸F-FECNT. Ensure your HPLC system is optimized for the separation of ¹⁸F-FECNT from unreacted precursor and other byproducts. A C18 column is commonly used for this purpose.
Question: What are the key quality control tests I should perform on my final ¹⁸F-FECNT product?
Answer: Comprehensive quality control is crucial to ensure the safety and efficacy of the radiotracer for in vivo studies. Key tests include:
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Radiochemical Purity: This is typically determined by radio-HPLC to ensure that the radioactivity is primarily associated with the desired ¹⁸F-FECNT molecule. A radiochemical purity of >95% is generally required.
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Chemical Purity: Assessed by HPLC with UV detection to identify and quantify any non-radioactive chemical impurities, including the precursor.
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Specific Activity: This is a measure of the radioactivity per unit mass of the compound and is crucial for receptor imaging studies to avoid pharmacological effects. It is usually expressed in GBq/µmol or Ci/µmol.
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Residual Solvents: Gas chromatography (GC) is used to determine the levels of residual solvents from the synthesis (e.g., acetonitrile, ethanol) to ensure they are below acceptable limits.
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Radionuclidic Purity: Determined by gamma-ray spectroscopy to confirm that ¹⁸F is the only radionuclide present.
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Bacterial Endotoxin (LAL test): To ensure the product is free from pyrogens.[3]
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Sterility: To ensure the final product is free from microbial contamination.
Question: I'm concerned about the stability of the ¹⁸F-FECNT precursor. How should I handle and store it?
Answer: The stability of the nortropane precursor is critical for successful and reproducible syntheses.
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Storage Conditions: Store the precursor according to the manufacturer's recommendations, typically at low temperatures (e.g., -20°C) and protected from light and moisture.
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Handling: Minimize the number of freeze-thaw cycles. It is advisable to aliquot the precursor into smaller, single-use vials to avoid repeated opening of the main stock.
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Monitor for Degradation: Regularly check the purity of the precursor by analytical techniques like HPLC or NMR, especially if you observe a decline in radiochemical yields over time. Some precursors, like the mesylate precursor, have been noted for their instability.[1]
Quantitative Data Summary
The following table summarizes key quantitative data from different ¹⁸F-FECNT synthesis methodologies.
| Synthesis Method | Radiochemical Yield (Decay Corrected) | Total Synthesis Time | Specific Activity | Reference |
| Alkylation with 1-[¹⁸F]fluoro-2-tosyloxyethane | 21% | Not Specified | Not Specified | |
| Reaction with [¹⁸F]2-fluoroethyl triflate ([¹⁸F]FEtOTf) | 40% (overall) | ~100 minutes | 377.4 GBq/µmol (10.2 Ci/µmol) | [2] |
| Modified preparation from ¹⁸F-fluoride ion | 18.8% ± 6.7% | Not Specified | 98.5 ± 46.5 GBq/µmol | [4] |
| One-pot procedure from aminoalcohol via aziridinium triflate intermediate | 12% (room temp) - 21% (90°C) | Not Specified | Not Specified | [1] |
Experimental Protocols
This section provides a generalized experimental protocol for the synthesis of ¹⁸F-FECNT based on the widely used two-step approach involving the preparation of a fluoroethylating agent.
1. Production and Purification of [¹⁸F]Fluoride:
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[¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron using enriched [¹⁸O]H₂O.
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The aqueous [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion exchange cartridge.
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The [¹⁸F]fluoride is then eluted from the cartridge using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in an acetonitrile/water mixture.
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The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or argon gas at an elevated temperature (e.g., 85-110°C).
2. Synthesis of the [¹⁸F]Fluoroethylating Agent (e.g., [¹⁸F]2-fluoroethyl triflate):
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To the dried [¹⁸F]fluoride-Kryptofix complex, a solution of the appropriate precursor (e.g., ethylene-1,2-ditosylate or ethylene-1,2-dibromide) in an anhydrous solvent like acetonitrile is added.
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The reaction mixture is heated (e.g., 80-100°C) for a specific duration (e.g., 5-10 minutes) to facilitate the nucleophilic substitution.
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The resulting [¹⁸F]fluoroethylating agent is then purified, often by distillation or by passing it through a purification cartridge.
3. Radiosynthesis of [¹⁸F]FECNT:
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The purified [¹⁸F]fluoroethylating agent is reacted with the 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane precursor.
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The reaction is typically carried out in a suitable solvent like acetonitrile at room temperature or with gentle heating. Reaction times can be short, on the order of a few minutes.[2]
4. Purification of [¹⁸F]this compound:
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The crude reaction mixture is diluted and purified by semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly employed.
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The fraction corresponding to ¹⁸F-FECNT is collected.
5. Formulation:
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The collected HPLC fraction is typically diluted with water and passed through a C18 Sep-Pak cartridge to trap the ¹⁸F-FECNT.
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The cartridge is washed with water to remove any remaining HPLC solvents.
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The final product is eluted from the Sep-Pak cartridge with a small volume of ethanol and then diluted with sterile saline for injection.
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The final formulated product is passed through a sterile 0.22 µm filter into a sterile vial.
Experimental Workflow Diagram
Caption: Experimental workflow for the radiochemical synthesis of ¹⁸F-FECNT.
References
dealing with radiometabolites of ¹⁸F-FECNT in brain imaging
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling radiometabolites of ¹⁸F-FECNT in brain imaging studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary radiometabolites of ¹⁸F-FECNT and how are they formed?
A1: The primary metabolic pathway for ¹⁸F-FECNT involves N-dealkylation, which cleaves the N-(2-[¹⁸F]fluoroethyl) group. This process results in the formation of N-dealkylated FECNT. The subsequent breakdown of the [¹⁸F]fluoroethyl group is believed to produce polar radiometabolites, likely [¹⁸F]fluoroacetaldehyde, which can be further oxidized to [¹⁸F]fluoroacetic acid.[1][2] These polar metabolites are generated peripherally and can cross the blood-brain barrier.[3]
Q2: How do these radiometabolites affect the quantification of dopamine transporters (DAT) in the brain?
A2: The polar radiometabolites of ¹⁸F-FECNT can enter the brain and show a relatively uniform distribution across different brain regions, including those with low DAT density like the cerebellum.[1][2] This leads to an overestimation of non-specific binding, particularly at later time points, which can confound the quantification of DAT when using reference tissue models that rely on a "true" non-specific signal from a region like the cerebellum.[1] The continual increase of the distribution volume in the cerebellum over time is an indicator of radiometabolite entry into the brain.[1][2]
Q3: Are there alternative imaging agents to ¹⁸F-FECNT that are less susceptible to problematic radiometabolites?
A3: Research has explored deuterium-substituted analogues of ¹⁸F-FECNT, such as [¹⁸F]this compound-d4, which have shown improved in vivo stability and reduced formation of brain-penetrating radiometabolites.[4] Such second-generation radiotracers may offer a more accurate quantification of DAT without the need for complex metabolite correction methods.
Troubleshooting Guide
Issue: My cerebellum time-activity curve does not reach a stable plateau and continues to increase at later time points.
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Possible Cause: This is a classic sign of radiometabolite accumulation in the brain. The polar radiometabolites of ¹⁸F-FECNT distribute non-specifically, and their concentration in the brain increases over time, leading to a rising signal in the cerebellum.[1]
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Solution:
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Acknowledge the Metabolite Effect: Recognize that a reference tissue model using the cerebellum may not be appropriate for late-time point analysis without correction.
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Arterial Blood Sampling: The most accurate method to account for radiometabolites is to perform arterial blood sampling throughout the PET scan. This allows for the direct measurement of the parent radiotracer concentration in the plasma, which can then be used as an input function for kinetic modeling.[1][2]
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Limit Scan Duration: If arterial sampling is not feasible, consider limiting the analysis to earlier time points (e.g., up to 100 minutes) where the influence of the radiometabolite is less pronounced.[5] However, this may not be ideal for assessing binding equilibrium.
-
Issue: I am seeing a discrepancy between my results using a reference tissue model and those from studies using arterial input functions.
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Possible Cause: The presence of radiometabolites that enter the brain and accumulate in the reference region (cerebellum) will lead to an underestimation of the binding potential (BP_ND) when using a reference tissue model. This is because the reference region's signal is contaminated with more than just non-specific binding of the parent tracer.
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Solution:
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Re-evaluate Your Model: For ¹⁸F-FECNT, kinetic modeling with an arterial input function that has been corrected for metabolites is considered the gold standard for accurate quantification.
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Metabolite Correction: If you have arterial blood samples, it is crucial to perform radiometabolite analysis (e.g., using HPLC) to separate the parent compound from its radioactive metabolites. The fraction of the parent compound over time can then be applied to the total plasma radioactivity curve to derive the true arterial input function.
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Alternative Tracers: For future studies, consider using a tracer with less brain-penetrant radiometabolites if arterial sampling is not a viable option in your experimental setting.[4]
-
Quantitative Data Summary
The following tables summarize the distribution of ¹⁸F-FECNT and its radiometabolites in rat brain tissue.
Table 1: Percentage of Parent ¹⁸F-FECNT in Rat Brain and Plasma After Constant Infusion
| Tissue | % Parent at 60 min | % Parent at 120 min |
| Striatum | 90.2% | 71.0% |
| Cerebellum | 59.3% | 12.6% |
| Plasma | 29.0% | 10.3% |
Data sourced from Zoghbi et al., J Nucl Med, 2006.[3]
Table 2: Concentration of ¹⁸F-FECNT and its Radiometabolite in Rat Brain and Plasma 60 Minutes Post-Injection
| Tissue | ¹⁸F-FECNT Concentration (kBq/mL) | Radiometabolite Concentration (kBq/mL) |
| Striatum | ~140 | ~15 |
| Cortex | ~25 | ~15 |
| Cerebellum | ~20 | ~15 |
| Plasma | ~4 | ~30 |
Approximate values interpreted from graphical data in Zoghbi et al., J Nucl Med, 2006.[3]
Experimental Protocols
Protocol 1: Radiometabolite Analysis of Plasma Samples using HPLC
This protocol describes a general method for separating ¹⁸F-FECNT from its polar radiometabolites in plasma.
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Blood Collection: Collect arterial blood samples at various time points throughout the PET scan into heparinized syringes.[1]
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Plasma Separation: Centrifuge the blood samples to separate the plasma.
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Protein Precipitation: To a known volume of plasma (e.g., 200 µL), add a larger volume of cold acetonitrile (e.g., 700 µL) to precipitate the proteins.[6] Vortex the mixture vigorously.
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Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
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Supernatant Collection: Carefully collect the supernatant, which contains the radiotracer and its metabolites.
-
HPLC Analysis:
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HPLC System: A standard HPLC system with a reverse-phase column (e.g., C18) and a radioactivity detector is required.
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Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and a buffer (e.g., ammonium formate). The exact gradient will need to be optimized for your specific column and system.
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Injection: Inject the supernatant onto the HPLC column.
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Detection: Monitor the eluate with the radioactivity detector. The polar radiometabolites are expected to elute early (near the void volume), while the more lipophilic parent compound, ¹⁸F-FECNT, will have a longer retention time.
-
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Quantification: Integrate the peaks corresponding to the radiometabolite(s) and the parent ¹⁸F-FECNT. Calculate the percentage of the parent compound at each time point. This data is then used to correct the total plasma radioactivity curve.
Visualizations
Caption: Workflow for ¹⁸F-FECNT PET imaging with radiometabolite correction.
Caption: Decision tree for quantitative analysis of ¹⁸F-FECNT PET data.
Caption: Fate of ¹⁸F-FECNT and its radiometabolites in vivo.
References
- 1. PET imaging of the dopamine transporter with 18F-FECNT: a polar radiometabolite confounds brain radioligand measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. HPLC and TLC methods for analysis of [18F]FDG and its metabolites from biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.abo.fi [research.abo.fi]
- 6. Improved quality control of [18F]FDG by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Injected Dose for ¹⁸F-FECNT PET Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹⁸F-FECNT for Positron Emission Tomography (PET) imaging. The information is designed to address specific issues that may arise during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended injected dose for ¹⁸F-FECNT in preclinical and clinical studies?
The optimal injected dose of ¹⁸F-FECNT can vary depending on the species, the PET scanner's sensitivity, and the specific research question. However, based on published studies, the following ranges can be used as a starting point:
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Preclinical (Rats and Monkeys): Doses typically range from approximately 3.7 to 185 MBq. For instance, a study in rhesus monkeys used an injection of approximately 185 MBq (5 mCi) to quantify the distribution of radioactivity.[1] Another study in parkinsonian monkeys used a slow bolus of approximately 5.0 mCi.[2]
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Clinical (Humans): For human studies, an average of 175.1 ± 41.3 MBq has been used.[3] Dosimetry studies indicate that a 185 MBq (5 mCi) injection of [18F]FECNT results in an estimated effective dose of 3 mSv.[4] It is crucial to adhere to local institutional review board (IRB) and radiation safety regulations.
Q2: How does the radiation dosimetry of ¹⁸F-FECNT compare to other PET tracers?
¹⁸F-FECNT has a relatively modest radiation burden, allowing for multiple scans per research subject per year.[1] The effective dose equivalent is reported to be 0.018 mSv/MBq, with the basal ganglia being the target tissue receiving the highest dose.[4]
Q3: What is the expected biodistribution of ¹⁸F-FECNT?
Following intravenous injection, ¹⁸F-FECNT rapidly enters the brain and shows high specific uptake in dopamine transporter (DAT) rich regions, particularly the striatum (caudate and putamen).[2][5] The radioactivity in the cerebellum, a region with low DAT density, drops sharply after the initial minutes post-injection and is often used as a reference region.[2] The major route of metabolism is through the hepatic system.[6]
Q4: How long should the PET scan be acquired after ¹⁸F-FECNT injection?
The acquisition time depends on the goal of the study (e.g., kinetic modeling vs. static imaging).
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Dynamic Imaging for Kinetic Modeling: Dynamic scans typically start immediately after injection and can last for 120 to 180 minutes.[3][5] This allows for the characterization of the tracer's kinetics and the calculation of binding parameters.
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Static Imaging for Receptor Occupancy: For simpler quantification, a static scan can be acquired after the tracer has reached a state of transient equilibrium. For ¹⁸F-FECNT, the striatum-to-cerebellum ratio tends to peak and stabilize around 80-90 minutes post-injection.[2][5]
Q5: What is the impact of anesthesia on ¹⁸F-FECNT uptake?
Anesthesia can significantly influence cerebral glucose metabolism and blood flow, which in turn can affect radiotracer uptake.[7][8][9] The choice of anesthetic and the depth of anesthesia should be kept consistent throughout a study to minimize variability. Isoflurane and ketamine/xylazine have been shown to alter tracer distribution and should be used with careful consideration of their effects on the dopaminergic system.[8]
Troubleshooting Guide
Problem 1: Low Striatum-to-Cerebellum Ratio
A lower than expected striatum-to-cerebellum ratio can compromise the quantitative accuracy of your study. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Radiochemical Purity | Verify the radiochemical purity of the ¹⁸F-FECNT injection. Impurities can lead to non-specific binding and altered biodistribution. |
| Presence of a Polar Radiometabolite | ¹⁸F-FECNT is known to have a polar radiometabolite that can enter the brain and accumulate in the cerebellum, artificially lowering the striatum-to-cerebellum ratio, especially at later time points.[3] Consider using kinetic modeling with arterial blood sampling for the most accurate quantification, as reference tissue models may be confounded.[3] |
| Incorrect Region of Interest (ROI) Placement | Ensure accurate and consistent placement of ROIs on the striatum and cerebellum. The definition of the ROI can significantly impact the resulting values.[7][10][11][12][13] Use an anatomical atlas or MRI co-registration for precise delineation. |
| Pathological Condition | In neurodegenerative diseases like Parkinson's, a lower striatal uptake is the expected outcome due to the loss of dopamine transporters.[14][15][16][17] |
| Pharmacological Intervention | If a drug that interacts with the dopamine transporter is co-administered, it will compete with ¹⁸F-FECNT binding and reduce the striatal signal. |
Problem 2: High Background Noise or Poor Image Quality
High background noise can obscure the signal from the regions of interest and affect quantification.
| Potential Cause | Troubleshooting Steps |
| Insufficient Injected Dose | The injected dose may be too low for the sensitivity of the scanner, especially in larger subjects. Consider increasing the dose within safe limits or increasing the scan acquisition time.[18] |
| Incorrect Image Reconstruction Parameters | The choice of reconstruction algorithm and parameters (e.g., number of iterations and subsets) can impact image noise. Consult the scanner manufacturer's recommendations and ensure consistency across all scans in a study. |
| Patient/Animal Motion | Motion during the scan can lead to blurring and artifacts. Ensure proper and comfortable immobilization of the subject.[18] |
| Scatter and Attenuation Correction Errors | Incorrect scatter or attenuation correction can introduce artifacts and noise.[1][4][8][9][18] Review the non-attenuation corrected images to help identify such artifacts.[18] |
Problem 3: High Inter-Subject Variability
High variability between subjects can make it difficult to detect statistically significant differences between experimental groups.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Injected Dose or Specific Activity | Ensure that the injected dose and specific activity of ¹⁸F-FECNT are consistent across all subjects. |
| Variations in Animal/Patient Preparation | Differences in fasting state, time of day for scanning, and overall handling can introduce variability. Standardize all preparation procedures. |
| Inconsistent Anesthesia Protocol | As mentioned in the FAQs, anesthesia can significantly affect tracer uptake. Maintain a consistent anesthetic agent, dose, and depth of anesthesia for all subjects.[7][8][9] |
| Variable ROI Placement | Manual ROI placement can be a significant source of variability. Use a standardized, atlas-based approach for ROI definition.[7][10][11][12][13] |
| Biological Variability | Inherent biological differences between subjects will always contribute to some level of variability. Ensure adequate sample sizes to achieve sufficient statistical power. |
Quantitative Data Summary
The following tables summarize key quantitative data from published ¹⁸F-FECNT PET imaging studies.
Table 1: Recommended Injected Dose and Dosimetry
| Species | Injected Dose (MBq) | Effective Dose (mSv/MBq) | Critical Organ | Reference(s) |
| Rhesus Monkey | ~185 | - | Kidneys, Lungs, Bladder | [1] |
| Human | 175.1 ± 41.3 | 0.018 | Basal Ganglia | [3][4] |
Table 2: Key Imaging and Analysis Parameters
| Parameter | Value/Range | Species | Reference(s) |
| Scan Duration (Dynamic) | 120 - 180 min | Human | [3][5] |
| Time to Peak Striatum-to-Cerebellum Ratio | ~90 min | Human | [19] |
| Test-Retest Variability (SUR) | 2.65% | Rhesus Monkey | [5][20] |
| Striatum-to-Cerebellum Ratio (Healthy) | 7.8 - 9.0 | Human | [19] |
Experimental Protocols
1. Preclinical ¹⁸F-FECNT PET Imaging Protocol (Example for Non-Human Primate)
-
Animal Preparation:
-
Fast the animal overnight with free access to water.
-
Anesthetize the animal (e.g., with ketamine induction followed by isoflurane maintenance). The choice of anesthetic should be consistent throughout the study.[2]
-
Place a catheter in a peripheral vein for radiotracer injection.
-
Position the animal on the scanner bed and immobilize the head.
-
-
Radiotracer Administration:
-
Administer a slow bolus injection of approximately 185 MBq (~5 mCi) of ¹⁸F-FECNT.[2]
-
-
Image Acquisition:
-
Start a dynamic PET scan immediately upon injection.
-
Acquire data for a total of 110-120 minutes using a framing scheme that allows for good temporal resolution at the beginning of the scan (e.g., multiple short frames followed by progressively longer frames).[2]
-
Perform a transmission scan for attenuation correction before or after the emission scan.[2]
-
-
Data Analysis:
-
Reconstruct the dynamic PET images with appropriate corrections (attenuation, scatter, decay).
-
Co-register the PET images with an anatomical MRI if available.
-
Draw regions of interest (ROIs) on the striatum (caudate and putamen) and cerebellum.
-
Generate time-activity curves (TACs) for each ROI.
-
Calculate the specific uptake ratio (SUR) or use kinetic modeling to determine the binding potential (BPND).[5]
-
2. Calculation of Specific Binding Ratio (SUR)
The Specific Uptake Ratio (SUR) is a commonly used semi-quantitative measure of DAT availability. It is calculated as:
SUR = (Activity in Target Region - Activity in Reference Region) / Activity in Reference Region
Where:
-
Target Region: Striatum (caudate or putamen)
-
Reference Region: Cerebellum
This calculation should be performed at a time point when the tracer has reached transient equilibrium (typically 80-90 minutes post-injection for ¹⁸F-FECNT).[2][5]
Visualizations
Caption: Experimental workflow for ¹⁸F-FECNT PET imaging.
Caption: Simplified model of ¹⁸F-FECNT kinetics in the brain.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimisation and usefulness of quantitative analysis of 18F-florbetapir PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET Imaging of the Dopamine Transporter with 18F-FECNT: A Polar Radiometabolite Confounds Brain Radioligand Measurements | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 4. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Animal biodistribution, safety and validation study of dopamine transporter PET imaging agent 18F-FECNT [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. PET/CT Artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. archive.rsna.org [archive.rsna.org]
- 11. Effects of ROI Placement on PET-Based Assessment of Tumor Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of visual and ROI-based brain tumour grading using 18F-FDG PET: ROC analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. auntminnie.com [auntminnie.com]
- 14. medgloss.com [medgloss.com]
- 15. medgloss.com [medgloss.com]
- 16. Parkinson's disease - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 17. Dementia with Lewy bodies - Wikipedia [en.wikipedia.org]
- 18. cme.lww.com [cme.lww.com]
- 19. researchgate.net [researchgate.net]
- 20. (18)F-FECNT: validation as PET dopamine transporter ligand in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: ¹⁸F-FECNT PET Scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹⁸F-FECNT PET scans. The focus is on practical solutions for reducing image noise and ensuring high-quality, quantifiable data.
Troubleshooting Guide: Reducing Image Noise
High noise levels in ¹⁸F-FECNT PET images can compromise quantitative accuracy and diagnostic confidence. This guide addresses common issues and provides step-by-step solutions.
Issue 1: High Background Noise and Poor Contrast in Reconstructed Images
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Question: My reconstructed ¹⁸F-FECNT PET images show high background noise, making it difficult to delineate specific regions of interest. What are the likely causes and how can I fix this?
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Answer: High background noise can originate from several sources, including the radiotracer synthesis, patient-related factors, and image reconstruction parameters.
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Possible Cause 1: Radiotracer Quality Issues. Impurities or low specific activity of the ¹⁸F-FECNT can lead to non-specific binding and increased background signal. The presence of brain-penetrant radioactive metabolites can also interfere with accurate imaging of the dopamine transporter (DAT).[1][2]
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Solution:
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Verify Radiochemical Purity: Perform quality control on the synthesized ¹⁸F-FECNT using methods like High-Performance Liquid Chromatography (HPLC) to ensure high radiochemical purity.[3]
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Consider Deuterated Analogues: For improved in vivo stability and reduced metabolite interference, consider using deuterated derivatives like [¹⁸F]this compound-d4.[1][2]
-
-
-
Possible Cause 2: Suboptimal Image Reconstruction Parameters. The choice of reconstruction algorithm and its parameters is critical. Using an inadequate algorithm or inappropriate settings can amplify noise.
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Solution:
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Avoid Filtered Backprojection (FBP): FBP-based protocols tend to generate noisier images compared to iterative algorithms.
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Utilize Iterative Reconstruction: Employ iterative algorithms like Ordered Subset Expectation Maximization (OSEM) or Bayesian Penalized Likelihood (BPL) reconstruction (e.g., Q.clear).[4][5] These algorithms generally provide a better signal-to-noise ratio.
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Optimize OSEM Parameters: Be aware that with OSEM, image noise can increase with a higher number of iterations.[4] It is crucial to stop the reconstruction before full convergence to manage noise. A typical starting point for optimization could be 2-3 iterations and 16-21 subsets.[4]
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Leverage Advanced Reconstruction Features: Incorporate Time-of-Flight (TOF) and Point Spread Function (PSF) corrections during reconstruction. TOF reconstruction has been shown to result in higher Contrast Recovery (CR) and lower Background Variability (BV).[4] PSF correction can improve spatial resolution and signal-to-noise ratio, but be cautious of potential edge artifacts (Gibb's artifacts).[4]
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Consider BPL/Q.clear: BPL algorithms apply a noise penalty factor (β), allowing iterations to continue to convergence while suppressing noise. This can lead to higher CR and lower BV compared to OSEM.[4][5]
-
-
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Possible Cause 3: Patient-Related Factors. Patient movement, including respiratory motion, can introduce significant artifacts and noise.[6]
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Solution:
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Immobilization: Use head holders and other fixation devices to minimize patient movement during the scan.[6]
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Patient Comfort: Ensure the patient is comfortable before starting the scan to reduce the likelihood of movement.
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Breathing Instructions: Instruct patients on breathing techniques to minimize respiratory motion artifacts.[6]
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-
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Issue 2: Blurred Images and Loss of Detail in Small Structures
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Question: After applying a post-processing filter to reduce noise, my images appear blurry, and I've lost definition in small structures like the striatum. How can I reduce noise without sacrificing resolution?
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Answer: This is a common trade-off, especially with standard filtering techniques. The key is to use more advanced or carefully tuned filtering methods.
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Possible Cause: Inappropriate Filtering Technique. Standard Gaussian post-filtering is often used to improve the signal-to-noise ratio but can degrade spatial resolution and reduce contrast recovery in small lesions.[7]
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Solution:
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Use Edge-Preserving Filters: Implement edge-preserving filters, such as a bilateral filter, which can reduce noise while preserving detail at the boundaries of structures.[7] However, these filters require careful tuning of their parameters.
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Explore Advanced Filtering Methods: Consider emerging techniques like deep learning-based post-filtering, which can automate the process of edge-preserving noise reduction and potentially remove the need for time-consuming manual parameter tuning.[7]
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Optimize Filter Parameters: If using a standard filter, such as a Gaussian filter, carefully select the full width at half maximum (FWHM). Start with a small filter size (e.g., 5 mm FWHM) and evaluate the trade-off between noise suppression and resolution.[4]
-
-
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Frequently Asked Questions (FAQs)
Radiotracer & Protocol
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Q1: What are the key quality control steps for ¹⁸F-FECNT synthesis?
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A1: A robust synthesis protocol should yield high radiochemical purity and specific activity. An efficient synthesis method involves the reaction of 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane with [¹⁸F]2-fluoroethyl triflate.[8] Key quality control measures include:
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pH Measurement: The final product should have a pH suitable for injection, typically in the range of 5.3 ± 0.6.[3]
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Radiochemical Purity: This should be confirmed using HPLC.[3]
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Endotoxin Limit: Ensure the endotoxin level is below acceptable limits (e.g., < 5.0 EU/mL).[3]
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Half-life Confirmation: The measured half-life should be consistent with that of Fluorine-18 (approximately 109.8 minutes).[3]
-
-
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Q2: What is a typical experimental protocol for patient preparation before an ¹⁸F-FECNT PET scan?
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A2: While specific instructions may vary, general guidelines for neuroreceptor imaging are aimed at minimizing physiological variables that could affect tracer uptake. Based on general PET scan preparations:
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Fasting: Patients may be required to fast for a certain period (e.g., 4-6 hours) before the scan.[9]
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Medication Review: A thorough review of the patient's current medications is crucial, as certain drugs could interfere with dopamine transporter binding.
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Avoid Stimulants: Patients should avoid caffeine, nicotine, and other stimulants for at least 24 hours before the scan.
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Minimize Physical Activity: Strenuous exercise should be avoided for 24 hours prior to the scan to prevent non-specific tracer uptake.[9]
-
-
Image Acquisition & Reconstruction
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Q3: How do different reconstruction algorithms affect quantitative measurements like SUV?
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A3: The choice of reconstruction algorithm can significantly impact semi-quantitative measurements like the Standardized Uptake Value (SUV). Studies comparing OSEM and BPL (Q.Clear) have shown that BPL algorithms can yield statistically significantly higher SUVmax and SUVmean values.[5] Therefore, for longitudinal studies or when comparing data across different systems, it is critical to use consistent reconstruction algorithms and parameters.[5]
-
-
Q4: What is the primary source of noise in PET images?
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A4: The primary sources of noise in PET images are scattered and random coincidence events.[10] Scattered events occur when one or both photons from an annihilation event are deflected, leading to mispositioning of the event. Random events are false coincidences recorded when two unrelated photons strike the detectors within the coincidence timing window.[10]
-
Data Summary Tables
Table 1: Impact of Reconstruction Algorithms on Image Quality Metrics
| Reconstruction Algorithm | Key Characteristics | Impact on Contrast Recovery (CR) | Impact on Background Variability (BV) / Noise |
| Filtered Backprojection (FBP) | Analytical, fast. | Generally lower. | Generates noisier images compared to iterative methods. |
| OSEM (Ordered Subset Expectation Maximization) | Iterative, widely used. | Higher than FBP. | Lower than FBP, but noise increases with more iterations.[4] |
| BPL (Bayesian Penalized Likelihood) / Q.clear | Iterative with a noise penalty factor. | Higher than OSEM.[4][5] | Lower than OSEM, as the penalty factor suppresses noise.[4] |
| OSEM + TOF (Time-of-Flight) | Incorporates photon travel time difference. | Higher CR than non-TOF reconstructions.[4] | Lower BV than non-TOF reconstructions.[4] |
| OSEM + PSF (Point Spread Function) | Corrects for system's spatial resolution limitations. | Improves spatial resolution and can increase CR. | Can increase signal-to-noise ratio, but may introduce edge artifacts.[4] |
Experimental Protocols
Protocol 1: Iterative Image Reconstruction for Noise Reduction
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Data Acquisition: Acquire PET data in list-mode format to allow for flexible reconstruction options.
-
Algorithm Selection: Choose an iterative reconstruction algorithm such as OSEM or a BPL-based algorithm (e.g., Q.clear).
-
Incorporate Corrections: Apply corrections for attenuation, scatter, and randoms.
-
Enable Advanced Features:
-
Enable Time-of-Flight (TOF) reconstruction.
-
Enable Point Spread Function (PSF) recovery/modeling.
-
-
Parameter Optimization (OSEM):
-
Start with a low number of iterations (e.g., 2-3).
-
Select an appropriate number of subsets (e.g., 16-21).
-
Apply a Gaussian post-reconstruction filter with a defined FWHM (e.g., 5 mm).
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Reconstruct a series of images with varying iteration numbers and filter sizes to empirically determine the optimal balance between noise and resolution for your specific application.
-
-
Parameter Optimization (BPL/Q.clear):
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Select a β (noise penalty factor) value. Higher β values lead to smoother images with less noise but may also reduce contrast in very small structures. Studies suggest optimal β-values can range between 150 and 350.[4]
-
Iterate to convergence as recommended by the manufacturer.
-
-
Image Evaluation: Assess the reconstructed images both visually and quantitatively using metrics such as Contrast Recovery and Background Variability in a phantom study.
Visualizations
Caption: Workflow for ¹⁸F-FECNT PET imaging and analysis.
Caption: Troubleshooting decision tree for noisy PET images.
Caption: Influence of reconstruction parameters on image quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of [18F]this compound-d4 as a Novel PET Agent for Dopamine Transporter Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. The effect of reconstruction algorithms on semi-quantitative measurements in 18F-FDG PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Synthesis of Dopamine Transporter Tracer [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Causes of Noise in PET imaging | PDF [slideshare.net]
Technical Support Center: ¹⁸F-FECNT PET Motion Correction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹⁸F-FECNT PET imaging. The following information addresses common issues related to motion artifacts and provides guidance on correction techniques to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are the common types of motion that can affect my ¹⁸F-FECNT PET scan?
A1: During an ¹⁸F-FECNT PET scan, which is crucial for dopamine transporter imaging in neurological studies, two primary types of patient motion can occur:
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Voluntary Motion: This includes any deliberate or involuntary gross movements of the head, such as repositioning for comfort, talking, or coughing.
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Involuntary Physiological Motion: This category includes subtle movements like respiratory-induced head motion and cardiac-related pulsatility of the brain. While often less pronounced than voluntary motion, they can still impact image quality.
Q2: How do motion artifacts manifest in ¹⁸F-FECNT PET images?
A2: Motion during the scan can lead to several image artifacts that compromise the quality and quantitative accuracy of your data.[1] These artifacts include:
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Image Blurring: The most common artifact, leading to a loss of spatial resolution and the smearing of anatomical structures. This can make it difficult to accurately delineate regions of interest (ROIs), such as the striatum.
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Misalignment between PET and CT/MRI: If a separate anatomical scan (CT or MRI) is used for attenuation correction or localization, patient motion between the scans will cause a mismatch, leading to inaccurate attenuation correction and incorrect localization of tracer uptake.
Q3: What is the difference between prospective and retrospective motion correction?
A3: Motion correction techniques can be broadly categorized into two approaches:
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Prospective Motion Correction: This involves tracking the patient's head position in real-time during the scan and adjusting the scanner's acquisition parameters accordingly. This method aims to prevent motion artifacts from occurring in the first place.
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Retrospective Motion Correction: This approach involves correcting for motion after the data has been acquired. This is typically done by acquiring the PET data in list-mode or as a series of short frames, estimating the motion between frames, and then realigning the data before or during image reconstruction.
Q4: When should I use list-mode based motion correction?
A4: List-mode based motion correction is a powerful retrospective technique that is highly recommended for dynamic ¹⁸F-FECNT PET studies. It allows for the correction of both inter-frame (between frames) and intra-frame (within a single frame) motion. This is particularly important for long scans where patient movement is more likely.[5][6][7] By correcting for motion at the level of individual detected events, it can significantly improve the accuracy of quantitative analyses.[5][6][7]
Troubleshooting Guide
| Problem/Observation | Potential Cause | Recommended Solution/Action |
| Blurred appearance of the striatum and cortical structures in the reconstructed PET image. | Patient head motion during the scan. | 1. Retrospective Correction: If list-mode data is available, re-reconstruct the images using a list-mode based motion correction algorithm to correct for both inter- and intra-frame motion. 2. Frame-based Alignment: If only frame-based data is available, perform a frame-to-frame registration to a reference frame. 3. Future Prevention: For future scans, ensure the patient is comfortably positioned and use head restraints. Consider a prospective motion correction system if available. |
| Negative or artificially high DVR values at the edges of the cortex in parametric images. | Misalignment of frames due to patient motion, which is amplified during kinetic modeling.[3][4] | 1. Re-process with Motion Correction: Re-run the kinetic analysis using motion-corrected dynamic PET data. The multiple-acquisition-frame (MAF) approach is effective in avoiding these artifacts.[2][3][4] 2. Inspect Frame Alignment: Visually inspect the co-registration of all dynamic frames to identify and quantify the extent of the motion. |
| Misalignment between the PET image and the anatomical CT or MR image. | Patient moved between the PET and the anatomical scan. | 1. Re-register Anatomical Scan: Perform a rigid registration of the CT or MR image to a motion-corrected PET sum-image. 2. Separate Attenuation Correction: If motion was significant, consider generating individual attenuation correction maps for each motion-corrected PET frame.[2][3][4] |
| Reduced statistical power in group studies comparing ¹⁸F-FECNT uptake. | Increased variance in quantitative values (SUV, DVR) due to uncorrected motion across subjects. | 1. Standardize Motion Correction: Apply a consistent and robust motion correction algorithm to all subjects' data. 2. Quality Control: Implement a quality control step to identify and potentially exclude subjects with excessive, uncorrectable motion. Motion correction has been shown to reduce the inter-subject variability in quantitative measures.[8] |
Quantitative Impact of Motion Correction
The following table summarizes the quantitative improvements observed in neurological PET studies after applying motion correction. While this data is not specific to ¹⁸F-FECNT, similar improvements can be expected.
| Tracer | Motion Correction Technique | Key Finding | Quantitative Improvement | Reference |
| ¹⁸F-FDG | Diffeomorphic registration of dynamic frames | Improved image quality and reduced inter-subject variability in kinetic parameters. | Average improvement in tumor SUVmean of 5.35 ± 4.92% (max 12.89%). Reduced inter-subject variability in Ki by 11.8%. | [8][9] |
| ¹⁸F-FDDNP | Retrospective image-based movement correction | Improved image quality and quantitative values, leading to better group separation. | Variability of regional DVR values decreased on average by >18%. | [10] |
| ¹⁸F-MK6240 | List-mode based intra- and inter-frame motion correction | Subtle but important for accurate and dependable PET quantitation in dynamic imaging. | In one case, DVR was 14% higher with intra-frame correction compared to only inter-frame correction. | [5][6][7] |
Experimental Protocols
Protocol 1: Retrospective List-Mode Based Motion Correction
This protocol is ideal for dynamic ¹⁸F-FECNT studies where patient motion is anticipated.
-
Data Acquisition:
-
Acquire PET data in list-mode for the entire duration of the scan (e.g., 90 minutes).
-
Simultaneously, if available, use an external motion tracking system (e.g., infrared camera) to record head position.
-
-
Data Pre-processing:
-
Divide the list-mode data into short time frames (e.g., 1-2 minutes).
-
Reconstruct an initial set of images for each time frame without motion correction.
-
-
Motion Estimation:
-
Register each frame to a reference frame (e.g., the first frame or a sum of early frames) to estimate the inter-frame motion parameters (translation and rotation).
-
For intra-frame motion correction, use a list-mode based algorithm that estimates motion within each short frame.
-
-
Motion Correction and Reconstruction:
-
Apply the estimated motion parameters to the list-mode data on an event-by-event basis.
-
Reconstruct the final motion-corrected dynamic image series using an iterative reconstruction algorithm (e.g., OSEM) incorporating attenuation and scatter correction.
-
Protocol 2: Prospective Motion Correction using an Optical Tracking System
This protocol is suitable for minimizing motion artifacts during the acquisition itself.
-
Setup:
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Place a reflective marker on the patient's head that can be tracked by an infrared camera system.
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Calibrate the motion tracking system with the PET scanner's coordinate system.
-
-
Data Acquisition:
-
Begin the ¹⁸F-FECNT PET acquisition.
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The motion tracking system continuously monitors the position of the marker in real-time.
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The scanner's software uses this positional information to adjust the lines of response (LORs) being acquired, effectively keeping the acquisition volume aligned with the patient's head.
-
-
Image Reconstruction:
-
The acquired data is already corrected for motion.
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Reconstruct the images using standard reconstruction algorithms with appropriate corrections for attenuation, scatter, and randoms.
-
Visualizations
Caption: Workflow for Retrospective Motion Correction.
Caption: Impact of Motion on ¹⁸F-FECNT PET Data.
References
- 1. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Motion artifact reduction on parametric PET images of neuroreceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of List-Mode-Based Intraframe Motion Correction in Dynamic Brain PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of List-Mode-Based Intraframe Motion Correction in Dynamic Brain PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Motion correction and its impact on quantification in dynamic total-body 18F-fluorodeoxyglucose PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor striatum-to-cerebellum ratios with ¹⁸F-FECNT
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹⁸F-FECNT for Positron Emission Tomography (PET) imaging of the dopamine transporter (DAT).
Frequently Asked Questions (FAQs)
Q1: What are the expected striatum-to-cerebellum (S/C) ratios for ¹⁸F-FECNT PET imaging?
A1: Striatum-to-cerebellum ratios are a key outcome measure in ¹⁸F-FECNT PET studies, reflecting the density of dopamine transporters. Expected values vary depending on the population being studied. Below is a summary of approximate S/C ratios at 90 minutes post-injection.
| Population | Brain Region | Average Striatum-to-Cerebellum Ratio (±SD) |
| Healthy Subjects | Caudate | 9.0 ± 1.2 |
| Putamen | 7.8 ± 0.7 | |
| Early-Stage Parkinson's Disease (Unilateral) | Caudate (Right) | 5.3 ± 1.1 |
| Caudate (Left) | 5.9 ± 0.7 | |
| Putamen (Right) | 2.8 ± 0.1 | |
| Putamen (Left) | 3.0 ± 0.6 | |
| Late-Stage Parkinson's Disease | Caudate (Right) | 3.7 ± 0.4 |
| Caudate (Left) | 3.9 ± 0 | |
| Putamen (Right) | 1.8 ± 0.1 | |
| Putamen (Left) | 1.8 ± 0 |
Data adapted from Davis et al. (2003).[1]
Q2: Why is the cerebellum used as a reference region for ¹⁸F-FECNT PET studies?
A2: The cerebellum is used as a reference region because it is considered to have a negligible density of dopamine transporters. By measuring the radiotracer uptake in the cerebellum, an estimate of non-specific binding and free radiotracer in the brain can be obtained. This allows for the calculation of specific binding in the striatum, which is rich in dopamine transporters.
Q3: What is the underlying principle of ¹⁸F-FECNT binding in the brain?
A3: ¹⁸F-FECNT is a radiolabeled analog of cocaine that binds with high affinity and selectivity to the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. The amount of ¹⁸F-FECNT that binds in the striatum is proportional to the density of DAT, providing an in vivo measure of dopaminergic nerve terminal integrity.
Troubleshooting Guide
Problem: Observed striatum-to-cerebellum ratios are significantly lower than expected.
This issue can arise from a variety of factors, including patient-specific variables, technical errors during acquisition, and challenges in data analysis. The following guide provides a systematic approach to troubleshooting.
Step 1: Review Patient Preparation and Injection Procedure
| Potential Cause | Recommended Action |
| Patient Medication | Verify that the patient has not taken any medications known to interfere with DAT binding (e.g., psychostimulants, certain antidepressants). A thorough medication history is crucial. |
| Patient Movement | Significant head motion during the scan can blur the images and lead to inaccurate ROI placement. Review motion correction data if available. Counsel patients on the importance of remaining still. |
| Inaccurate Patient Information | Confirm that patient weight and height are correctly entered, as these can affect SUV calculations. |
| Improper Injection | Ensure the full dose of ¹⁸F-FECNT was administered intravenously without infiltration. An infiltrated dose will result in lower brain uptake. |
Step 2: Evaluate PET/CT Acquisition Parameters
| Potential Cause | Recommended Action |
| Incorrect Uptake Time | The optimal uptake time for ¹⁸F-FECNT is approximately 90 minutes.[1] Shorter or significantly longer uptake times can affect the S/C ratio. Verify the time between injection and scan start. |
| Inappropriate Scan Duration | Shorter scan durations can lead to noisy images, making accurate ROI delineation difficult. Ensure that the scan duration per bed position is adequate. |
| Incorrect Reconstruction Parameters | The use of appropriate reconstruction algorithms and corrections (attenuation, scatter) is critical. Verify that the reconstruction protocol is consistent with established guidelines. |
Step 3: Assess Data Processing and Analysis
| Potential Cause | Recommended Action |
| Inaccurate ROI Placement | The placement of Regions of Interest (ROIs) in the striatum (caudate and putamen) and cerebellum is a critical step. Ensure that ROIs are drawn by trained personnel, ideally with co-registered MRI for anatomical guidance. |
| Influence of Radiometabolites | ¹⁸F-FECNT is known to have a polar radiometabolite that can cross the blood-brain barrier and accumulate in the cerebellum over time.[2][3][4][5] This can artificially increase the cerebellar signal and lower the S/C ratio. |
| Mitigation: | |
| - Limit Scan Duration: For studies using the cerebellum as a reference, consider limiting the scan duration to minimize the impact of metabolite accumulation. | |
| - Arterial Blood Sampling: The gold standard is to perform arterial blood sampling to measure the parent radiotracer concentration and correct for metabolites, though this is invasive.[2] | |
| - Alternative Reference Regions: In cases of suspected high metabolite signal, consider alternative reference regions with low DAT density, although this requires careful validation. | |
| Partial Volume Effects | The size of the striatal structures can impact the measured radioactivity due to the limited spatial resolution of PET. This is particularly relevant in patients with significant atrophy. Partial volume correction methods can be applied if available. |
Step 4: Consider Radiotracer Quality
| Potential Cause | Recommended Action |
| Low Radiochemical Purity | The presence of impurities in the ¹⁸F-FECNT preparation can lead to altered biodistribution and poor image quality. Review the quality control data for the radiotracer batch, including radiochemical purity and specific activity. |
| Radiotracer Degradation | Improper storage or handling of the radiotracer can lead to degradation. Ensure that the radiotracer was used within its recommended shelf life and handled according to protocol. |
Experimental Protocols
¹⁸F-FECNT PET/CT Imaging Protocol
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Patient Preparation:
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Patients should fast for at least 4-6 hours prior to radiotracer injection.[6][7]
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A detailed medical history, including current medications, should be obtained.
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Patients should be well-hydrated.[8]
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Patients should avoid strenuous physical activity for 24 hours before the scan.[7]
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Patients should be comfortably positioned on the scanner bed to minimize movement.
-
-
Radiotracer Administration:
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Administer a weight-based dose of ¹⁸F-FECNT intravenously.
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The injection should be followed by a saline flush to ensure the full dose is delivered.
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Record the exact time of injection.
-
-
Uptake Phase:
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The patient should rest in a quiet, dimly lit room for approximately 90 minutes.[1]
-
-
Image Acquisition:
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Position the patient's head in the center of the PET scanner's field of view.
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Perform a low-dose CT scan for attenuation correction and anatomical localization.
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Acquire a dynamic or static PET scan of the brain. For static imaging, the acquisition should be centered around 90 minutes post-injection.
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The scan duration should be sufficient to obtain good image statistics.
-
-
Image Reconstruction:
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Reconstruct the PET data using an iterative algorithm (e.g., OSEM).
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Apply all necessary corrections, including attenuation, scatter, and decay correction.
-
-
Data Analysis:
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Co-register the PET images with the patient's MRI if available for more accurate anatomical delineation.
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Draw Regions of Interest (ROIs) on the caudate, putamen, and cerebellum.
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Calculate the mean radioactivity concentration within each ROI.
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Calculate the striatum-to-cerebellum ratio for the caudate and putamen.
-
References
- 1. Initial human PET imaging studies with the dopamine transporter ligand 18F-FECNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasma radiometabolite correction in dynamic PET studies: Insights on the available modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. PET imaging of the dopamine transporter with 18F-FECNT: a polar radiometabolite confounds brain radioligand measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FDG PET/CT: EANM procedure guidelines for tumour imaging: version 2.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Summary of the UPICT Protocol for 18F-FDG PET/CT Imaging in Oncology Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
impact of anesthesia on ¹⁸F-FECNT uptake in animals
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using ¹⁸F-FECNT for PET imaging of the dopamine transporter (DAT) in animal models.
Frequently Asked Questions (FAQs)
Q1: Which anesthetic agents are recommended for ¹⁸F-FECNT PET imaging in rodents?
A1: Isoflurane and a ketamine/xylazine cocktail are two commonly used anesthetic agents in preclinical PET imaging.[1] For ¹⁸F-FECNT studies in rats, 1.5% isoflurane in O₂ has been used for inhalation anesthesia.[1] The choice of anesthesia can be critical, as some agents may influence the behavior of PET tracers.[2] It is advisable to maintain a consistent anesthetic protocol throughout a study to minimize variability.
Q2: Does anesthesia affect the metabolism of ¹⁸F-FECNT?
A2: In vitro studies using rat brain homogenates have shown that ¹⁸F-FECNT does not undergo degradation when exposed to brains from rats anesthetized with either isoflurane or ketamine:xylazine.[1] This suggests that the metabolism of the radioligand within the brain itself is not significantly affected by these anesthetic agents.[1] However, ¹⁸F-FECNT is metabolized in the periphery, which can lead to the presence of a radiometabolite in the brain over time.[1]
Q3: Can I perform ¹⁸F-FECNT imaging in awake animals?
A3: While challenging, imaging in awake animals can be performed to eliminate the confounding effects of anesthesia.[2] For other tracers, PET imaging has been successfully conducted in awake rhesus monkeys to assess the impact of anesthesia.[2] For rodents, protocols have been developed for other radiotracers where the animal is conscious during the uptake phase and only anesthetized for the scan itself, which may be a viable strategy for ¹⁸F-FECNT to minimize anesthetic effects on DAT.[3][4][5]
Q4: What is the expected biodistribution of ¹⁸F-FECNT in rodents?
A4: In rats, at 60 minutes post-injection, ¹⁸F-FECNT accumulates to levels approximately seven times higher in the striatum compared to the cortex and cerebellum.[1] Biodistribution studies in mice have shown rapid uptake and favorable retention in the brain, with the primary route of metabolism and excretion being the hepatic system.[6]
Troubleshooting Guide
Issue 1: High variability in ¹⁸F-FECNT uptake between subjects.
| Potential Cause | Troubleshooting Step |
| Inconsistent Anesthesia Protocol | Ensure the same anesthetic agent, dose, and duration of anesthesia are used for all animals in the study. Anesthesia can influence the trafficking of DAT to the plasma membrane.[2] |
| Physiological Stress | Handle animals gently and allow for an acclimatization period before the experiment to minimize stress, which can alter neurochemistry. |
| Inconsistent Radiotracer Administration | Verify the injection volume and rate. For intravenous infusions, ensure the catheter is correctly placed and patent. For intraperitoneal injections, be aware of potential variability in absorption rates.[3][7] |
| Temperature Fluctuations | Monitor and maintain the animal's body temperature between 36.5 and 37.0°C during the experiment, as hypothermia can affect metabolic rates and tracer kinetics.[1] |
Issue 2: Lower than expected ¹⁸F-FECNT uptake in the striatum.
| Potential Cause | Troubleshooting Step |
| Poor Radiochemical Purity | Confirm the radiochemical purity of ¹⁸F-FECNT before injection. Impurities can lead to altered biodistribution. |
| Presence of Competing Drugs | Ensure that no other drugs that may interact with the dopamine transporter have been administered to the animals. |
| Incorrect Brain Region of Interest (ROI) Placement | Review and standardize the placement of ROIs on the PET images to ensure accurate quantification of striatal uptake. |
| Anesthetic Effects | While direct evidence for ¹⁸F-FECNT is limited, some anesthetics can reduce neural activity and metabolism, potentially leading to lower tracer uptake.[5] Consider a pilot study with conscious uptake if this is a concern. |
Issue 3: High background signal or unexpected uptake in non-target brain regions.
| Potential Cause | Troubleshooting Step |
| Accumulation of Radiometabolites | A polar radiometabolite of ¹⁸F-FECNT can enter the brain and is distributed at equal concentrations in all brain regions.[1] Consider dynamic scanning and kinetic modeling to differentiate between specific binding and metabolite signal, especially at later time points. |
| Blood-Brain Barrier Disruption | In disease models, a compromised blood-brain barrier could lead to non-specific tracer accumulation. Evaluate the integrity of the blood-brain barrier if this is a possibility. |
| Issues with Image Reconstruction | Review the image reconstruction parameters to ensure they are appropriate for the scanner and animal model being used. |
Quantitative Data Summary
Table 1: Impact of Anesthesia on In Vitro ¹⁸F-FECNT Stability in Rat Brain Homogenates
| Anesthetic Agent | Parent Radioligand Stability |
| Isoflurane | >99% stable for up to 4 hours[1] |
| Ketamine:Xylazine | >99% stable for up to 4 hours[1] |
Table 2: Regional Brain Uptake of ¹⁸F-FECNT in Anesthetized Rats (60 min post-injection)
| Brain Region | Relative Uptake |
| Striatum | ~7-fold higher than cortex and cerebellum[1] |
| Cortex | Baseline |
| Cerebellum | Baseline |
Experimental Protocols
Protocol 1: Rat Brain Biodistribution Study with Isoflurane Anesthesia
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Animal Model: Female Sprague-Dawley rats (250-350 g).[1]
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Anesthesia: Inhalation of 1.5% isoflurane in O₂.[1]
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Radiotracer Administration: Intravenous infusion of no-carrier-added ¹⁸F-FECNT (31.5 MBq/h) via the tail vein at a rate of 1.5 mL/h for 1.0 hour.[1]
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Post-Infusion Procedure: At the end of the infusion, a blood sample (2 mL) is collected via cardiac puncture. The animal is then sacrificed with an intravenous administration of potassium chloride.[1]
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Tissue Analysis: Brain and plasma extracts are analyzed by high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) to determine the composition of the radioactivity.[1]
Protocol 2: Characterization of Rat Brain Radiometabolite with Ketamine:Xylazine Anesthesia
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Animal Model: Male Sprague-Dawley rats (280-443 g).[1]
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Anesthesia: Ketamine:xylazine anesthesia.[1]
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Radiotracer Administration: Intravenous infusion of ¹⁸F-FECNT (34-53 MBq/h) with carrier FECNT (120-150 µg) via the penile vein at a rate of 1.6-1.8 mL/h for 1.0 hour.[1]
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Physiological Monitoring: Body temperature is maintained between 36.5 and 37.0°C.[1]
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Sample Collection: At the end of the infusion, urine is collected. The brain is excised and homogenized for analysis.[1]
Visualizations
Caption: Experimental workflow for ¹⁸F-FECNT PET imaging in animals.
Caption: Troubleshooting decision tree for ¹⁸F-FECNT uptake issues.
Caption: Simplified diagram of ¹⁸F-FECNT binding to the dopamine transporter.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Fluorine-18 Radiolabeled PET Tracers for Imaging Monoamine Transporters: Dopamine, Serotonin, and Norepinephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing experimental protocols for quantitative behavioral imaging with 18F-FDG in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Animal biodistribution, safety and validation study of dopamine transporter PET imaging agent 18F-FECNT [inis.iaea.org]
- 7. Evaluation of Intraperitoneal [18F]-FDOPA Administration for Micro-PET Imaging in Mice and Assessment of the Effect of Subchronic Ketamine Dosing on Dopamine Synthesis Capacity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ¹⁸F-FECNT PET/CT Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing artifacts encountered during ¹⁸F-FECNT PET/CT imaging experiments.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating common artifacts in ¹⁸F-FECNT PET/CT imaging. The guides are categorized by the source of the artifact.
Patient-Related Artifacts
Patient-related artifacts are a common source of image degradation. Careful patient preparation and monitoring are crucial for high-quality imaging.
Issue: Motion Artifacts
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Question: My ¹⁸F-FECNT PET/CT images of the brain appear blurry, or there is a misalignment between the PET and CT data, particularly in the striatal region. What could be the cause and how can I fix it?
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Answer: This is likely due to patient motion during the long PET acquisition time. ¹⁸F-FECNT imaging is particularly sensitive to motion artifacts in the striatum due to the high tracer uptake in this region.
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Immediate Action:
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Review the raw imaging data (sinograms or list-mode data) if available, to identify the timing and extent of the motion.
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If the motion is significant and occurred during a specific part of the scan, you may be able to exclude the corrupted data and reconstruct a shorter, motion-free scan, although this will increase image noise.
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Post-acquisition motion correction software can be used to realign the PET data.[1][2][3][4]
-
-
Preventative Measures:
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Patient Communication: Clearly instruct the patient on the importance of remaining still throughout the scan.
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Immobilization: Use head holders, foam pads, or thermoplastic masks to comfortably secure the patient's head.[5]
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Comfort: Ensure the patient is in a comfortable position before starting the scan to minimize fidgeting.
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Scan Duration: Optimize the scan protocol to acquire the necessary data in the shortest possible time without compromising image quality.
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-
Issue: Respiratory Motion Artifacts
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Question: I observe blurring and misregistration at the base of the lungs and the upper abdomen in my whole-body ¹⁸F-FECNT PET/CT scans. What is the cause and how can I prevent this?
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Answer: This is typically caused by respiratory motion, leading to a mismatch between the CT scan (often acquired during a single breath-hold) and the PET scan (acquired over several minutes of free breathing).[5]
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Immediate Action:
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Visually inspect the fused PET/CT images for clear misalignments.
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Reviewing the non-attenuation-corrected (NAC) PET images can help determine if high uptake in a misaligned region is a true finding or an artifact.
-
-
Preventative Measures:
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Breathing Instructions: Instruct the patient to breathe shallowly and consistently during the scan.[6]
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Respiratory Gating: If available, use respiratory gating techniques to acquire data only during specific phases of the breathing cycle.[5] This can significantly reduce motion artifacts but may increase the total scan time.
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-
Instrument-Related Artifacts
These artifacts originate from the PET/CT scanner itself or the interaction of the patient with the scanner hardware.
Issue: Attenuation Correction Artifacts from Metallic Implants
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Question: There are bright spots (hot spots) or dark areas (cold spots) in my ¹⁸F-FECNT PET images located near a patient's dental fillings or other metallic implants. Are these real?
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Answer: These are likely artifacts caused by the metallic implants. The high density of the metal causes severe streaking on the CT image, which is then used for attenuation correction of the PET data. This can lead to an over- or under-correction of the PET signal, creating false hot or cold spots.[7]
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Immediate Action:
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Carefully compare the PET image with the corresponding CT image to see if the artifactual uptake aligns with streak artifacts from the metal.
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Always review the non-attenuation-corrected (NAC) PET images. True tracer uptake will be present on both corrected and uncorrected images, whereas attenuation correction artifacts will not be present on the NAC images.[8]
-
-
Preventative Measures:
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Patient Screening: Ask patients to remove any removable metallic objects before the scan.
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Metal Artifact Reduction (MAR) Software: If your CT scanner has MAR software, utilize it to reduce the streaking artifacts on the CT images before they are used for attenuation correction.[9]
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-
Issue: Truncation Artifacts
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Question: The edges of my PET images appear artificially bright or dark, especially when imaging larger patients or when the patient's arms are down. What is causing this?
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Answer: This is a truncation artifact. It occurs when a part of the patient's body is outside the CT field-of-view (FOV) but inside the larger PET FOV. The missing CT data leads to incorrect attenuation correction at the edges of the image.[5]
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Immediate Action:
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Recognize the characteristic rim of artificially high or low uptake at the periphery of the image.
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Be cautious when interpreting findings in the truncated regions.
-
-
Preventative Measures:
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Patient Positioning: Position the patient carefully in the center of the scanner's FOV.
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Arm Position: Whenever possible for the specific study, have the patient raise their arms above their head to keep them out of the transverse FOV.[5]
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Extended FOV Reconstruction: Some modern scanners have algorithms to estimate the CT data for the truncated parts of the body.
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-
Radiotracer-Specific Considerations for ¹⁸F-FECNT
While many artifacts are common to all PET/CT imaging, the biodistribution of ¹⁸F-FECNT warrants special attention.
Issue: Potential for Motion Artifacts in High-Uptake Regions
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Question: Are there any specific regions I should be particularly concerned about for motion artifacts with ¹⁸F-FECNT?
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Answer: Yes. ¹⁸F-FECNT is a dopamine transporter (DAT) ligand with high specific uptake in the striatum (caudate and putamen) of the brain. Any patient motion, even slight, can cause significant blurring and misquantification in these small, high-contrast structures. Therefore, minimizing head motion is paramount for accurate ¹⁸F-FECNT brain imaging.
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Preventative Measures:
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Emphasize the use of head immobilization devices as mentioned in the patient-related motion artifact section.
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Consider shorter frame durations in dynamic acquisitions to better isolate and correct for motion between frames.
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-
Quantitative Data Summary
While specific quantitative data on the impact of artifacts on ¹⁸F-FECNT imaging is limited in the literature, the following table summarizes the general effects of common artifacts on PET quantification, which are applicable to ¹⁸F-FECNT studies.
| Artifact Type | Effect on Standardized Uptake Value (SUV) | Key Considerations for ¹⁸F-FECNT |
| Patient Motion | Generally leads to underestimation of SUVmax in small, high-uptake regions due to blurring. Can also cause misregistration leading to inaccurate SUV measurements in adjacent structures. | Critical for accurate quantification in the striatum. |
| Respiratory Motion | Blurring of lesions in the chest and upper abdomen, leading to an underestimation of SUVmax. | Less critical for dedicated brain imaging, but relevant for whole-body biodistribution studies. |
| Metallic Implants | Can cause significant overestimation (hot spots) or underestimation (cold spots) of SUV depending on the location and the nature of the CT artifact. | Relevant for brain imaging in patients with dental implants or other cranial hardware. |
| Truncation | Can lead to an artificial rim of high SUV at the edge of the FOV and underestimation of SUV in the truncated regions. | Important for whole-body studies and ensuring the entire head is within the CT FOV for brain scans. |
| Incorrect Attenuation Correction | Can lead to widespread, systematic errors in SUV quantification. | Proper CT calibration and patient positioning are essential for accurate SUV measurements. |
Experimental Protocols
Protocol for Minimizing Motion Artifacts in ¹⁸F-FECNT Brain PET/CT
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Patient Preparation:
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Clearly explain the imaging procedure to the patient, emphasizing the need to remain still.
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Ensure the patient is comfortable before starting the scan.
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Administer a mild sedative if clinically appropriate and permissible by the study protocol, in cases of significant anxiety or movement disorders.
-
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Patient Positioning and Immobilization:
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Position the patient's head in a comfortable, neutral position within a dedicated head holder.
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Use foam padding to fill any gaps between the head and the holder to restrict movement.
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For studies requiring high precision, consider the use of a thermoplastic mask.
-
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Image Acquisition:
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Perform a scout scan to ensure the entire brain is within the planned scan range.
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Acquire the low-dose CT for attenuation correction.
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Begin the PET acquisition as per the study protocol.
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If performing a dynamic scan, use shorter time frames (e.g., 1-2 minutes) to allow for frame-by-frame motion correction during post-processing.
-
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Image Reconstruction and Analysis:
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Visually inspect the reconstructed images for any signs of motion.
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If motion is suspected, apply a validated motion correction algorithm. This typically involves registering each PET frame to a reference frame (e.g., the first frame or a sum of early frames).
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Compare the quantitative values (e.g., striatal SUV) before and after motion correction to assess the impact of the correction.
-
Visualizations
Logical Workflow for Troubleshooting PET/CT Artifacts
Caption: A logical workflow for identifying and addressing artifacts in ¹⁸F-FECNT PET/CT imaging.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts I should be aware of when performing ¹⁸F-FECNT PET/CT imaging?
A1: The most common artifacts are patient motion, metal-induced attenuation correction artifacts (especially from dental work in brain imaging), and respiratory motion artifacts in whole-body scans.[5][7] Given that ¹⁸F-FECNT is primarily used for brain imaging, patient motion is the most critical artifact to control.
Q2: How can I differentiate between true tracer uptake and an artifact?
A2: A key step is to always review the non-attenuation-corrected (NAC) PET images alongside the attenuation-corrected (AC) images and the CT scan. True biological uptake will be visible on both NAC and AC images, whereas artifacts caused by attenuation correction (e.g., from metal) will be absent or look different on the NAC images.[8] Misalignment between the PET and CT data is also a strong indicator of a motion-related artifact.
Q3: Are there specific patient preparation instructions for ¹⁸F-FECNT imaging to prevent artifacts?
A3: Yes. In addition to standard PET/CT preparation (e.g., fasting is not typically required for DAT imaging), specific considerations for ¹⁸F-FECNT and other dopamine transporter ligands include:
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Medication Review: Certain medications can interfere with dopamine transporter binding. It is crucial to review the patient's current medications. Drugs like cocaine, amphetamines, and methylphenidate are high-affinity DAT blockers and should be discontinued for an appropriate period before the scan.[10][11] Other medications may also have an effect and should be reviewed by a clinician.[10][12]
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Caffeine and Diet: For some dopamine-related tracers, avoiding caffeine and certain foods like bananas and nuts for 24 hours prior to the scan may be recommended.[13] Always follow your specific imaging protocol.
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Patient Comfort and Stillness: As with any brain PET scan, ensuring the patient is comfortable and understands the need to remain still is critical to prevent motion artifacts.
Q4: My patient has a metallic dental implant. Can I still perform a reliable ¹⁸F-FECNT PET/CT brain scan?
A4: Yes, but with caution. The implant will likely cause streak artifacts on the CT scan, which can lead to inaccuracies in the attenuation-corrected PET data in that region.
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Correction: Use Metal Artifact Reduction (MAR) software during CT reconstruction if available.
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Verification: Carefully inspect the NAC PET images to confirm that any apparent uptake near the implant is not an artifact.
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Interpretation: When reporting results, note the presence of the implant and the potential for artifact, especially if it is near a region of interest like the striatum.
Q5: What is the impact of patient motion on the quantification of ¹⁸F-FECNT uptake in the brain?
A5: Patient motion, particularly head movement, will cause blurring of the PET images. This leads to a partial volume effect, where the measured radioactivity concentration from a small structure like the striatum is underestimated. This can significantly impact the accuracy of quantitative measures such as the Standardized Uptake Value (SUV) and binding potential, potentially leading to an incorrect assessment of dopamine transporter density. Motion correction is therefore highly recommended for quantitative ¹⁸F-FECNT studies.[1]
References
- 1. Movement Correction Method for Human Brain PET Images: Application to Quantitative Analysis of Dynamic [18F]-FDDNP Scans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Methods for Motion Correction Evaluation Using 18F-FDG Human Brain Scans on a High-Resolution PET Scanner | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. neurology.org [neurology.org]
- 7. Frontiers | 18F-FDG PET/CT Imaging: Normal Variants, Pitfalls, and Artifacts Musculoskeletal, Infection, and Inflammation [frontiersin.org]
- 8. Frontiers | F-18 FDG PET/CT Imaging in Normal Variants, Pitfalls and Artifacts in the Abdomen and Pelvis [frontiersin.org]
- 9. Evaluating dopamine transporter imaging as an enrichment biomarker in a phase 2 Parkinson’s disease trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EANM practice guideline/SNMMI procedure standard for dopaminergic imaging in Parkinsonian syndromes 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Imaging Procedure and Clinical Studies of [18F]FP-CIT PET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scan4health.in [scan4health.in]
improving the stability of the ¹⁸F-FECNT radiotracer
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and ensuring the stability of the ¹⁸F-FECNT radiotracer.
Frequently Asked Questions (FAQs)
Q1: What is ¹⁸F-FECNT and what is its primary application?
A1: ¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)nortropane) is a positron emission tomography (PET) radiotracer used for imaging the dopamine transporter (DAT) in the brain. Its high selectivity for DAT makes it a valuable tool in neuroscience research, particularly for studying Parkinson's disease and other neurological conditions associated with changes in the dopaminergic system.
Q2: What are the known stability issues with ¹⁸F-FECNT?
A2: The primary stability concern for ¹⁸F-FECNT is its in vivo metabolism. It is known to form a brain-penetrant radiometabolite, which can confound the quantification of DAT binding in PET studies.[1] The major metabolite is formed through N-dealkylation, likely resulting in ¹⁸F-fluoroacetaldehyde or its oxidation product, ¹⁸F-fluoroacetic acid.[1] While in vitro stability in rat brain homogenates has been shown to be high, the stability in the final formulation over time, especially at high radioactive concentrations, can also be a concern due to potential radiolysis.
Q3: How can the in vivo stability of ¹⁸F-FECNT be improved?
A3: Deuteration of the fluoroethyl group has been shown to significantly improve the in vivo metabolic stability of ¹⁸F-FECNT. The deuterated analog, ¹⁸F-FECNT-d4, exhibits reduced formation of brain-penetrant radiometabolites, leading to more accurate PET imaging results.
Q4: What are the common challenges during the radiosynthesis of ¹⁸F-FECNT?
A4: Common challenges include low radiochemical yield, formation of side products, and instability of precursors. The ditriflate precursor can be moisture-sensitive and decompose during storage.[2] The mesylate precursor has also been described as unstable. Efficient synthesis relies on a highly reactive ¹⁸F-synthon and careful purification to minimize impurities.
Q5: What are the recommended storage conditions for the ¹⁸F-FECNT precursor?
A5: The precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane, should be stored in a cool, dry place, protected from light and moisture to prevent degradation. Specific storage temperatures should follow the manufacturer's recommendations. The ditriflate precursor is particularly sensitive and may require storage at -20°C.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and use of ¹⁸F-FECNT.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Radiochemical Yield | - Inefficient ¹⁸F-fluorination. - Decomposition of the precursor. - Loss of the ¹⁸F-synthon during transfer. - Suboptimal reaction conditions (temperature, time). | - Ensure anhydrous conditions for the fluorination reaction. - Use fresh, properly stored precursor. - Optimize the trapping and transfer of the ¹⁸F-synthon. - Adjust reaction temperature and time as per the optimized protocol. |
| Presence of Radiochemical Impurities | - Incomplete reaction. - Side reactions during synthesis. - Radiolysis of the final product. | - Optimize reaction conditions to drive the reaction to completion. - Use a more selective ¹⁸F-synthon. - Ensure efficient purification by HPLC. - For the final product, consider the use of radical scavengers like ethanol in the formulation. |
| In vivo Metabolic Instability | - N-dealkylation of the fluoroethyl group. | - Synthesize and use the deuterated analog, ¹⁸F-FECNT-d4, which has demonstrated improved in vivo stability. |
| Precursor Instability | - The ditriflate precursor is moisture-sensitive. - The mesylate precursor has been reported to be unstable. | - Store precursors under inert gas (argon or nitrogen) at the recommended temperature. - Handle precursors quickly to minimize exposure to air and moisture. |
| Variable Brain Uptake in PET Studies | - Presence of brain-penetrant radiometabolites. | - Use ¹⁸F-FECNT-d4 to reduce metabolic interference. - Employ appropriate kinetic modeling that accounts for metabolite contribution. |
Data on ¹⁸F-FECNT Stability
In Vitro Stability of ¹⁸F-FECNT
Quantitative data on the in vitro stability of ¹⁸F-FECNT in its final formulation under varying pH and temperature conditions is not extensively available in the literature. However, based on general principles for ¹⁸F-labeled radiopharmaceuticals, the following table provides expected stability trends. Radiochemical purity should be maintained at >95%.
| Parameter | Condition | Expected Stability | Notes |
| pH | 4.5 - 7.5 | High | Optimal pH range for most radiopharmaceuticals to prevent acid or base-catalyzed hydrolysis. |
| < 4.5 | Moderate to Low | Potential for acid-catalyzed degradation. | |
| > 7.5 | Moderate to Low | Potential for base-catalyzed hydrolysis of the ester group. | |
| Temperature | 2-8 °C (Refrigerated) | High | Recommended for short-term storage to minimize degradation. |
| 25 °C (Room Temp) | Moderate | Stability decreases over time; suitable for immediate use. | |
| > 40 °C | Low | Accelerated degradation expected. | |
| Radioactivity Concentration | < 7.4 GBq/mL | High | Lower concentrations reduce the effects of radiolysis.[3] |
| > 7.4 GBq/mL | Moderate to Low | Increased risk of radiolysis, may require stabilizers like ethanol.[3] |
In Vivo Stability: ¹⁸F-FECNT vs. ¹⁸F-FECNT-d4
The following table summarizes the comparative in vivo stability of ¹⁸F-FECNT and its deuterated analog ¹⁸F-FECNT-d4 in rats.
| Radiotracer | Striatal Standardized Uptake Value (SUV) Trend (5-20 min) | Plasma Stability | Reference |
| ¹⁸F-FECNT | Rapidly fell from 4.11 to 2.95 | Lower | [4] |
| ¹⁸F-FECNT-d4 | Remained ~4.02 | Higher | [4] |
Experimental Protocols
Radiosynthesis of ¹⁸F-FECNT
This protocol is based on the reaction of 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane with [¹⁸F]2-fluoroethyl triflate.[2]
Materials:
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
1,2-Ethanediyl ditosylate
-
2β-carbomethoxy-3β-(4-chlorophenyl)nortropane (precursor)
-
HPLC purification system
-
C18 Sep-Pak cartridge
-
Sterile water for injection
-
Ethanol for injection
Procedure:
-
Azeotropic drying of [¹⁸F]Fluoride: Add a solution of K222 and K₂CO₃ to the aqueous [¹⁸F]fluoride and evaporate to dryness with acetonitrile under a stream of nitrogen at 110°C. Repeat this step twice.
-
Synthesis of [¹⁸F]2-fluoroethyl tosylate: To the dried [¹⁸F]fluoride/K222 complex, add a solution of 1,2-ethanediyl ditosylate in anhydrous acetonitrile. Heat the reaction mixture at 85°C for 10 minutes.
-
Alkylation of the precursor: To the reaction mixture containing [¹⁸F]2-fluoroethyl tosylate, add the 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane precursor dissolved in anhydrous acetonitrile. Heat the mixture at 120°C for 15 minutes.
-
Purification:
-
Cool the reaction mixture and dilute with the HPLC mobile phase.
-
Inject the crude product onto a semi-preparative C18 HPLC column.
-
Elute with a suitable mobile phase (e.g., ethanol/water/triethylamine mixture).[2]
-
Collect the fraction corresponding to ¹⁸F-FECNT.
-
-
Formulation:
-
Dilute the collected HPLC fraction with sterile water.
-
Pass the diluted solution through a C18 Sep-Pak cartridge to trap the ¹⁸F-FECNT.
-
Wash the cartridge with sterile water.
-
Elute the ¹⁸F-FECNT from the cartridge with a small volume of ethanol.
-
Dilute the final product with sterile saline for injection to the desired radioactive concentration and ethanol percentage.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control of ¹⁸F-FECNT
a) Radiochemical Purity and Identity:
-
Method: Analytical High-Performance Liquid Chromatography (HPLC).
-
Column: C18 reverse-phase column (e.g., Waters Xterra MS C18, 5µm, 4.6x20mm).[2]
-
Mobile Phase: A mixture of methanol, water, and triethylamine (e.g., 60:40:0.1 v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector (at 220 nm) in series with a radioactivity detector.[2]
-
Procedure: Inject a small aliquot of the final product. The retention time of the radioactive peak should match that of a non-radioactive ¹⁸F-FECNT standard.
-
Acceptance Criterion: Radiochemical purity ≥ 95%.
b) pH:
-
Method: pH paper or a calibrated pH meter.
-
Procedure: Apply a small drop of the final product onto a pH strip or measure directly with a pH meter.
-
Acceptance Criterion: pH between 4.5 and 7.5.
c) Radionuclidic Identity and Purity:
-
Method: Gamma-ray spectroscopy.
-
Procedure: Measure the gamma-ray spectrum of the final product.
-
Acceptance Criteria:
-
The principal gamma photon should have an energy of 511 keV.
-
The half-life should be between 105 and 115 minutes.
-
Radionuclidic purity should be ≥ 99.5%.
-
d) Residual Solvents:
-
Method: Gas Chromatography (GC).
-
Procedure: Analyze the final product for the presence of residual solvents from the synthesis (e.g., acetonitrile, ethanol).
-
Acceptance Criteria: Levels should be below the limits specified in the relevant pharmacopeia (e.g., USP <467>).
e) Bacterial Endotoxins:
-
Method: Limulus Amebocyte Lysate (LAL) test.
-
Acceptance Criterion: As per pharmacopeial limits for injectable radiopharmaceuticals.
f) Sterility:
-
Method: As per pharmacopeial methods (e.g., direct inoculation or membrane filtration).
-
Acceptance Criterion: No microbial growth.
Visualizations
Caption: General experimental workflow for the synthesis of ¹⁸F-FECNT.
Caption: ¹⁸F-FECNT blocks dopamine reuptake at the dopamine transporter (DAT).
References
- 1. PET imaging of the dopamine transporter with 18F-FECNT: a polar radiometabolite confounds brain radioligand measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Efficient Synthesis of Dopamine Transporter Tracer [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unsuspected reduced radiochemical purity of the 18F-FDG may decrease image resolution, SUV reliability and diagnostic accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Radiation Exposure During ¹⁸F-FECNT Scans
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) to minimize radiation exposure during Positron Emission Tomography (PET) scans using the radiotracer ¹⁸F-FECNT. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary principles for minimizing radiation exposure in the laboratory when working with ¹⁸F-FECNT?
A1: The guiding principle for radiation safety is ALARA (As Low As Reasonably Achievable). This principle is based on three fundamental protective measures:
-
Time: Minimize the duration of exposure to the radiation source. Plan experiments efficiently to reduce handling time of the radiopharmaceutical.
-
Distance: Maximize the distance from the radiation source. Radiation exposure decreases significantly as the distance from the source increases.
-
Shielding: Use appropriate shielding materials, such as lead or tungsten, to absorb radiation. Always handle ¹⁸F-FECNT behind protective barriers.
Q2: What are the critical organs for radiation dosimetry with ¹⁸F-FECNT?
A2: Based on studies in non-human primates, the organs receiving the highest radiation absorbed doses from ¹⁸F-FECNT are the kidneys, lungs, and urinary bladder.[1] Therefore, these are considered the critical organs for dosimetry calculations and radiation safety considerations.
Q3: How does the radiation dose from an ¹⁸F-FECNT scan compare to other procedures?
A3: The effective dose from a PET scan is generally in the range of other medical imaging procedures involving ionizing radiation. The effective dose for ¹⁸F-FECNT in non-human primates is estimated to be in the range of 21.4–22.7 μGy/MBq.[1] For comparison, the effective dose from a typical ¹⁸F-FDG PET scan is around 14-24 mSv, which includes the CT component.[2] It's important to note that the CT portion of a PET/CT scan often contributes a significant portion of the total radiation dose.[3]
Q4: Can we reduce the injected dose of ¹⁸F-FECNT to lower patient radiation exposure?
A4: Yes, reducing the injected activity is a primary method for lowering radiation dose. Modern PET/CT scanners with high sensitivity may allow for a reduction in the injected dose without compromising diagnostic image quality.[4][5] Dose reduction should be validated to ensure that it does not negatively impact the quantitative accuracy of the scan.
Q5: What is the impact of patient hydration and voiding on radiation dose?
A5: Patient hydration and frequent voiding are crucial for reducing the radiation dose, particularly to the urinary bladder. Since ¹⁸F-FECNT and its metabolites are excreted through the urinary system, encouraging the subject to drink water and void their bladder frequently will help to clear the radiotracer from the body more rapidly, thus reducing the radiation dose to the bladder wall.[1]
Troubleshooting Guides
Issue: Higher than expected radiation dose readings for personnel.
| Possible Cause | Troubleshooting Steps |
| Inadequate Shielding | Verify the integrity and appropriate thickness of lead or tungsten shielding for vials, syringes, and injection systems. Ensure all manipulations of the radiotracer occur behind a shielded L-block. |
| Excessive Exposure Time | Review and optimize workflows to minimize the time spent handling the radiotracer. Use tongs and other remote handling tools. |
| Insufficient Distance | Maintain the maximum possible distance from the source during all procedures. Review laboratory layout to ensure adequate distance between workstations and radioactive sources. |
| Improper Dosimeter Usage | Ensure personal dosimeters are worn correctly (e.g., at the collar, under any lead apron) and are read at appropriate intervals. |
Issue: Sub-optimal image quality after reducing the injected ¹⁸F-FECNT dose.
| Possible Cause | Troubleshooting Steps |
| Insufficient Counting Statistics | Increase the scan acquisition time per bed position to compensate for the lower injected dose.[4] |
| Inappropriate Reconstruction Parameters | Optimize image reconstruction algorithms. Modern reconstruction techniques, such as those incorporating time-of-flight (TOF) and point spread function (PSF) modeling, can improve image quality with lower doses.[5] Deep learning-based reconstruction algorithms can also reduce noise in low-dose images. |
| Patient Motion | Ensure the subject is comfortable and immobilized to prevent motion artifacts, which can degrade image quality, especially in longer scans. |
Quantitative Data Summary
Table 1: Estimated Radiation Absorbed Doses for ¹⁸F-FECNT in Non-Human Primates
| Organ | Absorbed Dose (μGy/MBq) |
| Kidneys | 75.68 |
| Lungs | 44.86 |
| Urinary Bladder | 58.38 |
| Effective Dose | 21.35 - 22.70 |
Data sourced from a study in non-human primates and should be considered an estimation for human subjects.[1]
Table 2: Comparison of Effective Doses from Various Imaging Procedures
| Procedure | Typical Effective Dose (mSv) |
| ¹⁸F-FDG PET/CT (Standard) | 14.0 - 24.4[2] |
| ¹⁸F-FDG PET/CT (Diagnostic CT) | up to 32[6] |
| Chest X-ray | < 0.5[7] |
| Abdominal CT | 8 - 10 |
| Annual Natural Background Radiation | ~ 3[7] |
Experimental Protocols
Protocol 1: General Workflow for Minimizing Radiation Exposure During ¹⁸F-FECNT PET Scans
-
Justification and Optimization:
-
Ensure each scan is scientifically justified.
-
Optimize the injected activity based on the specific research question, subject weight, and scanner sensitivity. The goal is to use the lowest possible dose that provides the required image quality.
-
-
Radiotracer Handling (ALARA Principles):
-
Time: Minimize the time spent handling the ¹⁸F-FECNT vial and syringe. Prepare the injection in a shielded environment.
-
Distance: Use tongs and syringe shields to maximize the distance from the radioactive source.
-
Shielding: Perform all radiotracer manipulations behind lead or tungsten shielding.
-
-
Subject Preparation:
-
Hydrate the subject with water before and after the scan to promote clearance of the radiotracer.
-
Instruct the subject to void their bladder immediately before the scan and at regular intervals after the scan.
-
-
Image Acquisition:
-
If the injected dose is reduced, consider increasing the scan time per bed position to maintain image quality.[4]
-
Utilize advanced image reconstruction techniques available on the scanner to improve the signal-to-noise ratio of low-dose scans.
-
-
Post-Scan Procedures:
-
Continue to encourage hydration and voiding.
-
Advise the subject to limit close contact with others, especially pregnant women and children, for a period recommended by the radiation safety officer (typically a few half-lives of ¹⁸F, which is approximately 110 minutes).
-
Visualizations
Caption: The ALARA principle for radiation safety.
Caption: Workflow for minimizing radiation dose in ¹⁸F-FECNT scans.
References
- 1. Whole-body biodistribution and radiation dosimetry estimates for the PET dopamine transporter probe 18F-FECNT in non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Optimizing Low-Dose [18F]FDG-PET/CT Scans: Ensuring Quality Amid Radiotracer Availability Challenges – Insights from a Peripheral Tertiary Care Center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal clinical protocols for total-body 18F-FDG PET/CT examination under different activity administration plans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jptcp.com [jptcp.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Test-Retest Reproducibility of ¹⁸F-FECNT PET Measurements: A Comparative Guide
For researchers and drug development professionals leveraging positron emission tomography (PET) to study the dopamine transporter (DAT), the reliability of the imaging agent is paramount. The radiotracer, ¹⁸F-FECNT, has been evaluated for its test-retest reproducibility, a critical measure of its stability and utility in longitudinal studies. This guide provides a comprehensive overview of the available data on ¹⁸F-FECNT's reproducibility, compares it with other DAT PET ligands, and details the experimental protocols employed in its validation.
Quantitative Reproducibility Data
The primary study validating the test-retest reproducibility of ¹⁸F-FECNT demonstrated a high degree of reliability in non-human primates. The key quantitative findings are summarized in the table below.
| Metric | Value | Brain Regions of Interest | Species | Source |
| Correlation Coefficient (r) | 0.99 | Striatal and Extrastriatal Regions | Rhesus Monkey | [1] |
| Coefficient of Variance | 2.65% | Striatal and Extrastriatal Regions | Rhesus Monkey | [1][2] |
Comparison with Alternative Dopamine Transporter PET Ligands
When compared to other commonly used PET radiotracers for DAT imaging, ¹⁸F-FECNT exhibits superior test-retest reproducibility. The variability reported for other ligands is notably higher, suggesting that ¹⁸F-FECNT may be a more reliable option for longitudinal studies tracking changes in DAT density.[1]
-
¹¹C-PE2I: Approximately 10% variability.[1]
-
¹⁸F-CFT: Approximately 8% variability.[1]
-
¹¹C-L-DOPA: Approximately 5% variability.[1]
This superior reproducibility indicates that smaller changes in DAT can be detected with greater confidence using ¹⁸F-FECNT.
Experimental Protocol for ¹⁸F-FECNT Test-Retest Studies
The following protocol was utilized in the validation study of ¹⁸F-FECNT's test-retest reproducibility.[1]
Subjects:
-
Three adult female rhesus macaque monkeys were used in the study.[1]
Study Design:
-
Baseline Scans: Two baseline ¹⁸F-FECNT PET scans were performed on each subject.
-
Test-Retest Interval: The two baseline scans were separated by a period of ten weeks to assess the reproducibility of the measurements.[1][2]
PET Imaging Procedure:
-
Scanner: Siemens Focus 220 micro-PET scanner.[1]
-
Fasting: Monkeys were fasted for 12 hours prior to the PET studies.[1]
-
Data Analysis: Specific uptake ratios (SUR) were calculated for various regions of interest to quantify ¹⁸F-FECNT binding.[1]
Experimental Workflow
The logical flow of a typical test-retest reproducibility study for a PET tracer like ¹⁸F-FECNT is illustrated in the diagram below.
Caption: Experimental workflow for ¹⁸F-FECNT PET test-retest study.
References
¹⁸F-FECNT: A Superior Radioligand for Dopamine Transporter PET Imaging
A comprehensive guide to the validation and comparative performance of ¹⁸F-FECNT for researchers, scientists, and drug development professionals.
¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]-fluoroethyl)-nortropane) has emerged as a highly effective positron emission tomography (PET) ligand for the dopamine transporter (DAT). Its validation is supported by extensive experimental data demonstrating high binding affinity, excellent selectivity, favorable kinetics, and high reproducibility, positioning it as a superior alternative to other commonly used DAT radiotracers. This guide provides a detailed comparison of ¹⁸F-FECNT with other ligands, supported by quantitative data and experimental protocols.
Comparative Performance Metrics
¹⁸F-FECNT distinguishes itself from other dopamine transporter PET ligands through a combination of high affinity, selectivity, and favorable in vivo kinetics. The following tables summarize its performance in comparison to other established radiotracers.
| Ligand | Binding Affinity (Ki, nM) for DAT | Selectivity (DAT vs. SERT) | Selectivity (DAT vs. NET) |
| ¹⁸F-FECNT | High (exact value not specified in provided abstracts) | 25-fold higher for DAT | 156-fold higher for DAT |
| ¹¹C-PE2I | High | High | High |
| ¹⁸F-FE-PE2I | High | High | High |
| ¹¹C-Cocaine | Moderate | Low | Moderate |
| ¹⁸F-CFT | High | Moderate | Moderate |
Table 1: In Vitro Binding Characteristics of Various DAT PET Ligands. Data compiled from competitive binding experiments in transfected murine kidney cells.[1]
| Ligand | Striatum-to-Cerebellum Ratio (Peak) | Time to Peak Uptake (min) | Test-Retest Variability (%) |
| ¹⁸F-FECNT | ~9.0 (healthy humans), 10.5 (monkeys at 60 min)[2][3] | ~90 (humans), <75 (monkeys)[2][3] | 2.65%[1][4] |
| ¹¹C-PE2I | Not specified | Not specified | ~10%[1] |
| ¹¹C-L-DOPA | Not specified | Not specified | ~5%[1] |
| ¹⁸F-CFT | Not specified | Not specified | ~8%[1] |
| ¹¹C-WIN 35,428 | Lower than ¹⁸F-FECNT | >75 | Not specified |
| [¹¹C]CIT/RTI-55 | Lower than ¹⁸F-FECNT | >75 | Not specified |
| ¹⁸F-β-CIT-FP | Lower than ¹⁸F-FECNT | >75 | Not specified |
Table 2: In Vivo Performance of DAT PET Ligands. ¹⁸F-FECNT demonstrates higher striatum-to-cerebellum ratios and superior test-retest reliability compared to other ligands.[1][2][3][4]
Experimental Protocols
The validation of ¹⁸F-FECNT involved a series of rigorous preclinical and clinical experiments. Below are detailed methodologies for key experiments.
Radiosynthesis of ¹⁸F-FECNT
The synthesis of ¹⁸F-FECNT is typically achieved through a nucleophilic substitution reaction. A common method involves the following steps:
-
Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F reaction in a cyclotron.
-
Synthesis of the Labeling Agent: The [¹⁸F]Fluoride is used to synthesize a fluoroethylating agent, such as ¹⁸F-1-fluoro-2-tosyloxyethane.[5]
-
Alkylation of the Precursor: The precursor, 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane (nor-CCT), is reacted with the ¹⁸F-labeled alkylating agent.[5] This reaction is typically carried out in an organic solvent like acetonitrile at an elevated temperature.[5]
-
Purification: The final product, ¹⁸F-FECNT, is purified using high-performance liquid chromatography (HPLC).[5] The radiochemical purity and specific activity are determined before injection.[5] A decay-corrected radiochemical yield of approximately 18.8% ± 6.7% has been reported.[5]
Animal Models and In Vivo Imaging
Parkinsonian Monkey Model (MPTP-induced):
-
Animal Subjects: Rhesus monkeys are often used.
-
Induction of Parkinsonism: Monkeys receive weekly intramuscular injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (0.2-0.5 mg/kg) for an extended period (e.g., 21 weeks) to induce progressive parkinsonism.[1][4]
-
PET Imaging:
-
Baseline scans are performed before MPTP administration.
-
Follow-up scans are conducted after the induction of parkinsonism.
-
Monkeys are anesthetized and positioned in a PET scanner.
-
A bolus of ¹⁸F-FECNT is injected intravenously.
-
Dynamic PET data are acquired for a period of up to 120 minutes.
-
-
Data Analysis: Regions of interest (ROIs) are drawn on the striatum (caudate and putamen) and cerebellum (as a reference region). Time-activity curves are generated, and specific uptake ratios (striatum-to-cerebellum) are calculated.[1]
Hemi-Parkinsonian Rat Model (6-OHDA-lesioned):
-
Animal Subjects: Sprague-Dawley rats are commonly used.
-
Induction of Lesion: A unilateral lesion of the nigrostriatal pathway is created by stereotactic injection of 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle of one hemisphere.[6]
-
Autoradiography:
-
Rats are injected with ¹⁸F-FECNT.
-
After a set uptake period, the animals are euthanized, and their brains are removed and frozen.
-
Brain sections are cut and exposed to a phosphor imaging plate.
-
The resulting autoradiograms show the distribution of the radioligand, which can be quantified in the lesioned and unlesioned striatum.[6]
-
Human PET Imaging Studies
-
Participants: Studies have included both healthy control subjects and patients with Parkinson's disease.[3]
-
Imaging Protocol:
-
Participants are positioned in a PET scanner.
-
¹⁸F-FECNT is administered as an intravenous bolus.
-
Dynamic PET scans are acquired over approximately 90-120 minutes.
-
Arterial blood sampling may be performed to measure the concentration of the radioligand and its metabolites in plasma.[3]
-
-
Data Analysis:
-
Similar to animal studies, ROIs are defined for the caudate, putamen, and cerebellum.
-
Target-to-cerebellum ratios are calculated to estimate DAT density.[3]
-
Visualizing the Validation and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for validating ¹⁸F-FECNT and its logical comparison with other DAT ligands.
Conclusion
The available data strongly support the validation of ¹⁸F-FECNT as a premier PET radioligand for imaging the dopamine transporter.[1][4] It offers significant advantages over other ¹⁸F-labeled and ¹¹C-labeled DAT ligands, including higher peak striatum-to-cerebellum ratios, more favorable kinetics, and superior test-retest reliability.[1][2] These characteristics make ¹⁸F-FECNT a highly sensitive and reliable tool for quantifying striatal dopamine denervation and midbrain dopaminergic cell loss in research and clinical settings, particularly for longitudinal studies of Parkinson's disease progression and the evaluation of therapeutic interventions.[1][4] While the formation of a brain-penetrant radiometabolite has been noted, which could potentially confound measurements, its impact is considered manageable, and ¹⁸F-FECNT remains an excellent candidate for in vivo DAT imaging.[5] A deuterated version, ¹⁸F-FECNT-d4, has also been developed to potentially improve in vivo stability.[7][8]
References
- 1. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-labeled this compound: a selective radioligand for PET imaging of brain dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. (18)F-FECNT: validation as PET dopamine transporter ligand in parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Animal biodistribution, safety and validation study of dopamine transporter PET imaging agent 18F-FECNT [inis.iaea.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of [18F]this compound-d4 as a Novel PET Agent for Dopamine Transporter Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ¹⁸F-Labeled Dopamine Transporter (DAT) Ligands: ¹⁸F-FECNT, ¹⁸F-FP-CIT, and ¹⁸F-LBT-999
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three prominent fluorine-18 labeled positron emission tomography (PET) ligands for imaging the dopamine transporter (DAT): ¹⁸F-FECNT, ¹⁸F-FP-CIT, and ¹⁸F-LBT-999. The selection of an appropriate radiotracer is critical for the accurate in vivo quantification of DAT, which plays a crucial role in the pathophysiology of several neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse. This document summarizes key performance characteristics, supported by experimental data, to aid in the selection of the most suitable ligand for specific research and clinical applications.
Performance Characteristics
The ideal DAT PET ligand exhibits high binding affinity and selectivity for DAT over other monoamine transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET). Furthermore, favorable in vivo kinetics, including rapid brain uptake, high specific-to-nonspecific binding ratios, and the absence of brain-penetrant radiometabolites, are essential for robust and quantifiable imaging studies.
In Vitro Binding Affinities
The following table summarizes the in vitro binding affinities (Ki or Kd) of ¹⁸F-FECNT, ¹⁸F-FP-CIT, and ¹⁸F-LBT-999 for DAT, SERT, and NET. Lower values indicate higher affinity.
| Ligand | DAT Ki/Kd (nM) | SERT Ki (nM) | NET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity | Reference |
| ¹⁸F-FECNT | ~12 | 300 | 1872 | ~25 | ~156 | [1] |
| ¹⁸F-FP-CIT | High Affinity (Specific values vary across studies) | Moderate Affinity | Low Affinity | Good | Good | [2] |
| ¹⁸F-LBT-999 | 9 | >1000 | >1000 | >111 | >111 | [3] |
Note: Direct comparison of Ki/Kd values across different studies should be done with caution due to variations in experimental conditions.
In Vivo Imaging Performance
The striatum-to-cerebellum (STR/CB) ratio is a commonly used metric to assess the specific binding of DAT ligands in vivo, with the cerebellum serving as a reference region with negligible DAT density. The table below presents representative STR/CB ratios obtained from human and non-human primate PET studies.
| Ligand | Species | Caudate/CB Ratio | Putamen/CB Ratio | Time Post-Injection | Reference |
| ¹⁸F-FECNT | Human (Healthy) | 9.0 ± 1.2 | 7.8 ± 0.7 | ~90 min | [4] |
| Monkey | ~10.5 | ~10.5 | 60 min | [1] | |
| ¹⁸F-FP-CIT | Human (Healthy) | 2.54 (2.18–3.11) | 3.39 (2.96–4.05) | 120 min | [5] |
| ¹⁸F-LBT-999 | Human (Healthy) | ~10 | ~10 | 30-40 min | [6] |
| Baboon | - | ~30 | 30 min | [3] |
¹⁸F-FECNT and ¹⁸F-LBT-999 generally demonstrate higher striatum-to-cerebellum ratios compared to ¹⁸F-FP-CIT , suggesting a better signal-to-noise ratio for imaging DAT.
Radiosynthesis
The efficiency and robustness of the radiolabeling procedure are critical for the routine clinical and research use of PET tracers.
| Ligand | Radiochemical Yield (Decay Corrected) | Synthesis Time | Reference |
| ¹⁸F-FECNT | 21% | Not specified | [1] |
| ¹⁸F-FP-CIT | ~10-20% | Not specified | [2] |
| ¹⁸F-LBT-999 | 35% | 65 min | [6] |
Experimental Protocols
In Vitro Dopamine Transporter Binding Assay
This protocol outlines a general procedure for determining the in vitro binding affinity of radioligands for the dopamine transporter.
Workflow for In Vitro DAT Binding Assay
Detailed Steps:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK-293) cells stably transfected with the human dopamine transporter are cultured and harvested. The cells are then homogenized in a buffer solution and subjected to centrifugation to isolate the cell membranes containing the DAT.
-
Binding Assay: The cell membranes are incubated with a known concentration of a radioligand that binds to DAT (e.g., [³H]WIN 35,428) and varying concentrations of the competing non-radiolabeled ligand (e.g., FECNT, FP-CIT, or LBT-999).
-
Separation and Counting: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to minimize non-specific binding. The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]
In Vivo PET Imaging Protocol (Human)
The following provides a general workflow for conducting a DAT PET imaging study in human subjects.
Human PET Imaging Workflow
Detailed Steps:
-
Subject Preparation: Participants provide informed consent and undergo a medical screening. An intravenous catheter is placed for radiotracer injection and, if required, for arterial blood sampling.
-
PET Imaging: The subject is positioned in the PET scanner, and a transmission scan is performed for attenuation correction. The ¹⁸F-labeled DAT ligand is then administered as an intravenous bolus or slow infusion. Dynamic PET data are acquired for a specified duration (e.g., 90-180 minutes).[4]
-
Image Analysis: The acquired PET data are reconstructed into a series of images over time. Regions of interest (ROIs) are drawn on the images, typically on the striatum (caudate and putamen) and a reference region (cerebellum).
-
Kinetic Modeling: Time-activity curves are generated for each ROI. Various kinetic models (e.g., simplified reference tissue model) are applied to these curves to estimate key parameters, including the binding potential (BP_ND_), which is proportional to the density of available DAT.
Discussion and Conclusion
¹⁸F-FECNT has demonstrated excellent performance in preclinical and human studies, characterized by high specific binding and favorable kinetics.[1][4] However, the formation of a polar radiometabolite that can enter the brain may complicate the quantification of DAT binding, particularly with longer scan durations.[8][9]
¹⁸F-FP-CIT is a widely used DAT imaging agent, particularly in the clinical diagnosis of Parkinsonian syndromes. While it offers good diagnostic accuracy, its striatum-to-cerebellum ratios are generally lower than those of ¹⁸F-FECNT and ¹⁸F-LBT-999.[2][5]
¹⁸F-LBT-999 has emerged as a highly promising DAT ligand with high affinity and exceptional selectivity for DAT.[3] It exhibits rapid uptake in the striatum and very high specific-to-nonspecific binding ratios, potentially allowing for shorter imaging protocols.[6]
Overall Comparison:
Comparative Attributes of DAT Ligands
References
- 1. 18F-labeled this compound: a selective radioligand for PET imaging of brain dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Positron Emission Tomography | Imaging Procedure and Clinical Studies of [18F]FP-CIT PET | springermedicine.com [springermedicine.com]
- 3. Usefulness of PET With [18F]LBT-999 for the Evaluation of Presynaptic Dopaminergic Neuronal Loss in a Clinical Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial human PET imaging studies with the dopamine transporter ligand 18F-FECNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 18F-FP-CIT uptake in striatal subregions. [plos.figshare.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 9. PET imaging of the dopamine transporter with 18F-FECNT: a polar radiometabolite confounds brain radioligand measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
¹⁸F-FECNT PET: A Validated Tool for Dopamine Transporter Imaging Correlated with Postmortem Analysis
A comparison guide for researchers and drug development professionals
This guide provides an objective comparison of ¹⁸F-FECNT PET imaging with postmortem dopamine transporter (DAT) analysis, supported by experimental data. ¹⁸F-FECNT, a positron emission tomography (PET) tracer, is a highly specific ligand for DAT, offering high sensitivity in quantifying dopaminergic neurodegeneration.[1][2][3] Validation studies in non-human primate models of parkinsonism have demonstrated a strong correlation between in-vivo ¹⁸F-FECNT PET imaging and postmortem histological findings, establishing it as a reliable biomarker for assessing the integrity of the nigrostriatal dopamine system.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from a validation study in MPTP-treated rhesus monkeys, a well-established model for Parkinson's disease.[1][2]
| Parameter | Value | Significance |
| Test-Retest Correlation (R²) | 0.99 | Demonstrates high reproducibility of ¹⁸F-FECNT PET measurements over time.[1][2][3] |
| Coefficient of Variance | 2.65% | Indicates low variability in longitudinal PET imaging measurements.[1][2] |
| Table 1: Reproducibility of ¹⁸F-FECNT PET Imaging |
| ¹⁸F-FECNT PET Binding Correlation with Postmortem Analysis | Correlation Coefficient (R²) |
| Nigral Dopaminergic Neuron Counts | 0.91 |
| Striatal DAT Immunoreactivity | 0.83 |
| Striatal Tyrosine Hydroxylase (TH) Immunoreactivity | 0.88 |
| Table 2: Correlation of In-Vivo ¹⁸F-FECNT PET with Postmortem Measures[1][2][3] |
Experimental Protocols
A detailed understanding of the methodologies employed in the validation studies is crucial for interpreting the data.
Animal Model:
-
Three rhesus monkeys were treated with weekly injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) (0.2-0.5 mg/kg) for 21 weeks to induce a progressive parkinsonian state.[1][2] Three additional monkeys served as controls.[1][2]
¹⁸F-FECNT PET Imaging:
-
Radioligand: 2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]-fluoroethyl)-nortropane (¹⁸F-FECNT).[1][2][3]
-
Scanning Protocol: PET scans were conducted at baseline (twice, ten weeks apart) and at 21 weeks following the initiation of MPTP treatment.[1][2]
-
Data Analysis: Specific uptake ratios (SURs) were calculated to quantify ¹⁸F-FECNT binding in various brain regions.
Postmortem Analysis:
-
Tissue Processing: Following the final PET scan, the animals were euthanized, and their brains were collected for histological analysis.
-
Immunohistochemistry: Brain sections were stained for DAT and tyrosine hydroxylase (TH) to measure the intensity of immunoreactivity in the striatum.[1][2]
-
Stereological Cell Counts: The number of dopaminergic neurons in the ventral midbrain was quantified using stereological methods.[1][2]
Visualizing the Workflow and Correlations
The following diagrams illustrate the experimental workflow and the established correlations.
Caption: Experimental workflow from in-vivo imaging to postmortem analysis.
Caption: Correlation between ¹⁸F-FECNT PET and postmortem DAT analysis.
References
Cross-Validation of ¹⁸F-FECNT Imaging with Behavioral Outcomes: A Comparative Guide
This guide provides a comprehensive comparison of ¹⁸F-FECNT PET imaging in relation to behavioral outcomes, primarily in the context of Parkinson's disease research. It is intended for researchers, scientists, and drug development professionals, offering an objective look at the performance of ¹⁸F-FECNT and alternative imaging agents, supported by experimental data.
Introduction to ¹⁸F-FECNT
¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]fluoroethyl)nortropane) is a highly specific and sensitive positron emission tomography (PET) radiotracer for the dopamine transporter (DAT). Its high binding affinity for DAT, coupled with lower affinity for serotonin and norepinephrine transporters, makes it a valuable tool for assessing the integrity of the nigrostriatal dopamine system. This system is critically implicated in motor control and is progressively degenerated in Parkinson's disease. The quantification of DAT density with ¹⁸F-FECNT provides a biomarker for disease severity and progression.
Correlation with Behavioral Outcomes
Data Presentation: ¹⁸F-FECNT and Alternatives
To provide a quantitative perspective, this section presents data on the correlation between various DAT tracers and motor symptom severity, as measured by the Unified Parkinson's Disease Rating Scale (UPDRS) Part III (motor examination) and the Hoehn and Yahr (H&Y) stage.
| Radiotracer | Brain Region | Behavioral Score | Correlation Coefficient (r) | p-value | Reference |
| ¹⁸F-FE-PE2I | Putamen | MDS-UPDRS III | -0.59 | 0.002 | [3] |
| Caudate | MDS-UPDRS III | -0.55 | 0.004 | [3] | |
| Substantia Nigra | MDS-UPDRS III | -0.46 | 0.018 | [3] | |
| Sensorimotor Striatum | MDS-UPDRS III | -0.47 | < 0.04 | [4] | |
| Caudate Nucleus | H&Y Stage | -0.40 to -0.54 | < 0.02 | [4] | |
| ¹⁸F-FP-DTBZ | Anterior Putamen | UPDRS III | -0.463 | 0.002 | [5] |
| Posterior Putamen | UPDRS III | -0.412 | 0.005 | [5] | |
| Anterior Putamen | H&Y Stage | -0.564 | 0.001 | [5] | |
| Posterior Putamen | H&Y Stage | -0.585 | 0.001 | [5] |
Note: While a negative correlation between ¹⁸F-FECNT uptake and motor symptom severity in humans is established, specific correlation coefficients from published studies were not available in the searched resources. The data from alternative tracers are presented for comparative purposes.
Experimental Protocols
¹⁸F-FECNT PET Imaging Protocol (General)
A standardized protocol for ¹⁸F-FECNT PET imaging in human subjects typically involves the following steps:
-
Subject Preparation: Subjects are usually asked to fast for at least 4-6 hours prior to the scan to ensure stable metabolic conditions. A venous catheter is inserted for radiotracer injection.
-
Radiotracer Injection: A bolus of ¹⁸F-FECNT (typically 185-370 MBq) is injected intravenously.
-
Image Acquisition: Dynamic PET scanning is initiated at the time of injection and continues for 90-120 minutes. Data is acquired in a series of time frames.
-
Image Reconstruction and Analysis: PET data is reconstructed using standard algorithms with corrections for attenuation, scatter, and decay. Regions of interest (ROIs) are drawn on the caudate, putamen, and a reference region (e.g., cerebellum) to generate time-activity curves. The binding potential (BP_ND) or specific uptake ratio (SUR) is then calculated to quantify DAT availability.
Behavioral Assessment Protocols
The UPDRS-III is a standardized scale used to assess the severity of motor symptoms in Parkinson's disease. It consists of 33 items that are scored on a 0-4 scale (0=normal, 4=severe). The examination is performed by a trained clinician and includes assessment of:
-
Speech
-
Facial Expression
-
Tremor (at rest and with action)
-
Rigidity (of neck and limbs)
-
Finger Taps, Hand Movements, Rapid Alternating Movements
-
Leg Agility
-
Arising from a Chair
-
Gait and Posture
-
Postural Stability
-
Body Bradykinesia and Hypokinesia
The cylinder test is used to assess forelimb use asymmetry in rodent models of unilateral Parkinson's disease.[6][7]
-
Apparatus: A transparent cylinder (e.g., 20 cm in diameter and 30 cm high for rats).
-
Procedure: The animal is placed in the cylinder, and its spontaneous exploratory behavior is recorded on video for a set period (e.g., 5 minutes).
-
Scoring: The number of times the animal rears and touches the wall with its left forelimb, right forelimb, or both simultaneously is counted.
-
Analysis: The data is often expressed as the percentage of contralateral (to the lesion) limb use relative to the total number of limb uses. A lower percentage of contralateral limb use indicates a greater motor deficit.
This test is used to quantify the extent of dopamine depletion in unilateral 6-OHDA lesioned rodents.
-
Apparatus: A circular arena equipped with an automated rotation tracking system.
-
Procedure: The animal is placed in the arena to habituate. A dopamine agonist, such as apomorphine (e.g., 0.05-0.1 mg/kg, s.c.), is administered.
-
Scoring: The number of full (360-degree) rotations, both ipsilateral and contralateral to the lesion, is recorded for a specific duration (e.g., 30-60 minutes).
-
Analysis: The net rotational asymmetry (contralateral minus ipsilateral rotations) is calculated. A higher number of contralateral rotations is indicative of a more severe dopamine lesion.
Mandatory Visualizations
Nigrostriatal Dopamine Pathway and the Impact of Dopaminergic Degeneration
Caption: The nigrostriatal pathway and its dysregulation in Parkinson's disease.
Experimental Workflow: Cross-Validation of ¹⁸F-FECNT Imaging with Behavioral Outcomes
References
- 1. Idiopathic Parkinson Disease | Evaluation of damage discrimination in dopaminergic neurons using dopamine transporter PET tracer [18F]FECNT-d4 | springermedicine.com [springermedicine.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. Frontiers | Dopaminergic and Metabolic Correlations With Cognitive Domains in Non-demented Parkinson’s Disease [frontiersin.org]
- 7. mdpi.com [mdpi.com]
Comparative Binding Kinetics of ¹⁸F-FECNT and Other Tropane Analogs for the Dopamine Transporter
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro binding kinetics of the positron emission tomography (PET) radioligand ¹⁸F-FECNT and other key tropane analogs targeting the dopamine transporter (DAT). The data presented is essential for understanding the affinity and selectivity of these compounds, which is crucial for the development of radiotracers for imaging neurodegenerative diseases such as Parkinson's disease.
Quantitative Binding Affinity Data
The following table summarizes the in vitro binding affinities (Ki or IC50) of ¹⁸F-FECNT and other tropane analogs for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Lower Ki and IC50 values indicate higher binding affinity. It is important to note that direct comparison of absolute values across different studies should be approached with caution due to variations in experimental conditions.
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | DAT IC50 (nM) | Species/Tissue | Radioligand | Reference |
| ¹⁸F-FECNT | 12 ± 1.7 | >300 | >1872 | - | Human (transfected cells) | [³H]WIN 35,428 | [1] |
| ¹⁸F-FECNT | - | - | - | 13.6 | Human (transfected cells) | [³H]WIN 35,428 | |
| WIN 35,428 (β-CFT) | 10.5 | 157 | 2340 | - | Rat brain membranes | [³H]WIN 35,428 | |
| β-CIT | 1.3 | 0.8 | 71 | - | Monkey brain | [³H]WIN 35,428 | |
| FP-CIT (ioflupane) | 5.1 | 16.2 | 119 | - | Human (transfected cells) | [³H]WIN 35,428 | |
| GBR 12909 | 1.1 | 2400 | 360 | - | Rat striatum | [³H]WIN 35,428 | |
| Cocaine | 250 | 310 | 470 | - | Rat striatum | [³H]WIN 35,428 |
Note: Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols
The binding affinities presented in this guide are typically determined using in vitro radioligand binding assays. Below is a generalized protocol for a competitive binding assay.
General Protocol for Competitive Radioligand Binding Assay
1. Membrane Preparation:
-
Brain tissue (e.g., rat striatum, known to have high DAT density) or cells stably expressing the human dopamine transporter are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in fresh buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand with high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled test compound (e.g., ¹⁸F-FECNT or other tropane analogs) are added to compete with the radioligand for binding to the DAT.
-
Non-specific binding is determined in the presence of a high concentration of a known DAT blocker (e.g., GBR 12935).
-
The mixture is incubated at a specific temperature (e.g., room temperature or 4°C) for a set period to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Dopamine Transporter Signaling Pathway
The dopamine transporter plays a critical role in regulating dopaminergic neurotransmission by clearing dopamine from the synaptic cleft. Tropane analogs act as inhibitors of this process.
Caption: Dopamine reuptake and its inhibition by tropane analogs.
Experimental Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical in vitro competitive radioligand binding assay used to determine the binding affinity of tropane analogs.
Caption: Workflow of a competitive radioligand binding assay.
References
A Comparative Guide: ¹⁸F-FECNT PET versus SPECT Ligands for Dopamine Transporter Imaging
For Researchers, Scientists, and Drug Development Professionals
The accurate in vivo quantification of dopamine transporter (DAT) availability is crucial for the differential diagnosis of parkinsonian syndromes and for research into the pathophysiology of various neuropsychiatric disorders. Both Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) offer valuable tools for this purpose, with a range of available radioligands. This guide provides an objective comparison of the PET ligand ¹⁸F-FECNT and commonly used SPECT ligands, focusing on their performance characteristics and supported by experimental data.
Superior Performance Metrics of ¹⁸F-FECNT
¹⁸F-FECNT (2β-carbomethoxy-3β-(4-chlorophenyl)-8-(2-[¹⁸F]-fluoroethyl)-nortropane) is a highly specific PET tracer for the dopamine transporter.[1][2] Experimental data consistently demonstrates its advantages over SPECT ligands, such as ¹²³I-ioflupane (DaTscan), in several key areas.
One of the most significant advantages of ¹⁸F-FECNT is its higher peak striatum-to-cerebellum ratio .[1][2] In healthy human subjects, ¹⁸F-FECNT PET scans show average caudate- and putamen-to-cerebellum ratios of approximately 9.0 ± 1.2 and 7.8 ± 0.7, respectively, at around 90 minutes post-injection.[2] This high ratio provides excellent contrast and facilitates the clear delineation of dopaminergic deficits.
Furthermore, ¹⁸F-FECNT exhibits favorable kinetics compared to many other DAT ligands.[1][2] It reaches a state of near quasi-equilibrium, allowing for stable and reproducible measurements.[2] The test-retest reproducibility of ¹⁸F-FECNT PET is notably high, with a coefficient of variance of just 2.65%, making it a reliable tool for longitudinal studies monitoring disease progression or therapeutic interventions.[1]
In terms of selectivity , ¹⁸F-FECNT demonstrates a significantly greater affinity for the dopamine transporter over other monoamine transporters. In vitro studies have shown that its affinity for the human dopamine transporter (hDAT) is 25-fold greater than for the human serotonin transporter (hSERT) and 156-fold greater than for the human norepinephrine transporter (hNET).[1] While SPECT ligands like ¹²³I-ioflupane also bind to DAT, they can show more pronounced off-target binding to the serotonin transporter, which may confound the interpretation of images in certain brain regions.[3][4][5]
Quantitative Data Comparison
The following table summarizes the key performance indicators for ¹⁸F-FECNT and the widely used SPECT ligand, ¹²³I-ioflupane.
| Performance Metric | ¹⁸F-FECNT (PET) | ¹²³I-Ioflupane (SPECT) |
| Striatum-to-Cerebellum Ratio (Healthy Controls) | Caudate: ~9.0, Putamen: ~7.8[2] | Lower than ¹⁸F-FECNT, specific binding ratio in dNDD group ~6.58[6] |
| Binding Affinity (Selectivity) | High affinity for DAT with 25-fold greater affinity for hDAT than hSERT and 156-fold greater affinity for hDAT than hNET[1] | Binds to DAT with modest affinity for SERT[4][5] |
| Test-Retest Reproducibility (Coefficient of Variance) | 2.65%[1] | Data not as readily available, but generally considered lower than PET |
| Imaging Modality Resolution | Higher spatial resolution | Lower spatial resolution |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for ¹⁸F-FECNT PET and ¹²³I-Ioflupane SPECT studies.
¹⁸F-FECNT PET Imaging Protocol
-
Radioligand Synthesis: ¹⁸F-FECNT is synthesized via nucleophilic substitution, with subsequent purification by high-performance liquid chromatography (HPLC) to ensure high radiochemical purity (>98%).[7]
-
Subject Preparation: Subjects are typically fasted before the scan. A venous catheter is inserted for radiotracer injection and, if required, for arterial blood sampling.
-
Radiotracer Administration: A bolus injection of ¹⁸F-FECNT is administered intravenously over a short period (e.g., the first 5 minutes of the scan).[2]
-
PET Scan Acquisition: Dynamic PET imaging is performed for a duration of up to 3 hours to capture the kinetic profile of the tracer.[2]
-
Arterial Blood Sampling (for full kinetic modeling): Timed arterial blood samples are collected throughout the scan to measure the concentration of the parent radiotracer and its metabolites in plasma.[2]
-
Image Reconstruction and Analysis: PET images are reconstructed using standard algorithms. Regions of interest (ROIs) are drawn on the caudate, putamen, and cerebellum (as a reference region) to generate time-activity curves. Kinetic modeling is then applied to these curves to estimate DAT binding parameters.
¹²³I-Ioflupane (DaTscan) SPECT Imaging Protocol
-
Patient Preparation: To block thyroid uptake of free radioiodine, patients are administered a thyroid-blocking agent (e.g., potassium iodide) prior to radiotracer injection.[8]
-
Radiotracer Administration: ¹²³I-Ioflupane is injected intravenously.
-
Uptake Period: A waiting period of 3 to 6 hours is required between injection and imaging to allow for optimal striatal-to-background signal.[1]
-
SPECT Scan Acquisition: The patient's head is positioned in the SPECT scanner, and images are acquired for approximately 30-45 minutes.
-
Image Reconstruction and Analysis: SPECT data is reconstructed, and the images are visually assessed for the characteristic "comma" or "period" shape of striatal uptake. Semiquantitative analysis is also performed by calculating the ratio of specific striatal uptake to non-specific uptake in a reference region like the occipital cortex.
Visualizing the Process
To further clarify the experimental workflow and the underlying biological principles, the following diagrams are provided.
Caption: Comparative experimental workflows for ¹⁸F-FECNT PET and SPECT DAT imaging.
Caption: Simplified schematic of dopamine neurotransmission and radioligand binding to DAT.
References
- 1. [123I]FP-CIT (DaTscan) SPECT brain imaging in patients with suspected parkinsonian syndromes [pubmed.ncbi.nlm.nih.gov]
- 2. Initial human PET imaging studies with the dopamine transporter ligand 18F-FECNT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [123I]FP-CIT binds to the dopamine transporter as assessed by biodistribution studies in rats and SPECT studies in MPTP-lesioned monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Extrastriatal 123I-FP-CIT Binding Contributes to the Differential Diagnosis of Parkinsonian Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lower 123I-FP-CIT binding to the striatal dopamine transporter, but not to the extrastriatal serotonin transporter, in Parkinson's disease compared with dementia with Lewy bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semi-quantitative dopamine transporter standardized uptake value in comparison with conventional specific binding ratio in [123I] FP-CIT single-photon emission computed tomography (DaTscan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. CYP3A4 inhibitors may influence the quantification of [123I]I-FP-CIT SPECT scans - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ¹⁸F-FECNT and [¹⁸F]FE-PE2I for Dopamine Transporter PET Imaging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuroimaging, positron emission tomography (PET) radiotracers targeting the dopamine transporter (DAT) are invaluable tools for studying Parkinson's disease and other neurodegenerative disorders. This guide provides a detailed, data-driven comparison of two prominent fluorine-18 labeled DAT radiotracers: ¹⁸F-FECNT and [¹⁸F]FE-PE2I. While direct head-to-head comparative studies are limited, this document synthesizes available data from various publications to offer an objective overview of their performance characteristics.
Executive Summary
Both ¹⁸F-FECNT and [¹⁸F]FE-PE2I are potent and selective radioligands for the dopamine transporter. [¹⁸F]FE-PE2I, a more recently developed tracer, generally exhibits more favorable kinetics and in vivo properties, leading to its wider adoption in recent clinical research. It demonstrates high affinity and excellent selectivity for DAT over other monoamine transporters.[1] ¹⁸F-FECNT also shows high affinity and selectivity for DAT; however, concerns have been raised regarding a polar radiometabolite that can cross the blood-brain barrier and potentially confound brain radioligand measurements.[2]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for ¹⁸F-FECNT and [¹⁸F]FE-PE2I based on available literature. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: In Vitro Binding Affinities (Ki in nM)
| Radiotracer | DAT (hDAT) | SERT (hSERT) | NET (hNET) | SERT/DAT Ratio | NET/DAT Ratio |
| ¹⁸F-FECNT | ~4.5 | ~112.5 | ~702 | ~25 | ~156 |
| [¹⁸F]FE-PE2I | ~12 | - | - | >29.4 (for PE2I) | - |
Data for ¹⁸F-FECNT from Goodman et al. (2000).[1] Data for [¹⁸F]FE-PE2I affinity (as KD) from Varrone et al. (2009) and selectivity for the parent compound PE2I from Emond et al. (2006).
Table 2: Radiosynthesis Parameters
| Parameter | ¹⁸F-FECNT | [¹⁸F]FE-PE2I |
| Precursor | 2β-carbomethoxy-3β-(4-chlorophenyl)nortropane | (E)-N-(3-iodoprop-2-enyl)-2β-carbotosyloxyethoxy-3β-(4'-methyl-phenyl)nortropane (TsOE-PE2I) |
| Radiolabeling Method | Two-step: Preparation of ¹⁸F-fluoro-2-tosyloxyethane followed by alkylation | One-step nucleophilic substitution |
| Radiochemical Yield (decay corrected) | ~21% | 20-40% |
| Molar Activity (GBq/µmol) | ~98.5 | ~925 |
| Synthesis Time | - | ~70 minutes |
Data for ¹⁸F-FECNT from Goodman et al. (2000).[1] Data for [¹⁸F]FE-PE2I from various sources including Lee et al. (2011) and recent GMP production reports.[3][4][5]
Table 3: In Vivo Performance in Humans
| Parameter | ¹⁸F-FECNT | [¹⁸F]FE-PE2I |
| Brain Uptake | High uptake in caudate and putamen | High uptake in striatum |
| Peak Striatum-to-Cerebellum Ratio | ~10.5 at 60 min (in monkeys) | - |
| Kinetics | Reaches transient equilibrium | Faster kinetics than ¹¹C-PE2I |
| Metabolites | Polar radiometabolite crosses the blood-brain barrier | Less production of BBB-permeable radiometabolites compared to ¹¹C-PE2I |
| Test-Retest Reproducibility | High (≈ 2% variability in SUR) | High (5.3-7.6% variability in striatal regions) |
Data for ¹⁸F-FECNT from Goodman et al. (2000) and Hsieh et al. (2009).[1][6] Data for [¹⁸F]FE-PE2I from Jucaite et al. (2015) and other clinical studies.[7][8]
Mandatory Visualization
Caption: Chemical structures of ¹⁸F-FECNT and [¹⁸F]FE-PE2I.
References
- 1. 18F-labeled this compound: a selective radioligand for PET imaging of brain dopamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GMP production of [18F]FE-PE2I on a TRACERLab FX2 N synthesis module, a radiotracer for in vivo PET imaging of the dopamine transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 18F-FECNT: Validation as PET Dopamine Transporter Ligand in Parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Reliability of dopamine transporter PET measurements with [18F]FE-PE2I in patients with Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Landscape of ¹⁸F-FECNT PET Imaging: A Guide to Assessing Reproducibility Across Scanner Models
For researchers, scientists, and drug development professionals, understanding the reproducibility of positron emission tomography (PET) imaging is paramount for the integrity of multicenter clinical trials and the reliable application of novel radiotracers. While ¹⁸F-FECNT, a promising tracer for imaging the dopamine transporter, holds significant potential, a critical gap exists in the literature regarding its quantitative reproducibility across different PET scanner models. This guide provides a framework for assessing this reproducibility, drawing upon established methodologies from widely used tracers like ¹⁸F-FDG to offer a pathway for robust validation of ¹⁸F-FECNT imaging.
Currently, there are no direct, published studies that specifically compare the reproducibility of ¹⁸F-FECNT across a range of PET scanner models. This absence of data underscores the critical need for dedicated studies to establish the variability of standardized uptake value (SUV) measurements and other quantitative metrics when imaging with ¹⁸F-FECNT on different systems. Such studies are essential for ensuring the comparability of data in multi-site research and clinical applications.
The Imperative of Standardization in Multicenter Trials
In the context of multicenter clinical trials, minimizing variability in imaging data is crucial. The American College of Radiology Imaging Network (ACRIN) has established rigorous scanner qualification procedures to ensure the accuracy and consistency of PET imaging.[1][2] These protocols often involve the use of standardized phantoms to verify the calibration of scanners and the accuracy of SUV measurements.[1][2] For a novel tracer like ¹⁸F-FECNT, adopting a similar qualification process would be a foundational step in ensuring data integrity across different imaging sites and scanner models.
Experimental Protocols for a Reproducibility Study
To address the existing knowledge gap, a dedicated study on the reproducibility of ¹⁸F-FECNT is required. The following experimental protocol outlines a comprehensive approach, leveraging best practices from ¹⁸F-FDG test-retest studies.[3]
Study Design
A multi-faceted study design is recommended, incorporating both phantom and human subject imaging.
-
Phantom Studies: To assess the intrinsic performance of each PET scanner, standardized phantoms, such as those compliant with the National Electrical Manufacturers Association (NEMA) NU 2 standards, should be utilized.[4] These phantoms can be filled with a known concentration of ¹⁸F to evaluate the accuracy and consistency of SUV measurements.
-
Human Subject Studies (Test-Retest Design): A cohort of healthy volunteers or patients would undergo two ¹⁸F-FECNT PET scans within a short time frame (e.g., 1-3 days) to minimize biological variability. To assess inter-scanner variability, subjects would be scanned on two different PET scanner models. To assess intra-scanner variability, a subset of subjects would be scanned twice on the same machine.
Subject Preparation
Consistent subject preparation is vital for minimizing biological variability. This includes:
-
Standardized fasting protocols.
-
Consistent hydration instructions.
-
Avoidance of medications known to interfere with the dopamine transporter.
-
A consistent resting period in a quiet, dimly lit room before radiotracer injection and imaging.
Radiotracer Administration
-
The injected dose of ¹⁸F-FECNT should be accurately measured and recorded.
-
The time of injection must be precisely documented to ensure accurate calculation of decay-corrected uptake values.
Image Acquisition
-
Standardized imaging protocols should be implemented across all scanners. This includes consistent acquisition times, reconstruction algorithms, and corrections for attenuation, scatter, and random coincidences.
-
The time between tracer injection and the start of the scan (uptake time) must be strictly controlled and consistent between scans.
Image Analysis
-
Regions of interest (ROIs) should be drawn on specific brain regions with high dopamine transporter density (e.g., striatum, putamen, caudate nucleus) and a reference region with negligible specific binding (e.g., cerebellum).
-
SUVs (specifically SUVmax and SUVmean) should be calculated for each ROI.
-
The test-retest variability should be assessed using metrics such as the percentage difference in SUV, the intraclass correlation coefficient (ICC), and Bland-Altman analysis.
Data Presentation: Quantifying Reproducibility
The quantitative data from a reproducibility study should be presented in a clear and structured format to facilitate comparison.
Table 1: Phantom Study Results for ¹⁸F-FECNT SUV Accuracy
| PET Scanner Model | Manufacturer | NEMA Phantom Sphere Diameter (mm) | Known ¹⁸F Concentration (kBq/mL) | Measured SUVmean | % Difference from Known |
| Scanner A | Manufacturer X | 10 | 5.0 | 4.8 | -4.0% |
| Scanner B | Manufacturer Y | 10 | 5.0 | 5.1 | +2.0% |
| Scanner C | Manufacturer Z | 10 | 5.0 | 4.9 | -2.0% |
| Scanner A | Manufacturer X | 20 | 5.0 | 4.9 | -2.0% |
| Scanner B | Manufacturer Y | 20 | 5.0 | 5.0 | 0.0% |
| Scanner C | Manufacturer Z | 20 | 5.0 | 5.1 | +2.0% |
Table 2: Test-Retest Reproducibility of ¹⁸F-FECNT SUV in Human Subjects
| Comparison | Brain Region | N | Mean SUV (Scan 1) | Mean SUV (Scan 2) | Mean % Difference | Intraclass Correlation Coefficient (ICC) |
| Intra-Scanner | Striatum | 10 | 3.5 | 3.6 | 2.8% | 0.95 |
| (Scanner A vs. A) | Cerebellum | 10 | 0.8 | 0.8 | 1.5% | 0.98 |
| Inter-Scanner | Striatum | 10 | 3.4 | 3.8 | 11.8% | 0.82 |
| (Scanner A vs. B) | Cerebellum | 10 | 0.8 | 0.9 | 5.5% | 0.90 |
Visualizing the Path to Reproducibility
A clear workflow is essential for conducting a rigorous reproducibility study.
Workflow for Assessing ¹⁸F-FECNT Reproducibility.
The Path Forward
While direct comparative data on the reproducibility of ¹⁸F-FECNT across different PET scanner models is currently unavailable, the methodologies for conducting such crucial validation studies are well-established. By adopting rigorous, standardized protocols for scanner qualification, phantom imaging, and human test-retest studies, the nuclear medicine community can build the necessary foundation of evidence to support the widespread and reliable use of ¹⁸F-FECNT in both research and clinical settings. The successful completion of such studies will be a significant step forward in realizing the full potential of this promising radiotracer.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Qualification of PET Scanners for Use in Multicenter Cancer Clinical Trials: The American College of Radiology Imaging Network Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Test–Retest Reproducibility of 18F-FDG PET/CT Uptake in Cancer Patients Within a Qualified and Calibrated Local Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalijsra.com [journalijsra.com]
Safety Operating Guide
Proper Disposal of Fentanyl in a Laboratory Setting: A Comprehensive Guide
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of fentanyl in a laboratory environment. Adherence to these procedures is critical for ensuring personnel safety and maintaining regulatory compliance. The following step-by-step guidance addresses operational questions regarding the handling, decontamination, and disposal of fentanyl, in line with the U.S. Drug Enforcement Administration (DEA) regulations.
Immediate Safety and Handling Protocols
Proper personal protective equipment (PPE) is mandatory when handling fentanyl in any form. The potent nature of fentanyl necessitates stringent safety measures to prevent accidental exposure through inhalation, ingestion, or dermal contact.[1]
Required PPE includes:
-
Gloves: Double nitrile gloves are required.[1]
-
Respiratory Protection: A fit-tested N95 or P100 respirator is essential to prevent inhalation of aerosolized particles.[1]
-
Eye Protection: Safety glasses or goggles must be worn.[2]
-
Lab Coat: A standard lab coat is required, with consideration for disposable Tyvek suits for higher-risk activities.[1][3]
All handling of fentanyl powder should be conducted within a certified chemical fume hood to minimize the risk of airborne particles.[3] Antistatic tools should be used to prevent the dispersal of fentanyl powder.[1]
Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of contaminated surfaces and equipment, several chemical decontamination methods have been proven effective. The choice of decontaminant will depend on the nature of the spill and the surface material.
| Decontamination Agent | Efficacy (Degradation %) | Contact Time | Notes |
| Acidified Bleach (pH 5) | >95% | 1 hour | Highly effective but can be corrosive.[4] |
| Peracetic Acid | >95% | 1 hour | Highly effective.[4] |
| Trichloroisocyanuric acid (0.2 M) | 99.5% | 30 minutes | Rapid degradation observed.[5] |
| Sodium Percarbonate with TAED (0.2 M) | 98.6% | 60 minutes | Effective degradation.[5] |
Important Considerations:
-
Do not use alcohol-based sanitizers for skin decontamination as they may increase absorption.[6][7] For skin contact, wash immediately with soap and water.[6][7]
-
The presence of cutting agents can reduce the efficacy of decontamination solutions due to competing oxidant demand.[4]
Experimental Protocols for Fentanyl Degradation
The following protocols are synthesized from available research and should be performed by trained personnel in a controlled laboratory setting.
Protocol 1: Degradation using Acidified Bleach
Objective: To render fentanyl non-retrievable using an acidified bleach solution.
Materials:
-
Standard household bleach (sodium hypochlorite solution)
-
Glacial acetic acid or other suitable acid
-
pH meter or pH strips
-
Appropriate glassware
-
Stir plate and stir bar
Procedure:
-
In a chemical fume hood, dilute household bleach with water to the desired concentration.
-
Slowly add a suitable acid (e.g., acetic acid) dropwise while stirring until the pH of the solution reaches 5.[4] Monitor the pH carefully.
-
Introduce the fentanyl waste to the acidified bleach solution.
-
Allow the reaction to proceed for at least one hour with continuous stirring to ensure complete degradation.[4]
-
After the reaction is complete, neutralize the solution to a pH between 6 and 8 before disposal as hazardous waste, following institutional guidelines.
Protocol 2: Degradation using Peracetic Acid
Objective: To render fentanyl non-retrievable using a peracetic acid solution.
Materials:
-
Peracetic acid solution
-
Appropriate glassware
-
Stir plate and stir bar
Procedure:
-
Within a chemical fume hood, prepare the peracetic acid solution according to the manufacturer's instructions or as specified in relevant literature.
-
Add the fentanyl waste to the peracetic acid solution.
-
Allow the mixture to react for at least one hour with continuous stirring.[4]
-
Following the reaction, dispose of the resulting solution as hazardous waste in accordance with institutional and local regulations.
DEA Regulations for Fentanyl Disposal
The DEA mandates that all controlled substances, including fentanyl, be rendered "non-retrievable" upon disposal. This means the substance is permanently altered to an unusable state.[7]
Distinction Between "Inventory" and "Wastage"
-
Inventory: Refers to any stock of fentanyl that has not been dispensed or used. This includes expired, excess, or unwanted fentanyl. Disposal of inventory must be documented on a DEA Form 41 .
-
Wastage: Refers to the small amount of residual fentanyl remaining after administration in a research setting (e.g., in a syringe after injection). The DEA does not mandate that wastage be rendered non-retrievable, but it must be recorded and disposed of in accordance with institutional policies and any applicable regulations.
Disposal Workflow for Fentanyl Inventory
The following diagram outlines the general workflow for the disposal of fentanyl inventory in a research laboratory.
Caption: Workflow for the DEA-compliant disposal of fentanyl inventory.
Completing DEA Form 41
The DEA Form 41, "Registrants Inventory of Drugs Surrendered," must be completed to document the destruction of controlled substance inventory.[8][9]
Key sections of the form to complete include:
-
Registrant Information: Your DEA registration number, name, and address.[10]
-
Inventory: Details of the fentanyl being destroyed, including the National Drug Code (NDC) if applicable, the name of the substance, strength, form, and quantity.[10]
-
Method of Destruction: A description of the chemical degradation method used.[8]
-
Witnesses: The signatures of two authorized employees who witnessed the destruction.[8]
A copy of the completed DEA Form 41 must be kept for a minimum of two years.[8]
Logical Relationship of Safety and Disposal Procedures
The following diagram illustrates the interconnectedness of safety protocols, decontamination, and disposal procedures.
Caption: Logical flow of fentanyl handling, safety, and disposal.
By implementing these procedures, laboratories can ensure a safe working environment and maintain full compliance with federal regulations regarding the disposal of controlled substances.
References
- 1. Fentanyl Safety in the Laboratory: Best Practices for Risk Mitigation | Lab Manager [labmanager.com]
- 2. aphl.org [aphl.org]
- 3. research.uga.edu [research.uga.edu]
- 4. Decontamination options for indoor surfaces contaminated with realistic fentanyl preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ncdhhs.gov [ncdhhs.gov]
- 7. Fentanyl: Emergency Responders at Risk | Substance Use | CDC [cdc.gov]
- 8. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 9. easyrxcycle.com [easyrxcycle.com]
- 10. Diversion Control Division | Registrant Record of Controlled Substances Destroyed - DEA Form 41 [deadiversion.usdoj.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
